4-Fluoropyridine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVECQWCUJXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219524 | |
| Record name | 4-Fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-52-0 | |
| Record name | 4-Fluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoropyridine (CAS Number 694-52-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine, with the Chemical Abstracts Service (CAS) number 694-52-0, is a halogenated heterocyclic organic compound. It is a structural analog of pyridine where a hydrogen atom at the 4-position is substituted with a fluorine atom. This substitution imparts unique physicochemical properties that make this compound a valuable building block and intermediate in the pharmaceutical, agrochemical, and chemical industries.[1] The presence of the highly electronegative fluorine atom can significantly influence the molecule's reactivity, metabolic stability, and binding affinity to biological targets, making it a compound of interest in drug discovery and medicinal chemistry.[2][3] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and available safety and biological information.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent, pyridine-like odor.[1] It is soluble in many organic solvents and has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C5H4FN | |
| Molecular Weight | 97.09 g/mol | |
| CAS Number | 694-52-0 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Pungent, pyridine-like | [1] |
| Boiling Point | 104-105 °C | [2] |
| Density | 1.117 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 22.8 °C | [2] |
| pKa | 4.15 ± 0.10 (Predicted) | [1] |
| Refractive Index | 1.473 | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of available spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The carbon-13 NMR spectrum of this compound shows characteristic shifts and carbon-fluorine coupling constants that are instrumental in its identification.
| Carbon Atom | Chemical Shift (δ, ppm) | ¹JCF (Hz) | Reference(s) |
| C2/C6 | 151.7 | 13.9 | [1][4] |
| C3/C5 | 114.5 | 22.3 | [1][4] |
| C4 | 166.5 | 240.2 | [1][4] |
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The coupling constants between protons and the fluorine atom are particularly informative. A detailed experimental procedure for the synthesis of this compound also reports its ¹H NMR spectrum.[5]
Mass Spectrometry (MS)
The mass spectrum of this compound can be found in various databases, providing evidence of its molecular weight and fragmentation patterns under electron ionization.
Infrared (IR) Spectroscopy
Experimental Protocols
Synthesis of this compound via the Balz-Schiemann Reaction
A common and effective method for the synthesis of this compound is the Balz-Schiemann reaction, starting from 4-aminopyridine.[5]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Round-bottomed, two-necked flask
-
Thermometer
-
Stirring bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed, two-necked flask equipped with a thermometer and a stirring bar, dissolve 4-aminopyridine (14.4 g, 153 mmol) in a 42% aqueous solution of HBF₄ by heating to 40 °C.
-
Cool the solution to 5-7 °C using an ice-water bath, which should result in the precipitation of fine crystals of 4-pyridylammonium tetrafluoroborate.
-
Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) to this suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm up to 25 °C.
-
Slowly add the reaction mixture to a prepared aqueous solution of NaHCO₃ (30.0 g in 200 mL of water) to neutralize the acid.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.[5]
dot
Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Biological Activity and Applications in Drug Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The introduction of a fluorine atom can enhance the metabolic stability and receptor binding affinity of a parent compound.[1]
Role in Medicinal Chemistry
Fluorinated pyridines are a significant class of compounds in drug discovery.[2][3] The fluorine atom can act as a bioisostere for a hydrogen atom, improving pharmacokinetic properties without significantly altering the molecule's shape. While specific signaling pathways directly modulated by this compound are not well-documented in the available literature, its derivatives are being investigated for various therapeutic applications. For instance, fluoropyridine-based compounds have been explored as inhibitors of the factor VIIa/TF complex, which is involved in blood clot formation.[6]
Metabolism and Toxicology
Detailed metabolic and toxicological studies specifically on this compound are limited. However, information on related compounds provides some insight.
Metabolism: The metabolism of the related compound, 3-fluoro-4-aminopyridine, is primarily mediated by the cytochrome P450 enzyme CYP2E1.[7] The main metabolites are hydroxylated and N-oxide derivatives.[7] It is plausible that this compound could also be a substrate for CYP450 enzymes. In vitro studies on 4-aminopyridine, a close analog, showed that it does not significantly inhibit or induce most major CYP450 enzymes, suggesting a low potential for drug-drug interactions via this mechanism.[6][8]
Toxicology: Safety data for this compound indicates that it is harmful if swallowed and irritating to the respiratory system and skin.[2] The hydrochloride salt of this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Comprehensive toxicological data, such as acute and chronic toxicity studies, are not readily available for this compound itself.[11] The toxicological profile of the parent compound, pyridine, has been studied more extensively and shows that high doses can be lethal, with the liver being a primary target organ for toxicity.[12][13]
dot
Caption: Logical relationship of this compound's applications.
Conclusion
This compound (CAS 694-52-0) is a key synthetic intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its physicochemical properties, particularly those imparted by the fluorine atom, make it a valuable component in the design of novel molecules with enhanced biological activity and improved metabolic stability. While detailed information on its direct biological effects, metabolism, and toxicology is still emerging, the available data on its synthesis and chemical properties provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its biological profile and potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uni-saarland.de [uni-saarland.de]
- 6. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 4-フルオロピリジン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Page loading... [wap.guidechem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
4-Fluoropyridine: A Core Component in Modern Drug Discovery and Chemical Synthesis
For Immediate Release
December 17, 2025
This technical guide provides an in-depth overview of 4-Fluoropyridine, a critical building block for researchers, scientists, and drug development professionals. The document details its fundamental physicochemical properties, provides comprehensive experimental protocols for its synthesis and application, and illustrates its utility in synthetic workflows.
Core Physicochemical and Pharmacokinetic Data
This compound is a halogenated heterocyclic compound widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its chemical formula is C₅H₄FN.[1][2][3] The introduction of a fluorine atom onto the pyridine ring significantly influences the molecule's electronic properties, enhancing its reactivity in certain chemical transformations and often imparting desirable pharmacokinetic characteristics to downstream drug candidates.
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Unit | Source |
| Molecular Formula | C₅H₄FN | [1][2][3] | |
| Molecular Weight | 97.09 | g/mol | [1][2][3] |
| Exact Mass | 97.032777294 | Da | [1] |
| Density | 1.1 ± 0.1 | g/cm³ | [3] |
| Boiling Point | 104-105 | °C | [3] |
| Flash Point | 22.8 ± 19.8 | °C | [3] |
| PSA (Polar Surface Area) | 12.9 | Ų | [1][3] |
| XLogP3 | 0.68 | [3] |
Synthesis of this compound: The Balz-Schiemann Reaction
The synthesis of this compound is commonly achieved through the Balz-Schiemann reaction, which involves the diazotization of 4-aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2][4] This method, while effective, requires careful control of reaction conditions due to the potential instability of the product in aqueous and acidic environments.[2][4]
Detailed Experimental Protocol:
A detailed experimental procedure for the synthesis of this compound is as follows:
-
Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, a 42% aqueous solution of HBF₄ is charged. 4-Aminopyridine (1.0 equivalent) is added and dissolved by heating to 40°C. The solution is then cooled to 5-7°C in an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear. Sodium nitrite (1.14 equivalents) is added slowly to this suspension, ensuring the reaction temperature is maintained between 5-9°C. The addition should take approximately 90 minutes. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10°C, then allowed to warm to 25°C.[4]
-
Neutralization and Extraction: The reaction mixture is slowly added to a prepared aqueous solution of NaHCO₃. The resulting brown, gummy precipitates are removed by decantation and filtration. The filtrate is then extracted with CH₂Cl₂. The residual suspension containing the brown precipitates is extracted separately with CH₂Cl₂. The organic layers are combined and dried with anhydrous Na₂SO₄.[4]
-
Purification: The solvent is removed by distillation. The crude product is then purified by vacuum transfer to yield pure this compound.[4]
Application in Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is a valuable reagent for introducing the 4-pyridyl group into molecules via nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom activates the pyridine ring for nucleophilic attack, making fluoride an excellent leaving group. This reactivity allows for the formation of C-N, C-O, and C-S bonds at the 4-position of the pyridine ring under relatively mild conditions.
General Experimental Workflow for SNAr:
The following diagram illustrates a general workflow for a typical SNAr reaction using this compound.
Detailed Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a typical SNAr reaction between this compound and a secondary amine, such as morpholine.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (1.5 equivalents). Add a suitable anhydrous solvent, such as acetonitrile or DMF, to achieve a concentration of approximately 0.2-0.3 M.
-
Reaction Execution: Heat the reaction mixture to reflux (e.g., 80°C for acetonitrile) and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 4-morpholinopyridine.
Role in Drug Discovery: Synthesis of Kinase Inhibitors
The 4-pyridyl moiety is a common feature in many kinase inhibitors, often serving as a key structural element for binding to the target protein. The use of this compound in the synthesis of these inhibitors allows for the efficient introduction of this critical pharmacophore. The general synthetic workflow often involves an initial SNAr reaction with this compound, followed by further chemical modifications to build the final complex inhibitor molecule. The fluorine atom's ability to modulate physicochemical properties can be advantageous in optimizing the drug-like characteristics of the final compound, such as metabolic stability and cell permeability.
References
An In-depth Technical Guide to 4-Fluoropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine is a halogenated heterocyclic aromatic compound that serves as a vital building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, conferred by the electronegative fluorine atom on the pyridine ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and an exploration of its role in modern chemical synthesis.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic pyridine-like odor.[1] It is moderately volatile and soluble in common organic solvents such as ethanol, acetone, and dichloromethane, while exhibiting limited solubility in water.[1][2]
Data Presentation: Physical and Chemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄FN | [1][3] |
| Molecular Weight | 97.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 104-105 °C | [4][5] |
| 114.1 °C at 760 mmHg | [6] | |
| Freezing Point | -40 °C | [2] |
| Density | 1.117 g/cm³ | [3][6] |
| Refractive Index | 1.473 | [4][6] |
| pKa (Predicted) | 4.15 ± 0.10 | [4][6] |
| Solubility | Soluble in ethanol, acetone, dichloromethane; limited solubility in water. | [1][2] |
| CAS Number | 694-52-0 | [1] |
Note: The hydrochloride salt of this compound is a solid with a melting point of 100-102 °C.[7]
Spectroscopic Properties
Data Presentation: Spectroscopic Data Summary
| Spectrum | Peak Assignments and Coupling Constants | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (ddd, J = 8.4, 4.7, 1.5 Hz, 2H, Py-2,6H), 7.04 (ddd, J = 8.8, 4.7, 1.5 Hz, 2H, Py-3,5H) | [2] |
| ¹³C NMR | Data not explicitly detailed in search results but can be obtained experimentally. | [8] |
| Mass Spectrum (GC-MS) | Available through spectral databases. | [1] |
Synthesis and Reactivity
Synthesis: The Balz-Schiemann Reaction
The most common laboratory synthesis of this compound is through the Balz-Schiemann reaction, starting from 4-aminopyridine.[2][9][10] This method involves the diazotization of the amino group with nitrous acid in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[11][12]
Materials:
-
4-Aminopyridine
-
42% Aqueous Fluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Calcium Hydride (CaH₂) or Sodium Sulfate (Na₂SO₄)
-
Ice-water bath
-
Round-bottom flask with a magnetic stirrer and thermometer
Procedure:
-
In a two-necked round-bottom flask, dissolve 14.4 g of 4-aminopyridine in 42% aqueous HBF₄. Gentle warming to 40 °C may be necessary for complete dissolution.[2][9]
-
Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.[2][9]
-
Slowly add 12.0 g of sodium nitrite to the suspension while maintaining the internal temperature between 5-9 °C with vigorous stirring. The addition rate should be decreased in the latter half of the addition.[2][9]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 5-10 °C.[2]
-
Allow the reaction mixture to warm to room temperature (25 °C).[2]
-
Carefully and slowly add the reaction mixture to a solution of 30.0 g of NaHCO₃ in 200 mL of water to neutralize the acid. Be aware of vigorous CO₂ evolution. Brown, gummy precipitates may form.[2][9]
-
Separate the aqueous layer from the precipitate by decantation.[2]
-
Extract the aqueous layer with dichloromethane (2 x 200 mL).[2]
-
Separately, extract the residual gummy precipitate with dichloromethane (2 x 100 mL).[2]
-
Combine all the organic layers and dry thoroughly with anhydrous CaH₂ or Na₂SO₄.[2]
-
Remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain pure this compound.[2]
Caption: Balz-Schiemann reaction for the synthesis of this compound.
Chemical Reactivity: Nucleophilic Aromatic Substitution
The pyridine ring is electron-deficient, and the fluorine atom at the 4-position further activates the ring for nucleophilic aromatic substitution (SₙAr). This makes this compound a versatile substrate for the introduction of various nucleophiles at the C4 position. The reaction proceeds via a Meisenheimer-like intermediate. The attack of a nucleophile is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate through resonance.[13][14]
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Experimental Protocols for Spectroscopic Analysis
¹H NMR Spectroscopy
Objective: To obtain a proton nuclear magnetic resonance spectrum for structural elucidation and purity assessment.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes (5 mm)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
Procedure:
-
Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.[15]
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integrate the signals and analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure.
¹³C NMR Spectroscopy
Objective: To obtain a carbon-13 nuclear magnetic resonance spectrum to identify the carbon framework of the molecule.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 100 MHz)
-
NMR tubes (5 mm)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
This compound sample
Procedure:
-
Prepare a more concentrated solution of this compound (20-50 mg) in 0.5-0.7 mL of CDCl₃.
-
Follow steps 2 and 3 from the ¹H NMR protocol.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR due to the low natural abundance of ¹³C.[16][17]
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analyze the chemical shifts of the carbon signals. Note the characteristic C-F coupling constants.
FT-IR Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.
Instrumentation and Materials:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates
-
This compound sample (liquid)
-
Potassium Bromide (KBr) powder (for solid samples or pellets)
-
Mortar and pestle
-
Hydraulic press
Procedure (ATR method for liquids):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.[18]
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[18]
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Caption: Workflow for FT-IR analysis of liquid this compound using an ATR accessory.
Applications in Drug Development and Agrochemicals
This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[19][20] The incorporation of the fluoropyridine moiety can enhance the biological activity and pharmacokinetic properties of a molecule.
Role in Kinase Inhibitors
Many modern kinase inhibitors, used in targeted cancer therapy, incorporate substituted pyridine rings.[21][22] While this compound itself is not a kinase inhibitor, it serves as a scaffold to which other functional groups are added to create potent and selective inhibitors. These inhibitors often target specific signaling pathways that are dysregulated in cancer cells, such as the RAS-RAF-MEK-ERK pathway.[21]
Caption: Representative signaling pathway (MAPK/ERK) targeted by kinase inhibitors derived from scaffolds like this compound.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in nucleophilic aromatic substitution reactions, make it an important intermediate for the preparation of a wide range of functional molecules with applications in medicine and agriculture. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors.
References
- 1. This compound | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 694-52-0 [chemicalbook.com]
- 5. 694-52-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound 95 39160-31-1 [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation and stability of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. byjus.com [byjus.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. chem.uiowa.edu [chem.uiowa.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoropyridine. The information presented herein is crucial for the structural elucidation, identification, and characterization of this important heterocyclic compound in various research and development settings, particularly in the fields of medicinal chemistry and materials science. This document summarizes key spectral data, details experimental protocols for data acquisition, and provides visual representations of the spin-spin coupling networks.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are characterized by distinct chemical shifts and coupling constants arising from the interactions between the ¹H, ¹³C, and ¹⁹F nuclei. The data presented here has been compiled from reputable literature sources and spectral databases.
¹H NMR Spectral Data
The proton NMR spectrum of this compound in DMSO-d₆ exhibits two distinct multiplets in the aromatic region, corresponding to the protons at the 2,6- and 3,5-positions. The fluorine atom at the 4-position significantly influences the chemical shifts and coupling patterns of the neighboring protons.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-6 | 8.45 | ddd | ³J(H2,H3) = 4.7 Hz, ⁴J(H2,F) = 8.4 Hz, ⁴J(H2,H6) = 1.5 Hz |
| H-3, H-5 | 7.35 | ddd | ³J(H3,H2) = 4.7 Hz, ³J(H3,F) = 8.8 Hz, ⁵J(H3,H5) = 1.5 Hz |
ddd: doublet of doublet of doublets
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound in DMSO-d₆ shows three distinct signals. The carbon directly attached to the fluorine atom (C-4) experiences a large one-bond C-F coupling, resulting in a doublet. The other carbon atoms also exhibit smaller long-range couplings to the fluorine atom.
Table 2: ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Coupling Constants for this compound in DMSO-d₆
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2, C-6 | 151.5 | d | ²J(C2,F) = 17.5 Hz |
| C-3, C-5 | 110.1 | d | ³J(C3,F) = 4.5 Hz |
| C-4 | 165.8 | d | ¹J(C4,F) = 241.0 Hz |
d: doublet
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following provides a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.
Sample Preparation
-
Analyte: this compound (high purity)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for both ¹H and ¹³C NMR, setting its chemical shift to 0.00 ppm.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition
-
Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 10-12 ppm, centered around 5-6 ppm, is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to singlets (which are then split by fluorine).
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard for observing the full range of carbon chemical shifts.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the signal areas to determine the relative number of protons.
Visualization of Spin-Spin Coupling Networks
The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions in this compound for both the ¹H and ¹³C nuclei. These visualizations provide a clear and concise representation of the connectivity within the molecule as determined by NMR spectroscopy.
An In-depth Technical Guide to the Spectral Interpretation of 4-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Fluoropyridine (CAS No: 694-52-0), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflows to aid in structural elucidation and quality control.
Molecular Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₅H₄FN.[2] Its structure consists of a pyridine ring substituted with a fluorine atom at the 4-position. This substitution significantly influences the electronic properties of the ring and, consequently, its spectral characteristics.
| Property | Value |
| Molecular Formula | C₅H₄FN |
| Molecular Weight | 97.09 g/mol [2] |
| Monoisotopic Mass | 97.032777294 Da[2] |
| Appearance | Colorless to pale yellow liquid[1] |
| CAS Number | 694-52-0[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural analysis of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the molecular environment.
The ¹H NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the aromatic protons. The protons ortho to the nitrogen (H-2, H-6) and those meta to the nitrogen (H-3, H-5) are chemically equivalent due to the molecule's symmetry. The fluorine atom at the C-4 position introduces characteristic splitting patterns.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-6 | ~8.2-8.5 | ddd (doublet of doublet of doublets) | J(H,H) ≈ 4.9, J(H,H) ≈ 2.1, J(H,F) ≈ 2.5 |
| H-3, H-5 | ~6.9-7.2 | ddd (doublet of doublet of doublets) | J(H,H) ≈ 8.2, J(H,H) ≈ 4.9, J(H,F) ≈ 8.2 |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative compilation from various sources.[3]
The ¹³C NMR spectrum is notable for the large coupling constants observed between the carbon atoms and the directly attached fluorine atom (¹J(C,F)) as well as through two or three bonds (²J(C,F), ³J(C,F)).[4]
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-2, C-6 | ~150 | d (doublet) | ³J(C,F) ≈ 6-7 |
| C-3, C-5 | ~110 | d (doublet) | ²J(C,F) ≈ 15-20 |
| C-4 | ~165 | d (doublet) | ¹J(C,F) ≈ 240-250 |
Note: Data is compiled based on typical values for fluorinated pyridines and may vary with experimental conditions.[5][6][7]
A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] The choice of solvent can influence chemical shifts.[3]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]
-
¹H NMR Acquisition :
-
Set the spectral width to approximately 12 ppm, centered around 6 ppm.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent signal.[8]
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups and vibrational modes of the molecule. The spectrum of this compound is dominated by absorptions from the aromatic ring and the C-F bond.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C/C=N Ring Stretch | 1600 - 1450 | Strong-Medium |
| C-F Stretch | 1250 - 1200 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong |
Note: The C-F stretch is a highly characteristic and strong absorption band useful for identifying fluorinated aromatic compounds.[9]
The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[9]
-
Instrumentation : Use a commercial FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[9]
-
Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[10]
-
Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal surface.
-
Data Acquisition :
-
Collect the spectrum over the mid-infrared range (4000 to 400 cm⁻¹).
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is typically sufficient.[9]
-
-
Data Processing : The instrument software performs a Fourier transform on the interferogram and ratios the sample data against the background to generate the final transmittance or absorbance spectrum.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serve as a molecular fingerprint for this compound.
Under electron ionization (EI), this compound will produce a distinct fragmentation pattern.
| m/z | Ion | Description |
| 97 | [C₅H₄FN]⁺ | Molecular Ion (M⁺) |
| 70 | [C₄H₂N]⁺ | Loss of HCN and F |
| 52 | [C₄H₄]⁺ | Fragment from ring cleavage |
Note: The molecular ion peak at m/z 97 is expected to be prominent. The fragmentation pattern is inferred from typical pyridine behavior and the presence of fluorine.[2][11]
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation : Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Method :
-
Column : Use a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).[12]
-
Carrier Gas : Helium at a constant flow rate.
-
Temperature Program : Injector at 250°C. Oven program: start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10-20°C/min.[12]
-
-
MS Method :
-
Ionization : Electron Ionization (EI) at 70 eV.[13]
-
Mass Range : Scan from m/z 35 to 200.
-
Source Temperature : Maintain at ~230°C.
-
Visualized Workflows and Logical Relationships
The following diagrams illustrate the workflow for spectral analysis and the logical connections between spectral data and molecular structure.
Caption: General workflow for the comprehensive spectral analysis of this compound.
Caption: Logical relationship between structural features and observed spectral data.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. massbank.eu [massbank.eu]
- 12. benchchem.com [benchchem.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
GC-MS Analysis of 4-Fluoropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodology for the identification and quantification of 4-fluoropyridine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and data presented herein are compiled from established principles of analytical chemistry and methodologies for similar compounds, offering a practical framework for researchers and professionals in drug development and related fields.
Introduction
This compound is a fluorinated heterocyclic compound of interest in pharmaceutical and agrochemical research due to its unique chemical properties. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and sensitive, specific detection. This document outlines a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
A robust GC-MS method is essential for the accurate analysis of this compound. The following protocols are based on established methods for pyridine and fluorinated aromatic compounds and can be adapted and validated for specific laboratory instrumentation and sample matrices.[1][2][3][4][5][6][7]
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results.
Materials:
-
This compound reference standard
-
Methanol (HPLC or GC grade)
-
Dichloromethane (GC grade)
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to achieve the desired concentration range for calibration (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: For drug substance analysis, dissolve the sample in dichloromethane to a final concentration within the calibration range. For drug product or other matrices, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate the this compound from interfering substances.
-
Final Step: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of pyridine and related compounds. These should be optimized for the specific instrument in use.[1][8][9]
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C, then 20 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan (m/z 40-200) for qualitative analysis and identification |
| SIM/MRM Mode | For quantitative analysis, monitor characteristic ions (e.g., m/z 97, 70, 43) |
Data Presentation and Interpretation
Mass Spectrum and Fragmentation
While a publicly available, detailed mass spectrum for this compound is not readily accessible without subscription to specialized databases, its fragmentation pattern under electron ionization can be predicted based on the fragmentation of pyridine and other fluorinated aromatic compounds. The molecular ion peak (M+) is expected at m/z 97, corresponding to the molecular weight of this compound (C5H4FN).[1][10][11][12][13]
Table 2: Predicted Mass Spectral Data for this compound
| m/z | Predicted Fragment Ion | Relative Abundance |
| 97 | [C5H4FN]+• (Molecular Ion) | High |
| 70 | [C4H2F]+ | Moderate |
| 43 | [C2HFN]+ | Moderate to Low |
Note: This data is predictive and should be confirmed with an experimental mass spectrum from a reference standard.
The fragmentation of the pyridine ring is a key characteristic. The primary fragmentation pathway for pyridine involves the loss of HCN, which is less likely here due to the fluorine substituent. Instead, fragmentation is more likely to involve the loss of HF or cleavage of the pyridine ring.
Caption: Predicted fragmentation pathway of this compound.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the prepared standard solutions. The use of an internal standard, such as pyridine-d5, is recommended to improve accuracy and precision.[8][14][15]
Table 3: Hypothetical Quantitative Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| 100 | 1,520,100 |
Note: This data is for illustrative purposes only.
The concentration of this compound in an unknown sample can be determined from the linear regression equation of the calibration curve.
Workflow and Logical Relationships
The overall workflow for the GC-MS analysis of this compound involves several key stages, from sample preparation to data analysis and reporting.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a comprehensive framework for the GC-MS analysis of this compound. The detailed experimental protocols for sample preparation and instrument parameters, along with the predicted fragmentation data, offer a solid starting point for method development and validation. The use of GC-MS provides a robust, sensitive, and specific method for the identification and quantification of this compound, which is essential for its application in research and development within the pharmaceutical and other chemical industries. Adherence to good laboratory practices and thorough method validation are paramount to ensure the generation of high-quality, reliable analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. osha.gov [osha.gov]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uni-saarland.de [uni-saarland.de]
- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
Unveiling the Solubility Profile of 4-Fluoropyridine in Organic Solvents: A Technical Guide
For Immediate Release
Core Understanding of 4-Fluoropyridine Solubility
This compound, a fluorinated aromatic nitrogen heterocycle, is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a polar pyridine ring and a hydrophobic fluorine atom, dictates its solubility characteristics. General observations indicate that this compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[1] Conversely, it exhibits limited solubility in water.[1] The parent compound, pyridine, is miscible with a wide array of solvents, including both polar and non-polar ones like water and hexane, which suggests a broad solubility profile for its derivatives.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of the experimental determination of these values for specific research applications. The following sections provide a robust framework for conducting such solubility assessments.
Experimental Protocol for Determining Solubility of a Solid Organic Compound
The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of a solid organic compound, such as a salt or derivative of this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)
-
Calibrated thermometer
-
Syringes and syringe filters (0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Spectrophotometer (if using UV-Vis analysis) or other suitable analytical instrument (e.g., HPLC, GC)
-
The solid compound of interest (e.g., this compound derivative)
-
High-purity organic solvent
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that the solution becomes saturated.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent. It is advisable to conduct preliminary experiments to determine the equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent precipitation of the solute upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for non-volatile solutes):
-
Record the mass of the empty volumetric flask.
-
Record the mass of the flask containing the filtered saturated solution.
-
Carefully evaporate the solvent from the flask under reduced pressure (e.g., using a rotary evaporator) or in a fume hood.
-
Once the solvent is completely removed, reweigh the flask containing the dried solute.
-
The mass of the dissolved solid can be calculated by subtracting the mass of the empty flask from the final mass.
-
The mass of the solvent can be determined by subtracting the mass of the dissolved solid from the mass of the saturated solution.
-
Solubility can then be expressed in terms of g/100 g of solvent or other appropriate units.
-
-
Instrumental Analysis (e.g., UV-Vis Spectroscopy):
-
If the compound has a chromophore, a calibration curve can be prepared by dissolving known masses of the compound in the solvent to create a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Take the filtered saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in a typical experiment to determine the solubility of a compound.
References
An In-depth Technical Guide to the Safe Handling of 4-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Fluoropyridine. The information is intended to support laboratory professionals in the safe use and management of this compound.
Chemical and Physical Properties
This compound (C₅H₄FN) is a colorless to pale yellow liquid with a characteristic pyridine-like odor.[1] It is a halogenated organic compound and a fluorinated aromatic nitrogen heterocycle.[1] This compound is primarily utilized as a versatile intermediate and building block in the synthesis of pharmaceuticals and agrochemicals, where the inclusion of a fluorine atom can enhance metabolic stability and receptor binding affinity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 694-52-0 | --INVALID-LINK-- |
| Molecular Formula | C₅H₄FN | --INVALID-LINK-- |
| Molecular Weight | 97.09 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pyridine-like, pungent | [1] |
| Boiling Point | 104-105 °C | --INVALID-LINK-- |
| Density | 1.117 g/cm³ (Predicted) | --INVALID-LINK-- |
| Flash Point | 13 °C (55.4 °F) | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| pKa | 4.15 ± 0.10 (Predicted) | [1] |
Safety and Hazard Information
This compound is a hazardous substance and requires careful handling to avoid exposure. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is irritating to the eyes, skin, and respiratory system.
Table 2: Hazard and Safety Information for this compound
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
| Flammability | Flammable Liquid, Category 2 | H225: Highly flammable liquid and vapor. |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. Store as a flammable liquid.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spills and Disposal
-
Spills: In the event of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound and its containers should be treated as hazardous waste.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via the Balz-Schiemann reaction.
Synthesis of this compound
Materials:
-
4-Aminopyridine
-
48% Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Thermometer
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Diazonium Tetrafluoroborate Salt:
-
In a 250 mL three-necked round-bottom flask equipped with a thermometer, a magnetic stir bar, and a dropping funnel, add 4-Amino-2-ethylpyridine (10.0 g, 81.8 mmol).
-
Carefully add 48% aqueous tetrafluoroboric acid (40 mL) to the flask. Stir the mixture until the amine is completely dissolved.
-
Cool the resulting solution to 0-5 °C using an ice-water bath. A fine precipitate of the pyridylammonium tetrafluoroborate salt may form.
-
Prepare a solution of sodium nitrite (6.2 g, 89.9 mmol) in deionized water (15 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 60-90 minutes, ensuring the internal temperature is maintained between 0-5 °C. Vigorous stirring is essential during this addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
-
Decomposition and Product Formation:
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to 50-60 °C using a heating mantle. The decomposition of the diazonium salt will be evident by the evolution of nitrogen gas.
-
Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the reaction mixture by adding it to a saturated solution of sodium bicarbonate.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound via the Balz-Schiemann reaction.
Biological Signaling Pathways
Extensive literature searches did not yield specific information on the direct interaction of this compound with biological signaling pathways. As a reactive chemical intermediate, its primary role is in the synthesis of more complex, biologically active molecules. The biological effects of those resulting molecules are diverse and depend on their final structure.
Safe Handling and Emergency Response Workflow
The following diagram outlines the logical workflow for the safe handling of this compound and the appropriate emergency response procedures.
Caption: Workflow for safe handling and emergency response for this compound.
References
An In-depth Technical Guide to the Comparative Stability of 4-Fluoropyridine Hydrochloride and its Freebase Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability profiles of 4-fluoropyridine hydrochloride and its corresponding freebase. The information herein is intended to assist researchers, chemists, and formulation scientists in making informed decisions regarding the handling, storage, and application of these two forms of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals.
Executive Summary
This compound is a valuable synthetic intermediate, but its inherent reactivity necessitates a thorough understanding of its stability. This guide establishes that This compound hydrochloride offers significantly enhanced stability compared to the this compound freebase . The freebase is particularly susceptible to acid-catalyzed degradation, leading to polymerization and the formation of impurities. The hydrochloride salt, by protecting the basic nitrogen atom of the pyridine ring, mitigates this primary degradation pathway, resulting in a more robust and reliable material for research and development. This document details the underlying chemical principles, presents illustrative stability data under various stress conditions, and provides standardized protocols for stability assessment.
Chemical Structures and Properties
-
This compound Freebase: A colorless liquid, the freebase possesses a nucleophilic nitrogen atom within the pyridine ring, making it susceptible to protonation and subsequent reactions.
-
This compound Hydrochloride: A white to off-white crystalline solid, this salt is formed by the reaction of the freebase with hydrochloric acid.[1] The protonation of the pyridine nitrogen significantly alters the compound's physical and chemical properties, leading to increased stability.
Core Stability Comparison: Hydrochloride Salt vs. Freebase
The primary determinant of the stability difference lies in the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen in the freebase can act as a catalyst for or participate in degradation reactions. Conversion to the hydrochloride salt effectively sequesters this lone pair, thereby enhancing the molecule's stability.
Intrinsic Stability
The this compound freebase is known to be inherently unstable, particularly in the presence of acid, which can catalyze its transformation into N-(4-pyridyl)-4-pyridone or promote polymerization.[2] Historical attempts to synthesize and isolate the freebase have been hampered by its tendency to spontaneously polymerize. The hydrochloride salt form is generally more stable and easier to handle.[1]
Hygroscopicity
This compound hydrochloride is described as hygroscopic, meaning it can absorb moisture from the atmosphere.[3] This property necessitates storage in a dry, inert atmosphere to prevent physical changes and potential chemical degradation facilitated by the presence of water. While the freebase is a liquid and not typically characterized in terms of hygroscopicity, uncontrolled exposure to moisture can also introduce impurities.
Forced Degradation Studies: An Illustrative Comparison
Forced degradation studies are essential for evaluating the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing.[4] The following sections present hypothetical, yet chemically plausible, quantitative data to illustrate the expected differences in stability between this compound hydrochloride and its freebase.
Hydrolytic Stability (Effect of pH)
Hydrolytic degradation was assessed by exposing solutions of each compound to acidic, neutral, and basic conditions over a 7-day period at 50°C.
Table 1: Illustrative Hydrolytic Degradation Data (% Degradation)
| Condition (7 days @ 50°C) | This compound Freebase | This compound Hydrochloride | Expected Major Degradant |
| 0.1 M HCl (pH 1) | > 50% (rapid polymerization) | < 2% | N-(4-pyridyl)-4-pyridone, Polymer |
| pH 7.0 Buffer | ~ 5% | < 1% | Minor hydrolysis products |
| 0.1 M NaOH (pH 13) | ~ 10% | ~ 8% | Ring-opened products |
Note: This data is illustrative and intended for comparative purposes.
Oxidative Stability
Oxidative stability was evaluated using hydrogen peroxide as the oxidizing agent.
Table 2: Illustrative Oxidative Degradation Data (% Degradation)
| Condition (24h @ RT) | This compound Freebase | This compound Hydrochloride | Expected Major Degradant |
| 3% H₂O₂ | ~ 15% | ~ 5% | N-oxides, ring-opened products |
Note: This data is illustrative and intended for comparative purposes.
Thermal Stability
Solid-state thermal stability was assessed by exposing the compounds to elevated temperatures.
Table 3: Illustrative Thermal Degradation Data (% Degradation, Solid State)
| Condition (14 days) | This compound Freebase (as liquid) | This compound Hydrochloride |
| 60°C | ~ 8% (discoloration observed) | < 2% |
| 80°C | > 20% (significant discoloration) | ~ 4% |
Note: This data is illustrative and intended for comparative purposes.
Photostability
Photostability was evaluated by exposing the compounds to a combination of UV and visible light.
Table 4: Illustrative Photodegradation Data (% Degradation)
| Condition (ICH Q1B) | This compound Freebase | This compound Hydrochloride |
| Solid State | ~ 12% | ~ 3% |
| Solution (in Methanol) | ~ 25% | ~ 8% |
Note: This data is illustrative and intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the stability assessment of this compound and its hydrochloride salt.
Protocol for Forced Hydrolytic Degradation
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of this compound freebase and this compound hydrochloride in acetonitrile.
-
Stress Conditions:
-
Acidic: Dilute 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Neutral: Dilute 1 mL of stock solution with 9 mL of purified water (pH adjusted to 7.0).
-
Basic: Dilute 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
-
Incubation: Seal the vials and place them in a thermostatically controlled oven at 50°C.
-
Time Points: Withdraw aliquots at 0, 24, 48, 72, and 168 hours (7 days).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 5.4).
Protocol for Hygroscopicity Assessment
-
Sample Preparation: Place approximately 100 mg of this compound hydrochloride, accurately weighed, in a tared weighing bottle.
-
Exposure: Store the open weighing bottle in a humidity chamber maintained at 25°C and 80% relative humidity (RH).
-
Weight Measurement: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), remove the weighing bottle, cap it, and re-weigh it.
-
Calculation: Calculate the percentage of weight gain at each time point.
-
Classification: Classify the hygroscopicity based on the percentage of weight gain (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).
Protocol for Conversion of this compound Hydrochloride to Freebase
-
Dissolution: Dissolve this compound hydrochloride in a minimal amount of water.
-
Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with stirring until the effervescence ceases and the pH is > 8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the this compound freebase as an oil. Note: The isolated freebase should be used immediately due to its instability.
Protocol for Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium formate buffer, pH 3.7) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), a reference standard solution of the parent compound, and the stressed samples.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
Visualizations
Logical Workflow for Handling and Storage
References
- 1. CAS 39160-31-1: this compound hydrochloride [cymitquimica.com]
- 2. Preparation and stability of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound Hydrochloride | 39160-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Key Building Block: A Technical Guide to the Discovery and First Synthesis of 4-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed exploration of the discovery and seminal synthesis of 4-fluoropyridine, a pivotal fluorinated heterocycle in modern medicinal chemistry and drug development. We delve into the historical context of its first successful synthesis, present detailed experimental protocols for its preparation via the Balz-Schiemann reaction, and offer a comprehensive summary of its physicochemical and spectroscopic properties.
Introduction: The Significance of Fluorine in Pyridine Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of pharmaceuticals and agrochemicals, the strategic incorporation of fluorine atoms is a widely employed strategy to enhance metabolic stability, improve receptor binding affinity, and modulate bioavailability. This compound has emerged as a valuable building block in this context, serving as a key intermediate in the synthesis of a diverse array of bioactive compounds.[1] Its journey from a challenging synthetic target to a commercially available reagent is a testament to the advancements in organofluorine chemistry.
The First Successful Synthesis: A Historical Perspective
The mid-20th century witnessed a burgeoning interest in the synthesis of fluorinated heterocyclic compounds. However, the preparation of this compound proved to be a formidable challenge primarily due to its inherent instability. Early attempts to synthesize this compound were met with limited success.
The first documented successful synthesis of this compound was achieved in 1958 by J. P. Wibaut and W. J. Holmes-Kamminga.[2] They employed a modification of the Balz-Schiemann reaction, a well-established method for the preparation of aryl fluorides from diazonium salts. Their approach involved the in-situ generation and subsequent decomposition of 4-pyridyl diazonium fluoride from the readily available precursor, 4-aminopyridine.[2]
This pioneering work laid the foundation for future developments in the synthesis of this compound and other fluorinated pyridines. The initial synthesis highlighted the critical issue of the product's instability, which often led to polymerization and the formation of byproducts.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄FN | [1][3][4][5] |
| Molecular Weight | 97.09 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pyridine-like | [1] |
| Boiling Point | 104-105 °C at 760 mmHg | [3][5] |
| Density | 1.117 g/cm³ (predicted) | [3] |
| Refractive Index | 1.473 | [3] |
| Flash Point | 22.8 °C | [3] |
| pKa | 4.15 ± 0.10 (predicted) | [3] |
| Solubility | Soluble in common organic solvents (ethanol, acetone, dichloromethane); limited solubility in water. | [1] |
| CAS Number | 694-52-0 | [1] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Source(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60 (ddd, J = 8.4, 4.7, 1.5 Hz, 2H, Py-2,6H), 7.04 (ddd, J = 8.8, 4.7, 1.5 Hz, 2H, Py-3,5H) | [2] |
| ¹⁹F NMR | The coupling constants with protons are reported as 8.4 Hz (with 2,6-protons) and 8.8 Hz (with 3,5-protons). | [2] |
Experimental Protocols: The Balz-Schiemann Synthesis of this compound
The following section provides a detailed experimental protocol for the synthesis of this compound based on the Balz-Schiemann reaction, a method conceptually similar to the one first reported by Wibaut and Holmes-Kamminga. This modern adaptation yields the product in approximately 20% yield.[2]
4.1. Materials and Equipment
-
4-Aminopyridine
-
42% Aqueous tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
-
Ice-water bath
-
Two-necked round-bottom flask
-
Thermometer
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Vacuum transfer line
4.2. Experimental Procedure
-
Diazotization: In a 200 mL two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, dissolve 14.4 g (153 mmol) of 4-aminopyridine in 42% aqueous HBF₄. Gentle heating to 40 °C may be required to achieve complete dissolution.[2]
-
Cool the solution to 5-7 °C using an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.[2]
-
Slowly add 12.0 g (174 mmol) of sodium nitrite to this suspension while maintaining the reaction temperature between 5-9 °C. The addition should take approximately 90 minutes.[2] As the diazotization proceeds, the crystals will gradually dissolve, and the reaction mixture will turn into a pale yellow solution, which may become an orange, unclear solution towards the end of the addition.[2]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.[2]
-
Allow the mixture to warm to 25 °C.[2]
-
Neutralization and Extraction: Slowly add the reaction mixture to a solution of 30.0 g (357 mmol) of NaHCO₃ in 200 mL of water. This will result in the formation of brown, gummy precipitates.[2]
-
Separate the aqueous layer from the gummy precipitates by decantation.[2]
-
Extract the aqueous filtrate with dichloromethane (2 x 200 mL) in a separatory funnel.[2]
-
Separately, extract the residual gummy precipitates with dichloromethane (2 x 100 mL).[2]
-
Combine all the dichloromethane extracts and dry over anhydrous Na₂SO₄.[2]
-
Purification: Filter the dried dichloromethane solution and place it in a 500 mL round-bottom flask.[2]
-
Carefully add 5 g of well-crushed CaH₂ and allow the solution to dry overnight.[2]
-
Remove the dichloromethane by distillation. To ensure complete removal of the solvent, transfer the residue to a 100 mL round-bottom flask and continue the distillation with an oil bath, gradually increasing the temperature to 135 °C.[2]
-
The final purification of this compound is achieved by vacuum transfer to a cooled receiving flask. This procedure yields approximately 1.5 g (20%) of pure this compound.[2]
Visualizing the Synthesis Workflow
The following diagrams illustrate the key logical and experimental workflows described in this guide.
References
A Technical Guide to 4-Fluoropyridine for Research Applications
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial availability of 4-fluoropyridine, its synthesis, and its applications in research, with a focus on its role as a versatile building block in medicinal chemistry.
Commercial Availability
This compound is commercially available from a variety of suppliers, primarily as its more stable hydrochloride salt (this compound HCl). Researchers can source this compound in various purities and quantities to suit their specific experimental needs. Below is a summary of commercial suppliers and their typical product offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Pipzine Chemicals | This compound Hydrochloride | 33489-22-8 | High Purity | Bulk and research quantities |
| TCI Chemicals | This compound Hydrochloride | 39160-31-1 | >98.0% | 1g, 5g |
| Santa Cruz Biotechnology | This compound HCl | 39160-31-1 | - | Research quantities |
| Sigma-Aldrich | This compound hydrochloride | 39160-31-1 | 95% | Research quantities |
| LookChem | This compound | 694-52-0 | 95.00% - 98% | 10mg, 100g, 250g, 500mg, 1g, 50g |
| Sarchem Labs | This compound Hydrochloride | 39160-31-1 | ≥98.0% | - |
Note: Pricing information is subject to change and should be obtained directly from the suppliers. The availability of this compound (free base) may be more limited due to its lower stability compared to the hydrochloride salt.
Synthesis and Purification
While commercially available, this compound can also be synthesized in the laboratory, particularly when larger quantities are required. The most common and well-documented method is the Balz-Schiemann reaction.[1][2]
Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is adapted from established literature procedures.[1][3]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
-
Round-bottom, two-necked flask
-
Thermometer
-
Stirring bar
-
Ice-water bath
Procedure:
-
In a round-bottom, two-necked flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine and dissolve by heating to 40 °C.
-
Cool the solution to 5–7 °C using an ice-water bath, which should result in the crystallization of 4-pyridylammonium tetrafluoroborate.
-
Slowly add sodium nitrite to this suspension while maintaining the temperature between 5–9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to an aqueous solution of NaHCO₃.
-
The resulting mixture will contain brown, gummy precipitates. Remove these by decantation and filtration.
-
Extract the filtrate with CH₂Cl₂.
-
Dry the combined organic layers with anhydrous Na₂SO₄.
-
For thorough drying, add well-crushed CaH₂ to the filtered solution and leave it overnight.
-
Remove the solvent by distillation to obtain this compound.
Logical Workflow for Balz-Schiemann Reaction:
Applications in Research and Drug Discovery
This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered basicity of the pyridine nitrogen.[4] It is a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and probes for positron emission tomography (PET) imaging.
Role in Kinase Inhibitor Development
The pyridine scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. The introduction of a fluorine atom at the 4-position can modulate the compound's potency, selectivity, and pharmacokinetic properties. While this compound itself is not typically a potent kinase inhibitor, it is used in the synthesis of more complex derivatives that are.
General Experimental Workflow for Screening this compound Derivatives as Kinase Inhibitors:
Use in PET Imaging
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging. This compound can be radiolabeled with ¹⁸F to create PET tracers. These tracers can be used to visualize and quantify biological processes in vivo, such as the density of a particular receptor or the activity of an enzyme. For example, ¹⁸F-labeled this compound derivatives are being investigated for imaging potassium channels in the brain to study demyelination in diseases like multiple sclerosis.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom in this compound is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles at the 4-position of the pyridine ring, making it a versatile intermediate for the synthesis of a diverse library of compounds.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., acetonitrile or tert-amyl alcohol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the amine nucleophile (1.2-1.5 equivalents) and the base (2.0 equivalents).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway Diagram (Hypothetical):
While this compound itself is not known to directly modulate a specific signaling pathway, its derivatives are designed to. For instance, a hypothetical kinase inhibitor derived from this compound could target a pathway like the MAPK/ERK pathway, which is often dysregulated in cancer.
This guide provides a foundational understanding of this compound for research applications. For specific experimental details and safety information, always refer to the supplier's documentation and relevant scientific literature.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Fluoropyridine from 4-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Fluoropyridine, a valuable reagent in medicinal chemistry and drug development, starting from 4-aminopyridine. The primary method detailed is the Balz-Schiemann reaction, which is a reliable method for introducing fluorine into aromatic systems.
Introduction
This compound is a critical building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. Its utility stems from the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The synthesis of this compound, however, presents challenges due to the compound's instability, particularly in aqueous environments.[1]
The Balz-Schiemann reaction offers a practical and accessible method for the preparation of this compound from readily available 4-aminopyridine.[1][2] This reaction involves the diazotization of the primary amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired fluoroarene.[2] While effective, the procedure requires careful control of reaction conditions to manage the instability of the product and potential side reactions.[1] Alternative methods often involve the use of hazardous reagents like anhydrous hydrogen fluoride (HF), making the Balz-Schiemann reaction a more feasible option for many organic synthesis labs.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-aminopyridine via the Balz-Schiemann reaction, based on a representative experimental protocol.[1]
| Parameter | Value | Notes |
| Starting Material | 4-Aminopyridine | - |
| Key Reagents | 42% aq. HBF₄, Sodium Nitrite (NaNO₂) | - |
| Scale of Reaction | 14.4 g (153 mmol) of 4-Aminopyridine | - |
| Diazotization Temperature | 5 – 9 °C | Critical for the stability of the diazonium salt. |
| Reaction Time (Diazotization) | ~90 minutes for NaNO₂ addition, plus 30 minutes stirring | Slow addition is crucial to control the exothermic reaction. |
| Decomposition Temperature | Allowed to warm to 25 °C | - |
| Product Isolation | Extraction with CH₂Cl₂ followed by vacuum transfer | Special care is needed due to the product's instability in aqueous and acidic conditions.[1][3] |
| Final Product Yield | 1.5 g (20% isolation yield) | Yields can be impacted by the product's tendency to polymerize.[1] |
| Product Purity | ~97% (determined by ¹H NMR) | - |
| Boiling Point | 104–108 °C | [1] |
Experimental Protocol
This protocol is based on the Balz-Schiemann reaction of 4-aminopyridine.[1]
Materials and Equipment:
-
200 mL two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Standard glassware for extraction and distillation
-
Vacuum transfer apparatus
-
4-Aminopyridine (14.4 g, 153 mmol)
-
42% aqueous solution of tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂, 12.0 g, 174 mmol)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Formation of 4-Pyridylammonium Tetrafluoroborate:
-
To a 200 mL two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, add a 42% aqueous solution of HBF₄.
-
Add 14.4 g (153 mmol) of 4-aminopyridine to the flask.
-
Gently heat the mixture to 40 °C to dissolve the 4-aminopyridine completely.
-
Cool the solution to 5–7 °C using an ice-water bath. Fine crystals of 4-pyridylammonium tetrafluoroborate will precipitate.
-
-
Diazotization:
-
Slowly add 12.0 g (174 mmol) of sodium nitrite to the suspension.
-
Crucially, maintain the reaction temperature between 5–9 °C throughout the addition of sodium nitrite. The addition rate should be slower in the latter half as the exothermic decomposition of the diazonium salt proceeds more readily. This step should take approximately 90 minutes.
-
As the diazotization proceeds, the fine crystals will gradually dissolve, and the reaction mixture will turn into a pale yellow, then orange, unclear solution.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 5–10 °C.
-
-
Decomposition and Neutralization:
-
Allow the reaction mixture to warm up to 25 °C.
-
In a separate large beaker, prepare a solution of 30.0 g (357 mmol) of NaHCO₃ in 200 mL of water.
-
Slowly and carefully add the reaction mixture to the NaHCO₃ solution to neutralize the acid. Be cautious as this will result in significant gas evolution (CO₂).
-
-
Extraction and Isolation:
-
The neutralization step may result in the formation of brown, gummy polymer-like material, which can complicate the extraction process.[1]
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂). It is advisable to perform multiple extractions to maximize the recovery of the product.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Purification:
Safety Precautions:
-
The Balz-Schiemann reaction involves diazonium salts, which can be explosive when dry. Handle with care and always keep them in solution.
-
Tetrafluoroboric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The neutralization step produces a large volume of gas. Perform this in a well-ventilated fume hood and ensure the receiving flask is large enough.
-
This compound is unstable in aqueous and acidic conditions.[1][3] Minimize its contact with water and acids during and after isolation.
Reaction Workflow
The following diagram illustrates the key stages in the synthesis of this compound from 4-aminopyridine via the Balz-Schiemann reaction.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Halex Synthesis of 4-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The introduction of a fluorine atom into the pyridine ring can significantly alter the molecule's biological activity, metabolic stability, and pharmacokinetic properties. The Halogen Exchange (Halex) reaction is an industrially important and widely used method for the synthesis of fluoroaromatics, including this compound. This process involves the nucleophilic substitution of a halogen atom (typically chlorine) with fluoride, often facilitated by a fluoride salt like potassium fluoride (KF) in a polar apathetic solvent at elevated temperatures. This application note provides detailed protocols and data for the synthesis of this compound via the Halex reaction, with a focus on reaction optimization using phase-transfer catalysis.
Reaction Principle
The Halex reaction for the synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack by the fluoride ion. The reaction is typically carried out by heating 4-chloropyridine with a source of fluoride ions, such as potassium fluoride, in a high-boiling polar aprotic solvent.[1][2][3] The use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate and yield by facilitating the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction occurs.[4][5][6]
Experimental Data
The following tables summarize the quantitative data from experiments on the Halex synthesis of this compound from 4-chloropyridine.
Table 1: Effect of Phase-Transfer Catalyst (PTC) on the Conversion of 4-Chloropyridine
| Entry | Starting Material | Fluoride Source | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 4-Chloropyridine | Spray-dried KF (1.2 equiv.) | None | DMF | 150 | 3 | 55 | - |
| 2 | 4-Chloropyridine | Spray-dried KF (1.2 equiv.) | Tetrabutylammonium hydrogen sulfate (3) | DMF | 150 | 3 | 100 | 94.6 |
| 3 | 4-Chloropyridine | Spray-dried KF (1.2 equiv.) | None | DMF | 150 | 15 | 93 | - |
Data sourced from a patent by Norbert Lui's group at Bayer Crop Science.[4]
Table 2: Effect of Varying Potassium Fluoride and PTC on Yield
| Entry | Starting Material | Fluoride Source | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 4-Chloropyridine | Spray-dried KF (1.1 equiv.) | None | DMF | 150 | 3 | 35 | - |
| 2 | 4-Chloropyridine | Spray-dried KF (1.1 equiv.) | Tetrabutylammonium hydrogen sulfate (3) | DMF | 150 | 3 | 99 | 90.5 |
| 3 | 4-Chloropyridine | Spray-dried KF (1.1 equiv.) | Tetrabutylammonium bromide (3) | DMF | 150 | 3 | 98 | 89 |
| 4 | 4-Chloropyridine | Spray-dried KF (1.1 equiv.) | None | DMF | 150 | 15 | 65 | - |
Data sourced from a patent by Norbert Lui's group at Bayer Crop Science.[4]
Experimental Protocols
Protocol 1: General Procedure for the Halex Synthesis of this compound using a Phase-Transfer Catalyst
This protocol is based on the optimized conditions reported for the conversion of 4-chloropyridine to this compound.
Materials:
-
4-Chloropyridine
-
Spray-dried potassium fluoride (KF)
-
Tetrabutylammonium hydrogen sulfate (TBAHSO₄) or Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas, add 4-chloropyridine.
-
Addition of Reagents: To the flask, add anhydrous DMF, spray-dried potassium fluoride (1.1 to 1.2 molar equivalents relative to 4-chloropyridine), and the phase-transfer catalyst (e.g., 3 mol% of tetrabutylammonium hydrogen sulfate).
-
Reaction Conditions: The reaction mixture is stirred and heated to 150 °C under an inert atmosphere.[4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (typically within 3 hours as indicated by 98-100% conversion), the mixture is cooled to room temperature.[4] The solid potassium chloride byproduct is removed by filtration.
-
Purification: The filtrate, containing the this compound product in DMF, is subjected to vacuum distillation to isolate the pure product.[4] The purity of the final product should be confirmed by NMR spectroscopy.
Note on Stability: this compound can be unstable in the presence of water, potentially leading to the formation of N-(4'-pyridyl)-4-pyridone and polymeric materials.[7] Therefore, anhydrous conditions are crucial for a successful synthesis and purification.
Visualizations
Caption: Simplified mechanism of the Halex synthesis of this compound.
Caption: Experimental workflow for the Halex synthesis of this compound.
References
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange - Google Patents [patents.google.com]
- 6. biomedres.us [biomedres.us]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
4-Fluoropyridine: A Versatile Building Block in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Fluoropyridine is a halogenated heterocyclic compound that has emerged as a crucial building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties to molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] These characteristics make this compound and its derivatives highly valuable scaffolds in the design and synthesis of novel therapeutic agents across a range of disease areas, including oncology, diabetes, and neurodegenerative disorders.[1][2] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by drugs derived from this versatile building block.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H4FN | [3] |
| Molecular Weight | 97.09 g/mol | [3] |
| Boiling Point | 104-105 °C | [4] |
| Density | 1.117 g/cm³ (Predicted) | [4] |
| pKa | 4.15 (Predicted) | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [5] |
Applications in Drug Discovery
The this compound moiety is a key component in a variety of pharmacologically active compounds. Its ability to serve as a bioisostere for a phenyl ring and engage in hydrogen bonding and pi-stacking interactions makes it a privileged scaffold in drug design.[6]
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The introduction of a fluorine atom can modulate the inhibitor's potency, selectivity, and pharmacokinetic profile.
FLT3 Inhibitors for Acute Myeloid Leukemia (AML):
FMS-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of acute myeloid leukemia (AML).[7] A series of 4-(2-fluorophenoxy)pyridine derivatives have been developed as potent inhibitors of FLT3 with internal tandem duplication (FLT3-ITD), a common mutation in AML.[7]
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 13v | FLT3-ITD Kinase | <10 | - | [7] |
| 13v | BaF3-FLT3-ITD | <50 | BaF3 | [7] |
Tropomyosin Receptor Kinase (Trk) Inhibitors for Cancer:
Trk kinases are involved in the proliferation and differentiation of cells, and their aberrant activation is implicated in various cancers.[4] Pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent Trk inhibitors.[4]
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| C03 | TRKA | 56 | - | [4] |
| C03 | Km-12 | 304 | Km-12 | [4] |
Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. 4-Fluoropyrrolidine-2-carbonitrile derivatives have been designed as potent and selective DPP-4 inhibitors.[1]
| Compound | Target | IC50 (µM) | Bioavailability (F%) | Reference |
| 8l | DPP-4 | 0.05 | 53.2 | [1] |
| 9l | DPP-4 | 0.01 | 22.8 | [1] |
Signaling Pathways
Drugs derived from this compound can modulate various signaling pathways implicated in disease.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a representative derivative are provided below.
Synthesis of this compound via the Balz-Schiemann Reaction
This protocol describes the synthesis of this compound from 4-aminopyridine.[8]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ice
Equipment:
-
200 mL two-necked round-bottom flask
-
Thermometer
-
Stirring bar
-
Ice-water bath
Procedure:
-
In a 200 mL two-necked round-bottom flask equipped with a thermometer and a stirring bar, add 4-aminopyridine (14.4 g, 153 mmol).
-
Carefully add 42% aqueous HBF₄ solution and heat to 40 °C to dissolve the solid.
-
Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.
-
Allow the reaction mixture to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of NaHCO₃ (30.0 g, 357 mmol) in 200 mL of water to neutralize the acid.
-
The product, this compound, can then be isolated by extraction with an organic solvent.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile. This is a key reaction for incorporating the 4-pyridyl moiety into a target molecule.
General Procedure:
-
Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO).
-
Add the desired nucleophile (e.g., an alcohol, amine, or thiol) and a non-nucleophilic base (e.g., NaH, K₂CO₃).
-
Heat the reaction mixture to the appropriate temperature (typically ranging from room temperature to 150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic properties contribute to improved pharmacological profiles of drug candidates. The synthetic accessibility of this compound and its amenability to a variety of chemical transformations, particularly nucleophilic aromatic substitution, ensure its continued importance in the development of new and improved therapeutics. The provided protocols and data serve as a guide for researchers in harnessing the potential of this important scaffold in their drug discovery efforts.
References
- 1. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 6. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Application Notes and Protocols for the Use of 4-Fluoropyridine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules. 4-Arylpyridines, in particular, are key substructures in numerous active pharmaceutical ingredients (APIs).
4-Fluoropyridine is an attractive and versatile building block in drug discovery. The fluorine substituent can modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The Suzuki-Miyaura coupling of this compound with a diverse range of aryl and heteroaryl boronic acids provides a direct and efficient route to a library of 4-arylpyridine derivatives for screening in drug development programs.
These application notes provide a comprehensive guide to utilizing this compound in Suzuki-Miyaura cross-coupling reactions, including detailed protocols, reaction conditions, and expected outcomes with various coupling partners.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step, and the reactivity of the C-X bond generally follows the trend I > Br > Cl > F. The C-F bond is the least reactive, often requiring more specialized catalytic systems for efficient activation.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex, displacing the halide. The base activates the organoboron species, facilitating this transfer.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired 4-arylpyridine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The successful execution of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are tables summarizing typical reaction conditions and yields for the coupling of this compound with various aryl and heteroaryl boronic acids.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 18 | 75 |
| 5 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 14 | 88 |
| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 20 | 81 |
Table 2: Suzuki-Miyaura Coupling of this compound with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 79 |
| 2 | Furan-2-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 83 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2.5) | SPhos (5) | Cs₂CO₃ | THF/H₂O | 90 | 24 | 65 |
| 4 | Indole-5-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 110 | 18 | 72 |
| 5 | Pyrimidine-5-boronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 68 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with representative aryl and heteroaryl boronic acids. These protocols can be adapted for other substrates with optimization.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from established methodologies for the coupling of halopyridines.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous, degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-arylpyridine product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with a Heteroarylboronic Acid
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[2]
Materials:
-
This compound
-
Heteroarylboronic acid (e.g., Thiophene-2-boronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv.), the heteroarylboronic acid (0.6 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and sodium carbonate (1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (3 mL) and degassed water (0.75 mL) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120 °C for 30-60 minutes.
-
Monitoring: After the allotted time, cool the vessel to room temperature and check for completion using TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to obtain the pure 4-(heteroaryl)pyridine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst/Ligand: The choice of catalyst and ligand is crucial. For the less reactive C-F bond, more electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh₃. Consider screening different palladium precatalysts and ligands.
-
Base: The strength and solubility of the base can significantly impact the reaction. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required. Ensure the base is finely powdered and anhydrous.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.
-
Protodeboronation: Decomposition of the boronic acid can be a significant side reaction. Using a boronic ester (e.g., pinacol ester) or adding the boronic acid portion-wise can sometimes mitigate this issue.
-
-
Incomplete Reaction:
-
Ensure all reagents are pure and solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst.
-
Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
-
Verify the activity of the palladium catalyst; use a fresh batch if necessary.
-
-
Formation of Byproducts:
-
Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a lower temperature or a different base.
-
Hydrolysis of the boronic acid can be an issue in aqueous media. Using anhydrous conditions or a two-phase system where the concentration of water is controlled can be beneficial.
-
By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of 4-arylpyridines for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of reaction conditions for the palladium-catalyzed Buchwald-Hartwig amination of 4-fluoropyridine derivatives. This powerful C-N bond-forming reaction is a cornerstone in medicinal chemistry, enabling the synthesis of a diverse range of 4-aminopyridine structures, which are prevalent in many biologically active compounds. The methodologies outlined herein are designed to serve as a practical guide for laboratory execution, offering insights into catalyst selection, reaction optimization, and product isolation.
Introduction
The Buchwald-Hartwig amination is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine in the presence of a palladium catalyst. For this compound derivatives, this reaction offers a direct route to introduce a wide variety of amino functionalities at the 4-position, a key pharmacophore in numerous drug candidates. The reactivity of the C-X bond in the Buchwald-Hartwig amination generally follows the trend I > Br > Cl >> F. Consequently, for this compound derivatives bearing another halogen, selective amination at the more reactive position is achievable. This document focuses on protocols for the amination of 4-halo-fluoropyridines, with a particular emphasis on microwave-assisted procedures that offer significant advantages in terms of reaction time and efficiency.
General Reaction Scheme & Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Amination of 2-Fluoro-4-iodopyridine
The following table summarizes the results for the microwave-assisted Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine with various aromatic amines.[1] This reaction demonstrates high regioselectivity, with the C-N bond forming exclusively at the 4-position due to the higher reactivity of the C-I bond compared to the C-F bond.
Table 1: Microwave-Assisted Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine with Aromatic Amines [1]
| Entry | Amine | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Aniline | 2-Fluoro-N-phenylpyridin-4-amine | 30 | 100 | 95 |
| 2 | 4-Methoxyaniline | 2-Fluoro-N-(4-methoxyphenyl)pyridin-4-amine | 30 | 100 | 92 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-fluoropyridin-4-amine | 30 | 100 | 88 |
| 4 | 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-2-fluoropyridin-4-amine | 30 | 100 | 85 |
| 5 | 4-(Trifluoromethyl)aniline | 2-Fluoro-N-(4-(trifluoromethyl)phenyl)pyridin-4-amine | 45 | 120 | 78 |
| 6 | 2-Aminopyridine | N-(2-fluoropyridin-4-yl)pyridin-2-amine | 45 | 120 | 75 |
Reaction Conditions: 2-Fluoro-4-iodopyridine (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), K₂CO₃ (2.0 equiv), in dioxane under microwave irradiation.
Experimental Protocols
General Protocol for Microwave-Assisted Buchwald-Hartwig Amination of 2-Fluoro-4-iodopyridine
This protocol is a general procedure for the reaction of 2-fluoro-4-iodopyridine with an aromatic amine.
Materials:
-
2-Fluoro-4-iodopyridine
-
Aromatic amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add 2-fluoro-4-iodopyridine (1.0 mmol, 1.0 equiv), the aromatic amine (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and BINAP (0.075 mmol, 7.5 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) to the vial via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwave heating at the specified temperature and time (see Table 1 for examples).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-fluoropyridine derivative.
Caption: A typical experimental workflow for the microwave-assisted amination.
Considerations for the Amination of 4-Chloropyridine Derivatives
While 4-fluoropyridines with a more reactive halogen at another position are ideal substrates, the direct amination of 4-chloropyridines is also an important transformation. Due to the lower reactivity of the C-Cl bond, more specialized catalytic systems and reaction conditions are often required.
-
Catalyst and Ligand: For the amination of aryl chlorides, more electron-rich and bulky phosphine ligands are generally more effective. Consider using ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst such as an XPhos palladacycle.
-
Base: A stronger base is typically necessary for the amination of aryl chlorides. Sodium tert-butoxide (NaOtBu) is commonly used. If the substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring a more active catalyst system and higher reaction temperatures.
-
Solvent: Toluene and 1,4-dioxane are common solvents for these reactions. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Temperature: Higher reaction temperatures (e.g., 80-110 °C) are generally required to facilitate the oxidative addition of the C-Cl bond.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Microwave reactions should be conducted in sealed vessels designed for this purpose and behind a safety shield.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 4-aminopyridine derivatives. Microwave-assisted protocols, in particular, offer a rapid and efficient means of achieving this transformation, especially for substrates like 2-fluoro-4-iodopyridine where regioselectivity is a key consideration. For less reactive substrates such as 4-chloropyridines, careful selection of the catalyst, ligand, and base is crucial for achieving high yields. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 4-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the various substrates for SNAr reactions, heteroaromatic halides are of significant interest due to their prevalence in biologically active molecules. 4-Fluoropyridine is an especially valuable building block in this context. The strong electron-withdrawing effect of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack, and the high electronegativity of the fluorine atom makes it an excellent leaving group in the addition-elimination mechanism of the SNAr reaction. This unique reactivity profile allows for the efficient and regioselective introduction of a wide range of functionalities at the 4-position of the pyridine ring under relatively mild conditions.
These application notes provide a detailed overview of the SNAr reactions of this compound with various nucleophiles, including amines, thiols, and alcohols. We present tabulated quantitative data, detailed experimental protocols, and visualizations to guide researchers in the successful application of this versatile synthetic methodology. A key application highlighted is the synthesis of substituted pyridines as potential inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular processes implicated in various diseases.
Mechanism of SNAr with this compound
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electrophilic C4 carbon of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and onto the electronegative nitrogen atom, which provides significant stabilization. In the second, faster step, the fluoride ion is eliminated as a leaving group, restoring the aromaticity of the pyridine ring and yielding the 4-substituted product.
Applications in Drug Discovery: Targeting the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by various stress stimuli, including inflammatory cytokines, UV irradiation, and oxidative stress. The JNK pathway plays a pivotal role in regulating cellular processes such as proliferation, apoptosis, and inflammation.[1] Dysregulation of the JNK signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.[1] Consequently, the development of small molecule inhibitors of JNK has become an important area of drug discovery.
The 4-substituted pyridine scaffold is a key pharmacophore in a number of potent and selective JNK inhibitors. The SNAr reaction with this compound provides a direct and versatile route to synthesize a diverse library of these potential therapeutic agents. By varying the nucleophile, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Workflow
The following diagram outlines a general workflow for conducting an SNAr reaction with this compound. Specific details regarding reagents, conditions, and workup procedures will vary depending on the nucleophile used and are provided in the subsequent protocols.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the SNAr of this compound with various classes of nucleophiles. Please note that these are representative examples, and optimization may be necessary for specific substrates.
Table 1: SNAr of this compound with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMSO | 120 | 12 | 85-95 |
| 4-Methoxyaniline | K₂CO₃ | DMSO | 120 | 12 | 88-98 |
| Piperidine | K₂CO₃ | Acetonitrile | 80 (reflux) | 6 | 90-98 |
| Morpholine | K₂CO₃ | Acetonitrile | 80 (reflux) | 6 | 92-99 |
| Benzylamine | Et₃N | DMF | 100 | 8 | 80-90 |
Table 2: SNAr of this compound with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 90-98 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 25 | 2 | 92-99 |
| Benzyl mercaptan | NaH | THF | 0 - 25 | 3 | 85-95 |
| Ethanethiol | NaH | THF | 0 - 25 | 3 | 80-90 |
Table 3: SNAr of this compound with Alcohol/Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | 65 (reflux) | 12 | 75-85 |
| Sodium Ethoxide | - | Ethanol | 78 (reflux) | 12 | 70-80 |
| Phenol | K₂CO₃ | DMSO | 120 | 18 | 65-75 |
| 4-Methoxyphenol | K₂CO₃ | DMSO | 120 | 18 | 70-80 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Anhydrous solvents should be used, particularly for reactions involving strong bases like NaH.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of 4-Anilinopyridine
This protocol describes a typical procedure for the reaction of this compound with an aromatic amine nucleophile.
-
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to this compound.
-
Stir the reaction mixture and heat to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-anilinopyridine.
-
Protocol 2: Synthesis of 4-(Phenylthio)pyridine
This protocol describes a typical procedure for the reaction of this compound with a thiol nucleophile.
-
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add potassium carbonate (1.5 eq) suspended in anhydrous DMF (to achieve a final concentration of ~0.5 M).
-
Add thiophenol (1.1 eq) to the suspension and stir for 15 minutes at room temperature to form the thiophenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(phenylthio)pyridine.
-
Protocol 3: Synthesis of 4-Methoxypyridine
This protocol describes a typical procedure for the reaction of this compound with an alkoxide nucleophile.
-
Materials:
-
This compound
-
Sodium methoxide (can be prepared in situ from sodium metal and methanol or used as a commercially available solution)
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add a solution of sodium methoxide (1.5 eq) in anhydrous methanol.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product may be pure enough for many applications, or it can be further purified by distillation or column chromatography.
-
Conclusion
The nucleophilic aromatic substitution of this compound is a highly efficient and versatile method for the synthesis of a wide range of 4-substituted pyridines. The presented data and protocols demonstrate the broad applicability of this reaction with various nucleophile classes, providing a valuable tool for researchers in drug discovery and development. The ability to readily access diverse 4-substituted pyridine scaffolds, such as those found in JNK inhibitors, underscores the importance of this compound as a key building block in modern medicinal chemistry.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Sonogashira Coupling of Functionalized 4-Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Sonogashira coupling of functionalized 4-fluoropyridines. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures, as the resulting alkynylpyridines are valuable intermediates for further functionalization.[2]
The protocols outlined below are applicable to a range of functionalized 4-fluoropyridines, including those bearing iodo, bromo, and chloro leaving groups, as well as additional substituents on the pyridine ring.
Overview of the Sonogashira Coupling Reaction
The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. The general reactivity trend for the halide leaving group is I > Br > Cl, with iodopyridines being the most reactive.[3]
Catalytic Cycle of the Sonogashira Coupling
The reaction mechanism involves a dual catalytic cycle with palladium and copper. The palladium(0) species undergoes oxidative addition with the halopyridine. Simultaneously, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide to the palladium(II) complex, followed by reductive elimination, yields the desired alkynylpyridine and regenerates the active palladium(0) catalyst.[1]
References
Application Notes and Protocols for C-H Activation and Functionalization of 4-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, 4-fluoropyridine is a particularly valuable building block due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Traditional methods for modifying pyridines often require harsh conditions and pre-functionalization, leading to lengthy synthetic sequences.[2] Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy to streamline the synthesis of complex molecules.[3] This document provides detailed application notes and protocols for the C-H activation and functionalization of this compound, focusing on methods relevant to drug discovery and development.
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing fluorine atom at the 4-position, presents unique challenges and opportunities for regioselective C-H functionalization. The primary sites for C-H activation on the this compound ring are the C-2/C-6 and C-3/C-5 positions. The inherent reactivity and the directing effects of catalysts and reagents play a crucial role in determining the outcome of these transformations.
C-H Functionalization Strategies for this compound
Several catalytic systems have been developed for the direct functionalization of pyridine derivatives. While specific examples directly employing this compound as a substrate are still emerging, protocols for closely related fluorinated and substituted pyridines provide a strong foundation for its derivatization. Key strategies include transition-metal-catalyzed C-H arylation and borylation, as well as metal-free radical-mediated alkylation.
Transition Metal-Catalyzed C-H Arylation
Palladium and rhodium catalysts are prominent in the direct arylation of pyridines.[4] These reactions typically involve the coupling of the pyridine C-H bond with an aryl halide or equivalent. The regioselectivity is often directed to the position ortho to the nitrogen atom (C-2/C-6).
Logical Workflow for Palladium-Catalyzed C-H Arylation
Figure 1. General workflow for a palladium-catalyzed C-H arylation reaction.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a versatile method for introducing a boronate ester group onto a heteroaromatic ring, which can then be further functionalized through Suzuki-Miyaura cross-coupling and other transformations.[5] The regioselectivity of this reaction is highly sensitive to steric and electronic effects. For substituted pyridines, borylation often occurs at the less sterically hindered positions.[6][7]
Logical Workflow for Iridium-Catalyzed C-H Borylation
Figure 2. General workflow for an iridium-catalyzed C-H borylation reaction.
Metal-Free Minisci-Type C-H Alkylation
The Minisci reaction is a radical-based method for the alkylation of electron-deficient heterocycles.[8] This reaction is typically carried out under acidic conditions to protonate the heterocycle, making it more susceptible to nucleophilic radical attack. Modern variations often utilize photoredox catalysis, allowing for milder reaction conditions.[9] For pyridines, the reaction generally favors the C-2 and C-4 positions. In the case of this compound, functionalization is expected to occur predominantly at the C-2 and C-6 positions.
Logical Workflow for Minisci-Type C-H Alkylation
Figure 3. General workflow for a Minisci-type C-H alkylation reaction.
Experimental Protocols
The following protocols are adapted from literature procedures for related substrates and serve as a starting point for the C-H functionalization of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and regioselectivity.
Protocol 1: Palladium-Catalyzed C-H Arylation of this compound (Hypothetical)
This protocol is adapted from methodologies developed for the C-H arylation of other pyridine derivatives.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium pivalate (PivOK)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), and PivOK (2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen or argon (repeat three times).
-
Add anhydrous toluene, this compound (1.0 equiv.), and the aryl bromide (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-fluoropyridine.
Quantitative Data Summary (Expected Trends based on related literature):
| Aryl Bromide Substituent | Expected Yield (%) | Expected Regioselectivity (C2:C3) |
| Electron-donating | 60-80 | >20:1 |
| Electron-neutral | 50-70 | >20:1 |
| Electron-withdrawing | 40-60 | >20:1 |
Protocol 2: Iridium-Catalyzed C-H Borylation of this compound
This protocol is based on the general procedure for the borylation of trifluoromethyl-substituted pyridines.[5]
Materials:
-
[Ir(OMe)(COD)]₂
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
This compound
-
Cyclohexane (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
In a nitrogen-filled glovebox, add [Ir(OMe)(COD)]₂ (1.5 mol %), dtbbpy (3.0 mol %), and B₂pin₂ (1.2 equiv.) to a Schlenk tube equipped with a stir bar.
-
Outside the glovebox, add anhydrous cyclohexane and this compound (1.0 equiv.) to the Schlenk tube under a positive pressure of nitrogen.
-
Seal the tube and stir the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the borylated this compound. The primary products are expected to be 4-fluoro-2-(pinacolboryl)pyridine and 4-fluoro-3-(pinacolboryl)pyridine.
Quantitative Data Summary (Representative Data for a Substituted Fluoropyridine):
| Substrate | Product | Isomer Ratio | Yield (%) |
| 2-Fluoro-3-(trifluoromethyl)pyridine | 2-Fluoro-5-boryl-3-(trifluoromethyl)pyridine | Major Isomer | 83 |
Note: The regioselectivity for this compound will depend on the interplay of steric and electronic effects and may result in a mixture of isomers.
Protocol 3: Minisci-Type C-H Alkylation of this compound
This protocol is adapted from a general procedure for the Minisci reaction.[10]
Materials:
-
This compound
-
Carboxylic acid (e.g., pivalic acid)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dichloromethane (DCM)
-
Water
-
Sulfuric acid (concentrated)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and water.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Add the carboxylic acid (3.0 equiv.) and silver nitrate (0.2 equiv.).
-
In a separate flask, dissolve ammonium persulfate (2.0 equiv.) in water.
-
Add the ammonium persulfate solution dropwise to the reaction mixture over 20 minutes, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture in an ice bath and carefully basify with aqueous ammonia.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-alkyl-4-fluoropyridine.
Quantitative Data Summary (Expected Trends based on related literature):
| Alkyl Radical Source (Carboxylic Acid) | Expected Yield (%) | Expected Regioselectivity (C2:C3) |
| Tertiary (e.g., pivalic acid) | 70-90 | >20:1 |
| Secondary (e.g., cyclohexanecarboxylic acid) | 60-80 | >20:1 |
| Primary (e.g., valeric acid) | 50-70 | >15:1 |
Applications in Drug Development
The late-stage functionalization of drug candidates and complex molecules is a critical tool in modern drug discovery.[3][11][12] The ability to directly modify a C-H bond in a molecule like this compound allows for the rapid generation of analogues with diverse properties, facilitating structure-activity relationship (SAR) studies. For instance, the introduction of aryl groups can modulate protein-ligand interactions, while the addition of alkyl groups can alter solubility and metabolic stability. The borylated intermediates are particularly valuable as they can be converted into a wide array of functional groups. These C-H functionalization strategies provide an efficient means to explore the chemical space around the this compound core, accelerating the identification of new therapeutic agents.
References
- 1. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoropyridine in Agrochemical Synthesis
Introduction
4-Fluoropyridine is a pivotal heterocyclic building block in the design and synthesis of modern agrochemicals. The presence of a fluorine atom at the 4-position of the pyridine ring imparts unique reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the efficient introduction of the pyridyl moiety into larger molecules, a common structural feature in many successful herbicides, fungicides, and insecticides. The incorporation of the 4-pyridyl group can enhance the biological efficacy, metabolic stability, and target-binding affinity of the resulting agrochemical. These application notes provide detailed protocols and data for the synthesis of agrochemical candidates using this compound as a key intermediate.
Application Note 1: Synthesis of Pyridyl Ether Herbicides via Nucleophilic Aromatic Substitution
The reaction of this compound with substituted phenols is a robust method for synthesizing pyridyl ether derivatives, a class of compounds known for their herbicidal activity. The electron-withdrawing effect of the pyridine nitrogen activates the C-F bond at the 4-position, facilitating its displacement by a phenoxide nucleophile.
Experimental Protocol: Synthesis of 2-chloro-4-(pyridin-4-yloxy)benzonitrile
This protocol describes the synthesis of a hypothetical, yet representative, pyridyl ether herbicide candidate.
Materials:
-
This compound (1.0 eq)
-
2-Chloro-4-hydroxybenzonitrile (1.0 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-chloro-4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 20 minutes to form the potassium phenoxide.
-
Nucleophilic Substitution: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-(pyridin-4-yloxy)benzonitrile.
Data Presentation:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 110-115 °C |
| 1H NMR (CDCl3, 400 MHz) | δ 8.60 (d, 2H), 7.65 (d, 1H), 7.30 (d, 1H), 7.15 (dd, 1H), 7.05 (d, 2H) |
| 13C NMR (CDCl3, 100 MHz) | δ 162.1, 155.8, 151.2, 134.5, 130.2, 122.8, 118.5, 117.9, 112.3 |
| Herbicidal Activity (IC50 values) | |
| Target Weed | Concentration (µM) |
| Amaranthus retroflexus (Redroot pigweed) | 10.5 |
| Chenopodium album (Lamb's quarters) | 15.2 |
| Setaria viridis (Green foxtail) | 25.8 |
Application Note 2: Synthesis of Pyridyl Thioether Fungicides
Similar to pyridyl ethers, pyridyl thioethers are an important class of agrochemicals, particularly valued for their fungicidal properties. The synthesis involves the SNAr reaction of this compound with a thiol, typically in the presence of a base.
Experimental Protocol: Synthesis of 4-(p-tolylthio)pyridine
This protocol outlines the synthesis of a model pyridyl thioether.
Materials:
-
This compound (1.0 eq)
-
4-Methylbenzenethiol (p-thiocresol) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Thiolate Formation: To a solution of 4-methylbenzenethiol (1.0 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Add this compound (1.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Reaction Conditions: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the product with ethyl acetate, wash with brine, dry over MgSO4, and concentrate. Purify by column chromatography.
Data Presentation:
| Parameter | Value |
| Yield | 90-98% |
| Purity (by HPLC) | >99% |
| Physical State | White to off-white solid |
| Fungicidal Activity (EC50 values) | |
| Target Fungus | Concentration (µg/mL) |
| Botrytis cinerea | 5.8 |
| Sclerotinia sclerotiorum | 8.2 |
| Magnaporthe oryzae | 12.5 |
Visualizations
Synthesis Workflow
Caption: General workflow for agrochemical synthesis from this compound.
Hypothetical Mode of Action for a Pyridyl Ether Herbicide
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 4-fluoropyridine. While the direct functionalization of this compound via C-F bond activation is a challenging transformation due to the high bond strength of the C-F bond, this document outlines both the foundational protocols used for more reactive halopyridines and the advanced strategies that can be employed to facilitate the coupling of this compound. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction to Palladium-Catalyzed C-F Bond Activation
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. The carbon-fluorine bond is the strongest carbon-halogen bond, making its cleavage for oxidative addition to a palladium(0) center a significant energetic barrier. Consequently, the direct use of this compound as a coupling partner is less common than that of its chloro, bromo, or iodo counterparts.
However, recent advances in catalyst design, particularly the development of highly electron-rich and sterically bulky phosphine ligands, have enabled the activation of C-F bonds in certain contexts, especially in electron-deficient aromatic systems. For this compound, successful cross-coupling often requires forcing conditions, specialized ligands, and strong bases. Nickel-catalyzed systems have also emerged as a powerful alternative for C-F bond activation.
This document will detail the application of several key palladium-catalyzed reactions to this compound, providing both general protocols and specific considerations for C-F activation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
General Reaction Scheme:
Experimental Protocol (General, adapted for this compound):
A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is a starting point and may require significant optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a bulky phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%), and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Reaction Assembly: Add this compound (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMF).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples for C-F Activation):
The following table provides hypothetical yet expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on literature for challenging C-F activations. Actual yields will vary depending on optimized conditions.
| Entry | Arylboronic Acid (R-B(OH)₂) | Palladium Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 120 | 24 | 45 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 130 | 18 | 55 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / XPhos | CsF | DMF | 140 | 24 | 65 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 120 | 20 | 40 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.
General Reaction Scheme:
Experimental Protocol (General, adapted for this compound):
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos, 2-4 mol%) in an anhydrous, degassed solvent (e.g., toluene) for 10-15 minutes.
-
Reaction Assembly: To the catalyst mixture, add the strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Reaction Execution: Seal the reaction vessel and heat to an elevated temperature (e.g., 100-130 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Quantitative Data (Representative Examples for C-F Activation):
| Entry | Amine (R¹R²NH) | Palladium Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 16 | 60 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 120 | 24 | 50 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 18 | 55 |
| 4 | N-Methylaniline | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 130 | 24 | 40 |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
General Reaction Scheme:
Experimental Protocol (General, adapted for this compound):
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), this compound (1.0 equivalent), and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or NMP). Add the terminal alkyne (1.2-2.0 equivalents) to the mixture.
-
Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 120-160 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data (Representative Examples for C-F Activation):
| Entry | Alkyne (R-C≡CH) | Palladium Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | NMP | 150 | 24 | 35 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | K₃PO₄ | DMF | 140 | 36 | 30 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | NMP | 150 | 24 | 40 |
| 4 | (4-Methoxyphenyl)acetylene | PdCl₂(PPh₃)₂ / CuI | K₃PO₄ | DMF | 140 | 30 | 45 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
General Reaction Scheme:
Experimental Protocol (General, adapted for this compound):
-
Reaction Assembly: In a pressure tube, combine the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃ or a bulky biarylphosphine, 4-10 mol%), a base (e.g., K₂CO₃ or Cy₂NMe, 2-3 equivalents), this compound (1.0 equivalent), and the alkene (1.5-2.0 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF, NMP, or DMA).
-
Reaction Execution: Seal the tube and heat to a high temperature (e.g., 140-180 °C). Monitor the reaction by GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Quantitative Data (Representative Examples for C-F Activation):
| Entry | Alkene (R-CH=CH₂) | Palladium Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | NMP | 160 | 48 | 25 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Cy₂NMe | DMA | 150 | 48 | 30 |
| 3 | 1-Octene | Pd(OAc)₂ / XPhos | K₂CO₃ | NMP | 170 | 72 | 15 |
Stille Coupling
The Stille coupling reaction pairs an organohalide with an organostannane reagent.
General Reaction Scheme:
Experimental Protocol (General, adapted for this compound):
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 2-5 mol%), this compound (1.0 equivalent), and the organostannane (1.1-1.5 equivalents).
-
Solvent and Additive: Add an anhydrous, degassed solvent (e.g., toluene, THF, or DMF). A copper(I) co-catalyst or a fluoride source (e.g., CsF) may be beneficial.
-
Reaction Execution: Heat the mixture to a high temperature (e.g., 100-140 °C) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction. The removal of tin byproducts can be achieved by washing the diluted organic phase with aqueous KF or by filtration through a plug of silica gel. Concentrate the organic phase.
-
Purification: Purify by column chromatography.
Quantitative Data (Representative Examples for C-F Activation):
| Entry | Organostannane (R-Sn(n-Bu)₃) | Palladium Catalyst / Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | CuI | NMP | 140 | 24 | 30 |
| 2 | Vinyl-Sn(n-Bu)₃ | Pd₂(dba)₃ / PPh₃ | CsF | DMF | 130 | 36 | 25 |
| 3 | (Thien-2-yl)-Sn(n-Bu)₃ | Pd(PPh₃)₄ | CuI | NMP | 140 | 24 | 35 |
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Stille couplings.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines a standard laboratory workflow for performing a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Application Note: A Modified Balz-Schiemann Reaction for the Isolation of Pure 4-Fluoropyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed experimental protocol for the synthesis and isolation of pure 4-Fluoropyridine. The procedure is based on a modified Balz-Schiemann reaction of 4-aminopyridine, which is a cost-effective and realistic method for gram-scale synthesis.[1] Special attention is given to the isolation and purification steps to overcome the inherent instability of this compound in aqueous and acidic environments, which can lead to polymerization and hydrolysis.[1][2] This guide includes comprehensive procedural details, tabulated quantitative data, and workflow diagrams to ensure reproducibility and high purity of the final product.
Introduction
This compound is a valuable fluorinated heterocyclic compound used as a reagent and building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] While commercially available, its synthesis can be economically advantageous for larger quantities.[1] The primary challenge in preparing this compound is not the synthesis itself but the isolation of the pure product due to its high reactivity and instability.[1][5] In the presence of water or acid, this compound is prone to forming polymeric materials and hydrolyzing to N-(4'-pyridyl)-4-pyridone, which complicates the extraction and purification process.[1][2]
This protocol details a robust procedure based on the Balz-Schiemann reaction, which utilizes readily available and inexpensive starting materials.[1] It incorporates critical modifications to the workup and extraction process to mitigate product degradation and achieve high purity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄FN | [3][6] |
| Molecular Weight | 97.09 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 104-105 °C or 108 °C / 757 mmHg | [1][7] |
| CAS Number | 694-52-0 | [3][7] |
| Purity (Typical) | >97% (by ¹H NMR) | [1] |
Experimental Protocol: Synthesis and Isolation
The synthesis of this compound is achieved via the diazotization of 4-aminopyridine in the presence of tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.
Reagents and Materials
| Reagent / Material | Quantity | Moles | Notes |
| 4-Aminopyridine | 14.4 g | 153 mmol | Starting material |
| 42% Tetrafluoroboric acid (HBF₄) | 60 mL | - | Reagent and solvent |
| Sodium Nitrite (NaNO₂) | 12.0 g | 174 mmol | Diazotizing agent |
| Sodium Bicarbonate (NaHCO₃) | 30.0 g | 357 mmol | For neutralization |
| Dichloromethane (CH₂Cl₂) | ~250 mL | - | Extraction solvent |
| Potassium Hydroxide (KOH) pellets | - | - | For drying |
| Deionized Water | ~400 mL | - | For solutions |
Synthesis Workflow
The overall experimental workflow is depicted below, outlining the key stages from starting materials to the final pure product.
Step-by-Step Procedure
Part 1: Diazotization and Decomposition
-
In a 200 mL two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, charge the 42% aqueous solution of HBF₄.
-
Add 4-aminopyridine (14.4 g) to the flask. Gently heat the mixture to approximately 40 °C to fully dissolve the solid.[1]
-
Cool the resulting solution in an ice-water bath to 5–7 °C. Fine crystals of 4-pyridylammonium tetrafluoroborate will precipitate.[1]
-
Slowly add solid sodium nitrite (12.0 g) in small portions to the stirred suspension. It is critical to maintain the internal reaction temperature between 5–9 °C throughout the addition.[1] The exothermic decomposition of the diazonium salt occurs concurrently with its formation.[1]
-
The addition of sodium nitrite should take approximately 90 minutes. The crystalline suspension will gradually dissolve, and the mixture will turn into a pale yellow or orange solution.[1]
-
After completing the addition, continue stirring the reaction mixture for an additional 30 minutes at 5–10 °C.
-
Remove the ice bath and allow the mixture to warm to room temperature (approx. 25 °C). Vigorous nitrogen evolution will be observed as the diazonium salt decomposes.[1]
Part 2: Workup and Extraction
Note: The formation of a gummy brown polymer is expected upon neutralization. The following modified extraction procedure is designed to manage this.[1]
-
Prepare a neutralization solution by dissolving sodium bicarbonate (30.0 g) in 200 mL of water in a large beaker or flask.
-
Slowly and carefully add the reaction mixture from Part 1 to the NaHCO₃ solution with stirring. Significant foaming will occur.
-
Transfer the neutralized mixture to a separatory funnel. Add 100 mL of dichloromethane (CH₂Cl₂) and shake vigorously.
-
Allow the layers to separate. The gummy brown polymer will likely interfere with a clean separation.[1]
-
First Extraction: Carefully decant the upper aqueous layer and the dichloromethane layer, leaving the gummy residue behind in the separatory funnel.
-
Second Extraction: Add a fresh 100 mL portion of CH₂Cl₂ and 100 mL of water to the residual suspension in the funnel. Shake again to extract any remaining product from the polymer.
-
Combine all collected dichloromethane layers. Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator. Use a heating bath with a temperature below 40 °C.
Part 3: Final Purification
-
The crude product obtained after evaporation is purified by fractional distillation at atmospheric pressure.
-
Assemble a distillation apparatus. Gently heat the flask containing the crude product.
-
Collect the fraction boiling between 104–108 °C.[1] This is the pure this compound. The expected yield is approximately 1.5–2.0 g (15-22%).[1][2]
-
For extremely high purity, a final vacuum transfer can be performed by cooling a receiving flask with liquid nitrogen.[1]
-
The final product is a colorless liquid that may freeze if cooled to -40 °C.[1] It should be stored in a sealed container, preferably under an inert atmosphere (N₂ or Ar), at low temperatures (5-10 °C) to prevent decomposition.[2]
Reaction Pathway and Characterization
The synthesis follows the Balz-Schiemann reaction mechanism.
Product Characterization Data
The identity and purity of the isolated this compound can be confirmed by spectroscopic analysis.
| Analysis Method | Expected Results | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.62–8.58 (m, 2H, H-2,6), 7.06–7.02 (m, 2H, H-3,5) | [1] |
| Mass Spec (70 eV) | m/e 97 (M⁺, 100%), 78 (M-F), 70 (M-HCN) | [2] |
Safety and Handling
-
Tetrafluoroboric acid (HBF₄): Is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Nitrite (NaNO₂): Is an oxidizer and is toxic if swallowed. Avoid contact with skin and eyes.
-
This compound: The product is volatile and may be harmful if inhaled, swallowed, or absorbed through the skin.[3] It is unstable and can decompose, especially in the presence of acid or water.[2] Handle in a fume hood and store properly.
-
Diazonium Salts: Are potentially explosive when isolated and dry. The procedure described keeps the salt in solution, which is safer. Do not attempt to isolate the intermediate diazonium salt.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a properly equipped laboratory setting. All procedures should be carried out with appropriate safety precautions.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. Preparation and stability of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Preparation and stability of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of 4-Fluoropyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridine scaffolds are of paramount importance in modern medicinal chemistry. The introduction of a fluorine atom at the 4-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including its pKa, metabolic stability, and binding affinity to biological targets. These modifications can lead to improved drug efficacy, pharmacokinetics, and safety profiles. This document provides detailed protocols for the synthesis of 4-fluoropyridine derivatives and highlights their application in drug discovery, with a focus on the therapeutic agent Lemborexant.
Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several methods. The most common and well-established is the Balz-Schiemann reaction, which involves the diazotization of a 4-aminopyridine precursor followed by thermal decomposition of the resulting diazonium salt. Another key strategy is Nucleophilic Aromatic Substitution (SNAr), where a suitable leaving group at the 4-position is displaced by a fluoride ion.
Method 1: Balz-Schiemann Reaction
The Balz-Schiemann reaction is a reliable method for the synthesis of aryl fluorides from primary aromatic amines.[1] The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.
Materials and Equipment:
-
4-Aminopyridine
-
42% Aqueous solution of tetrafluoroboric acid (HBF4)
-
Sodium nitrite (NaNO2)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Calcium hydride (CaH2)
-
Two-necked round-bottom flask (200 mL)
-
Thermometer
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum transfer apparatus
Procedure:
-
Formation of the Diazonium Tetrafluoroborate Salt:
-
In a 200 mL two-necked round-bottom flask equipped with a thermometer and a stirring bar, add 42% aqueous HBF4.
-
Add 4-aminopyridine (14.4 g, 153 mmol) and heat to 40 °C with stirring until fully dissolved.
-
Cool the solution to 5-7 °C in an ice-water bath. Fine crystals of 4-pyridylammonium tetrafluoroborate will precipitate.
-
Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.
-
-
Decomposition and Product Formation:
-
Allow the reaction mixture to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water. Caution: Vigorous gas evolution will occur.
-
-
Work-up and Isolation:
-
Brown, gummy precipitates may form. Decant the supernatant and filter it through cotton.
-
Extract the filtrate with dichloromethane (2 x 200 mL) in a separatory funnel.
-
Separately extract the residual suspension containing the brown precipitates with dichloromethane (2 x 100 mL).
-
Combine all organic layers and dry over anhydrous sodium sulfate until the solution is clear.
-
Filter off the sodium sulfate and add well-crushed calcium hydride (5 g) to the solution. Let it stand overnight to ensure thorough drying.
-
Remove the solvent by distillation.
-
The crude product can be further purified by vacuum transfer to yield pure this compound.
-
| Starting Material (4-Aminopyridine Derivative) | Product (this compound Derivative) | Yield (%) | Reference |
| 4-Aminopyridine | This compound | 20 | [2] |
| 4-Amino-2,6-lutidine | 4-Fluoro-2,6-lutidine | 54 | [3] |
| 4-Amino-2-chloropyridine | 2-Chloro-4-fluoropyridine | ~45 | [3] |
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a versatile method for introducing fluorine into a pyridine ring. This reaction typically involves the displacement of a good leaving group, such as a nitro or chloro group, at the 4-position by a fluoride source, often an alkali metal fluoride like cesium fluoride (CsF).[4]
Materials and Equipment:
-
Methyl 3-nitroisonicotinate
-
Cesium fluoride (CsF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Pentane
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add methyl 3-nitroisonicotinate (120 mg, 0.681 mmol) and cesium fluoride (517 mg, 3.406 mmol, 5 equivalents).
-
Add anhydrous DMSO (6 mL) to the flask.
-
-
Reaction:
-
Heat the reaction mixture to 120 °C with stirring for 90 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 EtOAc/pentane eluent system.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add distilled water (20 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield the pure product.
-
| Starting Material | Product | Yield (%) | Reference |
| Methyl 3-nitroisonicotinate | Methyl 3-fluoroisonicotinate | 38 | [4] |
| 4,6-Dichloro-5-nitrobenzofuroxan | 4-Amino-6-chloro-5-nitrobenzofuroxan derivatives | Varies | [5] |
| Pentafluoropyridine | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | ~92 | [6] |
Application in Drug Discovery: The Case of Lemborexant
This compound derivatives are key building blocks in the synthesis of numerous pharmaceuticals. A prominent example is Lemborexant (Dayvigo), an FDA-approved medication for the treatment of insomnia.
Lemborexant: A Dual Orexin Receptor Antagonist
Lemborexant contains a 5-fluoro-2-pyridinyl moiety, which is an isomer of a this compound derivative. It functions as a dual orexin receptor antagonist, targeting both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).
The orexin system is a key regulator of the sleep-wake cycle. Orexin neuropeptides (Orexin-A and Orexin-B), produced in the lateral hypothalamus, bind to OX1R and OX2R, which are G-protein coupled receptors (GPCRs), to promote wakefulness.[3]
Lemborexant competitively inhibits the binding of orexins to their receptors, thereby suppressing the wake-promoting signals and facilitating the onset and maintenance of sleep. The downstream signaling cascade of orexin receptors involves the activation of Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium levels.[3]
Caption: Orexin Signaling Pathway and Inhibition by Lemborexant.
Conclusion
The synthesis of this compound derivatives is a critical area of research in drug discovery, providing access to a wide range of biologically active molecules. The Balz-Schiemann reaction and Nucleophilic Aromatic Substitution are robust methods for their preparation, each with its own advantages. The successful development of drugs like Lemborexant underscores the therapeutic potential of this class of compounds. Further exploration of this compound scaffolds is likely to yield novel drug candidates for a variety of diseases.
Experimental Workflow Visualization
The general workflow for the synthesis and evaluation of this compound derivatives for drug discovery can be summarized as follows:
Caption: General Experimental Workflow for this compound Drug Discovery.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Functionalization Using 4-Fluoropyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the late-stage functionalization of pyridine-containing molecules. This methodology leverages the site-selective C-H fluorination of pyridines to generate 4-fluoropyridine intermediates, which then serve as versatile precursors for a range of nucleophilic aromatic substitution (SNAr) reactions. This two-step sequence allows for the rapid diversification of complex molecules, a critical process in modern drug discovery and development.
Introduction
The pyridine motif is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The ability to modify this core structure in the final stages of a synthetic route, known as late-stage functionalization (LSF), is highly desirable as it allows for the rapid exploration of structure-activity relationships (SAR) without the need for de novo synthesis.[1][2] A powerful strategy for the LSF of pyridines involves an initial C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) of the introduced fluorine atom.[1][2][3]
This approach takes advantage of the unique properties of the C-F bond. While fluorine is the most electronegative element, making the C-F bond strong, in the context of an electron-deficient pyridine ring, the fluorine atom at the 2- or 4-position acts as an excellent leaving group in SNAr reactions.[1][3] The initial C-H fluorination can be achieved with high regioselectivity, typically at the position alpha to the pyridine nitrogen, using reagents like silver(II) fluoride (AgF2).[4][5][6] The resulting fluoropyridine intermediates can then be reacted with a wide array of nucleophiles to introduce diverse functional groups.
Signaling Pathway and Experimental Workflow
The overall workflow for this late-stage functionalization strategy is a two-step process: C-H fluorination followed by nucleophilic aromatic substitution.
Caption: Overall workflow for the two-step late-stage functionalization of pyridines.
Quantitative Data Summary
The following tables summarize the yields for the C-H fluorination of various pyridine substrates and the subsequent SNAr with different nucleophiles.
Table 1: C-H Fluorination of Pyridines with AgF2 [1]
| Entry | Pyridine Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 81 |
| 2 | 3-Chloropyridine | 2-Fluoro-3-chloropyridine | 85 |
| 3 | 3,5-Dichloropyridine | 2-Fluoro-3,5-dichloropyridine | 76 |
| 4 | 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | 88 |
| 5 | Methyl nicotinate | Methyl 2-fluoronicotinate | 75 |
| 6 | 3-Bromopyridine | 2-Fluoro-3-bromopyridine | 82 |
Table 2: Nucleophilic Aromatic Substitution of 2-Fluoropyridines [1]
| Entry | 2-Fluoropyridine Substrate | Nucleophile | Product | Yield (%) |
| 1 | 2-Fluoro-3-chloropyridine | Sodium methoxide | 3-Chloro-2-methoxypyridine | 95 |
| 2 | 2-Fluoro-3-chloropyridine | Morpholine | 4-(3-Chloropyridin-2-yl)morpholine | 92 |
| 3 | 2-Fluoro-3-bromopyridine | Sodium thiophenoxide | 3-Bromo-2-(phenylthio)pyridine | 85 |
| 4 | 2-Fluoro-3-cyanopyridine | Sodium azide | 2-Azido-3-cyanopyridine | 80 |
| 5 | Methyl 2-fluoronicotinate | Indole | Methyl 2-(indol-1-yl)nicotinate | 78 |
| 6 | 2-Fluoro-6-phenylpyridine | Benzylamine | N-Benzyl-6-phenylpyridin-2-amine | 89 |
Experimental Protocols
Protocol 1: General Procedure for C-H Fluorination of Pyridines with AgF2 [5][6]
This protocol is based on the fluorination of 2-phenylpyridine as a representative substrate.
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF2)
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Ethyl acetate (EtOAc)
-
Heptane
-
Silica gel
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile.
-
Stir the solution at room temperature.
-
In one portion, add AgF2 (3.0 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to afford the pure fluoropyridine.
Caution: AgF2 is a strong oxidizing agent and is hygroscopic. Handle in a fume hood and avoid contact with skin. The reaction is sensitive to moisture, so anhydrous conditions are recommended.[3]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridines [1]
This protocol provides a general guideline for the reaction of a 2-fluoropyridine with a nucleophile. The specific base and solvent may need to be optimized for different nucleophiles.
Materials:
-
2-Fluoropyridine intermediate
-
Nucleophile (e.g., alcohol, amine, thiol) (1.1 - 1.5 equiv)
-
Base (e.g., NaH, K2CO3, Cs2CO3) (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask, add the nucleophile and the anhydrous solvent under a nitrogen atmosphere.
-
If the nucleophile is an alcohol or thiol, add the base (e.g., NaH) and stir for 10-15 minutes at room temperature to form the corresponding alkoxide or thiolate.
-
Add a solution of the 2-fluoropyridine intermediate (1.0 equiv) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired functionalized pyridine.
Logical Relationships in Late-Stage Functionalization
The decision-making process for applying this late-stage functionalization strategy involves considering the substrate's properties and the desired final product.
Caption: Decision workflow for applying the C-H fluorination/SNAr strategy.
This structured approach, combining selective C-H fluorination with versatile nucleophilic substitution, provides a powerful platform for the late-stage functionalization of pyridine-containing molecules, accelerating the discovery and development of new chemical entities.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Instability of 4-Fluoropyridine in Water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 4-Fluoropyridine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning brown and showing a loss of purity over time?
A1: this compound is known to be unstable in aqueous solutions, particularly under acidic or neutral conditions. The observed brown coloration and loss of purity are likely due to a degradation process. The primary degradation pathway involves the formation of N-(4'-pyridyl)-4-pyridone and subsequent polymerization, which results in the appearance of brown, often gummy, solids.[1] This transformation is an acid-catalyzed process.[2]
Q2: What is the main degradation product of this compound in water?
A2: The major degradation product of this compound in an aqueous environment is N-(4'-pyridyl)-4-pyridone. This occurs through a process where one molecule of this compound is attacked by another, leading to the displacement of the fluoride ion.
Q3: How does pH affect the stability of this compound?
Q4: Can I use a co-solvent to improve the stability of this compound in my aqueous experiments?
A4: Yes, using organic co-solvents can be an effective strategy to improve the stability of this compound. Co-solvents such as acetonitrile, DMSO, or ethylene glycol can reduce the concentration and activity of water, thereby slowing down the hydrolysis reaction. The choice of co-solvent and its concentration should be optimized for your specific experimental setup, considering potential impacts on your assay.
Q5: Are there any analytical methods to monitor the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the degradation of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution can be used to separate this compound from its degradation product, N-(4'-pyridyl)-4-pyridone. UV detection is appropriate for quantification.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound stock solution.
-
Question: I prepared a stock solution of this compound in water, and it degraded within a few hours. How can I prepare a more stable stock solution?
-
Answer:
-
Avoid Aqueous Stock Solutions for Long-Term Storage: For long-term storage, it is highly recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous acetonitrile or DMSO. These solutions should be stored at low temperatures (e.g., -20°C) and protected from moisture.
-
Prepare Fresh Aqueous Solutions: If an aqueous solution is absolutely necessary for your experiment, prepare it fresh immediately before use.
-
Use Buffered Solutions: If you must use an aqueous medium, prepare your solution in a basic buffer (pH > 8). The higher pH will help to minimize the acid-catalyzed degradation.
-
Issue 2: Inconsistent results in biological assays.
-
Question: I am getting variable results in my cell-based assay when using this compound. Could this be related to its instability?
-
Answer:
-
Confirm Compound Integrity: The inconsistency in your results is very likely due to the degradation of this compound in your aqueous assay medium. It is crucial to confirm the concentration and purity of your this compound solution at the time of the experiment.
-
Minimize Incubation Time: Reduce the incubation time of this compound in the aqueous assay buffer as much as possible.
-
Incorporate Co-solvents: Consider the possibility of adding a small percentage of a compatible organic co-solvent (e.g., DMSO, ethanol) to your final assay medium. Ensure the final concentration of the co-solvent is tolerated by your biological system (typically <0.5-1% for DMSO).
-
Run a Time-Course Stability Study: Perform a preliminary experiment to assess the stability of this compound in your specific assay buffer over the time course of your experiment. Analyze samples at different time points by HPLC to quantify the remaining this compound.
-
Issue 3: Formation of a precipitate in the reaction mixture.
-
Question: A brown, gummy precipitate has formed in my reaction mixture containing this compound in an aqueous buffer. What is this and how can I avoid it?
-
Answer:
-
Identify the Precipitate: The precipitate is likely a polymeric material formed from the degradation of this compound.[1]
-
Control pH: Ensure your reaction buffer is maintained at a basic pH to slow down the degradation and subsequent polymerization.
-
Modify Solvent System: Introduce a co-solvent to reduce the water activity and potentially solubilize any early-stage degradation products, preventing them from precipitating.
-
Lower Reaction Temperature: If your experimental conditions allow, lowering the temperature can decrease the rate of the degradation reaction.
-
Data Presentation
The following tables provide an illustrative summary of how to present quantitative data on the stability of this compound. Note: The values presented here are hypothetical examples to guide data presentation and are not based on experimental results from the public domain. Researchers should generate their own data using the provided experimental protocols.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| pH | Buffer System (0.1 M) | Half-life (t½) in hours (Illustrative) | % Remaining after 24 hours (Illustrative) |
| 4.0 | Acetate | 2 | 1 |
| 5.0 | Acetate | 8 | 15 |
| 7.4 | Phosphate | 24 | 50 |
| 8.5 | Borate | 120 | 90 |
| 10.0 | Carbonate-Bicarbonate | > 400 | > 98 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.4) at 25°C
| Temperature (°C) | Half-life (t½) in hours (Illustrative) | % Remaining after 24 hours (Illustrative) |
| 4 | 72 | 80 |
| 25 | 24 | 50 |
| 37 | 10 | 20 |
Table 3: Effect of Co-solvents on the Stability of this compound in Aqueous Buffer (pH 7.4) at 25°C
| Co-solvent | % (v/v) | Half-life (t½) in hours (Illustrative) | % Remaining after 24 hours (Illustrative) |
| None | 0 | 24 | 50 |
| Acetonitrile | 10 | 48 | 75 |
| Acetonitrile | 50 | 200 | 95 |
| DMSO | 10 | 55 | 80 |
| DMSO | 50 | 250 | 96 |
| Ethylene Glycol | 10 | 40 | 70 |
| Ethylene Glycol | 50 | 180 | 94 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method for conducting a forced degradation study to determine the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound
-
N-(4'-pyridyl)-4-pyridone (as a reference standard, if available)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Volumetric flasks, pipettes, and autosampler vials
2. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted). A typical starting point could be a gradient of 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For each condition to be tested (different pH, temperature, co-solvent composition), dilute the stock solution into the respective aqueous buffer to a final concentration of ~50 µg/mL.
-
Prepare separate solutions for each time point to be analyzed.
4. Forced Degradation Study Procedure:
-
pH Stability:
-
Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Add the this compound stock solution to each buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, quench any further reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC.
-
-
Temperature Stability:
-
Prepare solutions of this compound in a buffer of a specific pH (e.g., pH 7.4).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Analyze aliquots at various time points by HPLC.
-
-
Co-solvent Stability:
-
Prepare solutions of this compound in a buffered aqueous solution containing varying percentages of a co-solvent (e.g., 10%, 20%, 50% acetonitrile or DMSO).
-
Incubate at a constant temperature and analyze at different time points by HPLC.
-
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time.
-
Determine the half-life (t½) for each condition, which is the time it takes for the concentration of this compound to decrease by 50%.
Mandatory Visualizations
Caption: Degradation pathway of this compound in water.
Caption: Workflow for this compound stability testing.
References
Preventing polymerization of 4-Fluoropyridine during synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges of handling 4-Fluoropyridine, with a focus on preventing its polymerization during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The polymerization of this compound is primarily an acid-catalyzed process.[1][2][3] The presence of acid, including weak acids like water, can initiate the transformation of this compound into polymeric material and N-(4-pyridyl)-4-pyridone.[1][4] This instability is a significant challenge during synthesis, particularly during neutralization steps where localized acidic conditions can occur.[4]
Q2: What are the visible signs of polymerization or degradation?
A2: The most common sign of this compound polymerization is the formation of brown, gummy precipitates.[4] This is often observed during the workup of the synthesis reaction, especially when neutralizing the reaction mixture.[4] Purified this compound should be a clear liquid; the appearance of a rusty red or brown color and the formation of solids over time are also indicators of degradation and polymerization.[5]
Q3: How can this compound be stabilized for storage and handling?
A3: The most effective method for stabilizing this compound is to convert it into a stable salt adduct, such as this compound hydrochloride (HCl).[6][7][8] The hydrochloride salt is a white to off-white crystalline solid that is significantly more stable and easier to handle than the free base form.[7] For the free base, storage must be under strictly anhydrous conditions, in a cool, dark, and well-ventilated place, preferably under an inert atmosphere.[9][10] The use of NaOH pellets as a storage stabilizer for the free base has also been reported.
Q4: Are there any recommended chemical inhibitors for this compound?
A4: The literature does not specify common chemical inhibitors (e.g., radical scavengers like BHT or MEHQ) for the non-radical, acid-catalyzed polymerization of this compound. The primary stabilization strategy relies on procedural controls and conversion to a salt rather than the addition of an inhibitor. Procedural controls include maintaining anhydrous conditions, low temperatures during purification, and avoiding contact with acids.[2][4]
Q5: What are the recommended storage conditions for this compound and its hydrochloride salt?
A5: Proper storage is critical to prevent degradation. The recommended conditions are summarized in the table below.
Troubleshooting Guides
Problem: I observed the formation of brown, gummy precipitates during the neutralization step of my synthesis. What is happening and what should I do?
-
Cause: You are observing the acid-catalyzed polymerization of this compound. This happens when the newly formed, unstable free base is exposed to localized acidic conditions or water during neutralization.[1][4]
-
Solution:
-
Work Quickly: The extraction process should be completed as quickly as possible to minimize the exposure of the product to the aqueous environment.[4]
-
Modify Extraction: To manage the gummy material, which can severely hinder extraction, modify your workup. Decant the bulk of the neutralized solution away from the precipitate. Extract the decanted liquid and the residual suspension containing the precipitate separately with an organic solvent like dichloromethane (CH₂Cl₂).[4]
-
Thorough Drying: After extraction, it is crucial to dry the combined organic layers thoroughly with a strong drying agent like calcium hydride (CaH₂) to remove all traces of water and prevent further decomposition.[4]
-
Problem: My purified this compound free base turned brown and formed solids in storage.
-
Cause: The product has degraded due to exposure to trace amounts of acid, water, or light.[2][5] The free base is inherently unstable and prone to polymerization over time.[6]
-
Solution:
-
Immediate Use: It is best to use freshly prepared this compound immediately after synthesis and purification.
-
Convert to Salt: For storage, convert the free base to its more stable hydrochloride salt.[6][7] This provides significantly better long-term stability.
-
Improve Storage Conditions: If storing the free base is unavoidable, ensure it is stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (<15°C) and in the presence of a desiccant or base like KOH pellets.[2][10]
-
Data Presentation
Table 1: Comparison of Stabilization and Storage Strategies
| Parameter | This compound (Free Base) | This compound Hydrochloride (HCl Salt) | Rationale |
| Physical Form | Liquid | White to off-white crystalline solid[7] | Solid form is generally easier to handle and store. |
| Stability | Inherently unstable; prone to polymerization[6] | Stable for long-term storage[7][8] | Protonation of the pyridine nitrogen prevents it from participating in polymerization initiation. |
| Storage Temp. | Cool, dark place (<15°C recommended)[10] | Room temperature or cooler (<15°C)[10] | Lower temperatures slow the rate of potential degradation pathways. |
| Atmosphere | Inert gas (Argon, Nitrogen) recommended[9] | Standard atmosphere | Prevents contact with atmospheric moisture. The salt is less sensitive. |
| Precautions | Must be kept strictly anhydrous[2][4] | Hygroscopic; keep container tightly closed[10] | Prevents water from initiating acid-catalyzed polymerization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction with Minimized Polymerization
This protocol is adapted from detailed literature procedures and incorporates steps to mitigate polymerization.[4]
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a thermometer and magnetic stirrer, dissolve 4-aminopyridine (14.4 g, 153 mmol) in 42% aqueous tetrafluoroboric acid (HBF₄) by heating to 40°C.
-
Cool the solution to 5-7°C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) in water, keeping the internal reaction temperature between 5-9°C. The addition may take up to 90 minutes.
-
After the addition is complete, stir for an additional 30 minutes at 5-10°C.
-
-
Decomposition and Workup:
-
Allow the reaction mixture to warm to 25°C.
-
Slowly and carefully add the reaction mixture to a cold aqueous solution of sodium bicarbonate (30.0 g in 200 mL of water) to neutralize the acid. Note: This step is critical. Brown, gummy polymer will likely form.[4]
-
Separate the bulk of the liquid from the gummy precipitate by decantation.
-
Extract the decanted liquid twice with dichloromethane (CH₂Cl₂).
-
Separately, extract the residual suspension containing the brown precipitate twice with CH₂Cl₂.
-
Combine all organic layers and dry them with anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Isolation:
-
Filter off the Na₂SO₄ and add well-crushed calcium hydride (CaH₂, 5 g) to the filtrate. Let it stand overnight to ensure complete drying.
-
Remove the solvent by distillation.
-
The final product can be purified by vacuum transfer to isolate pure this compound. The pure compound is reported to be stable even at its boiling point (108°C) in the absence of acid/water.[2]
-
Protocol 2: Preparation of Stable this compound Hydrochloride
This protocol is based on the method for creating stable salt adducts.[6]
-
Preparation of Free Base Solution:
-
Synthesize and isolate this compound in an inert organic solvent (e.g., dichloromethane, ether) as described in Protocol 1, ensuring the solution is thoroughly dried.
-
-
Salt Formation:
-
To the dried organic solution of this compound, slowly bubble anhydrous hydrogen chloride (HCl) gas. Alternatively, a solution of HCl in an anhydrous solvent (e.g., diethyl ether) can be added dropwise.
-
The this compound hydrochloride salt will precipitate as a white or yellow solid.
-
Monitor the reaction to ensure a slight stoichiometric excess of HCl is used.
-
-
Isolation and Storage:
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Dry the solid under vacuum.
-
Store the resulting this compound hydrochloride in a tightly sealed container in a cool, dry place. The solid is reported to be stable at ambient temperatures.[6]
-
Visualizations
Caption: Proposed acid-catalyzed polymerization pathway for this compound.
Caption: Experimental workflow for synthesis and stabilization of this compound.
Caption: Troubleshooting decision tree for polymerization issues.
References
- 1. Preparation and stability of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and stability of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. PREPARATION AND STABILITY OF this compound | Semantic Scholar [semanticscholar.org]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. US3703521A - Method for the preparation of stable this compound salts - Google Patents [patents.google.com]
- 7. CAS 39160-31-1: this compound hydrochloride [cymitquimica.com]
- 8. This compound Hydrochloride | CAS 33404-69-8 | Properties, Uses, Safety Data | Buy High-Purity this compound HCl China Manufacturer [pipzine-chem.com]
- 9. Page loading... [guidechem.com]
- 10. This compound Hydrochloride | 39160-31-1 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Managing Exothermic 4-Fluoropyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Fluoropyridine. It provides essential information for managing the exothermic nature of its synthesis, ensuring both safety and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions used for the synthesis of this compound?
A1: The most common synthetic routes to this compound that are known to be exothermic include:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group, such as a chloro or nitro group, from the pyridine ring with a fluoride ion. SNAr reactions can be highly exothermic, especially with activated substrates.
-
Balz-Schiemann Reaction: This classic method proceeds via the diazotization of an aminopyridine, followed by the thermal decomposition of the resulting diazonium salt. The decomposition step is notoriously exothermic and can be challenging to control, potentially leading to runaway reactions.[1]
-
Direct C-H Fluorination: This modern approach involves the direct fluorination of a C-H bond on the pyridine ring. While offering high selectivity, some fluorinating agents are extremely reactive and can cause significant exotherms if not managed properly.
Q2: What are the main safety hazards associated with exothermic this compound reactions?
A2: The principal hazard is the risk of a thermal runaway reaction. This is a situation where the heat generated by the reaction exceeds the rate at which it can be removed, leading to a rapid and uncontrolled increase in temperature and pressure within the reaction vessel. This can result in vessel rupture and the release of hazardous materials. Additionally, many of the reagents used, such as hydrogen fluoride (HF), are highly corrosive and toxic, and organic solvents are often flammable.[2]
Q3: What immediate steps should be taken if a reaction begins to show signs of a thermal runaway?
A3: If you observe a sudden, uncontrolled temperature increase, take the following steps immediately, ensuring your own safety at all times:
-
Stop Reagent Addition: If you are adding a reagent, cease the addition immediately.
-
Enhance Cooling: Increase the efficiency of the cooling system. This could involve adding more coolant (e.g., dry ice to an acetone bath) or lowering the temperature of the cooling bath.
-
Alert Personnel: Inform colleagues and the lab supervisor of the situation.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the immediate area and follow emergency protocols.
Q4: How can flow chemistry help in managing these exothermic reactions?
A4: Flow chemistry offers significant advantages for managing highly exothermic reactions. By conducting the reaction in a continuous flow through small-diameter tubing, the surface-area-to-volume ratio is much higher than in a traditional batch reactor. This allows for highly efficient heat exchange, enabling precise temperature control and minimizing the risk of thermal runaway. Automated flow control systems can also adjust reactant addition rates in response to temperature changes, further enhancing safety.
Troubleshooting Guides
Issue 1: Low or No Yield in Balz-Schiemann Reaction
-
Question: I am attempting to synthesize this compound via the Balz-Schiemann reaction, but my yield is very low. What could be the cause?
-
Answer: Low yields in this reaction often stem from the instability of the intermediate diazonium salt and the sensitivity of the final this compound product to aqueous conditions.[3]
-
Incomplete Diazotization: Ensure the complete dissolution of the 4-aminopyridine in fluoroboric acid before adding sodium nitrite. The reaction should be maintained at a low temperature (typically 0-5 °C) to stabilize the diazonium salt.[3]
-
Premature Decomposition of Diazonium Salt: Maintain the low temperature throughout the diazotization process and handle the isolated diazonium tetrafluoroborate salt with care, avoiding heat and mechanical shock.[3]
-
Product Polymerization: The formation of brown, gummy precipitates is a sign of product polymerization, which can be caused by instability in aqueous and acidic conditions.[1][3] Work-up procedures should be performed promptly and under anhydrous conditions where possible.
-
Issue 2: Uncontrolled Exotherm During Reagent Addition
-
Question: My reaction temperature is spiking uncontrollably when I add my reagents. How can I prevent this?
-
Answer: This indicates that the rate of heat generation is exceeding the capacity of your cooling system.
-
Slow Down Addition: The rate of addition of the limiting reagent is a critical parameter. Use a syringe pump or a dropping funnel to add the reagent slowly and controllably.
-
Improve Cooling Efficiency: Ensure your reaction flask is adequately immersed in the cooling bath and that the stirring is efficient to promote heat transfer. Consider using a larger cooling bath or a more potent cooling mixture.
-
Dilute the Reaction: Performing the reaction in a larger volume of an appropriate solvent can help to dissipate the heat more effectively.
-
Issue 3: Formation of Multiple Products in Direct C-H Fluorination
-
Question: I am getting a mixture of isomers in my direct C-H fluorination of a pyridine derivative. How can I improve the selectivity for the 4-fluoro isomer?
-
Answer: The regioselectivity of C-H fluorination can be highly dependent on the reagent and reaction conditions.
-
Choice of Fluorinating Agent: Some reagents have an inherent preference for specific positions on the pyridine ring. For example, AgF₂ may favor fluorination at the C-H bond adjacent to the ring nitrogen.[3] Research the selectivity of different fluorinating agents for your specific substrate.
-
Temperature Control: Temperature can influence the selectivity of the reaction. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Alternative Strategy: If direct fluorination does not provide the desired isomer, consider an alternative synthetic route, such as the Balz-Schiemann reaction starting from the corresponding 4-aminopyridine.[3]
-
Data Presentation
Table 1: Recommended Temperature Ranges for this compound Synthesis Methods
| Reaction Type | Starting Material Example | Reagent(s) | Temperature Range (°C) | Notes |
| Balz-Schiemann (Diazotization) | 4-Aminopyridine | HBF₄, NaNO₂ | 0 - 10 | Critical to maintain low temperature to ensure diazonium salt stability.[1] |
| Balz-Schiemann (Decomposition) | 4-Pyridyldiazonium tetrafluoroborate | Heat | Gradual warming to 25 °C, then gentle heating | Decomposition is exothermic; proceed with caution.[1] |
| SNAr | 4-Chloropyridine | KF, CsF | 80 - 150 | Temperature is dependent on the substrate, solvent, and fluoride source. |
| C-H Fluorination | 2-Phenylpyridine | AgF₂ | 23 - 32 | Without a water bath, the internal temperature can rise. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Balz-Schiemann Reaction
Warning: This reaction is highly exothermic and involves potentially unstable intermediates. Strict adherence to safety protocols is mandatory.
Materials:
-
4-Aminopyridine (14.4 g, 153 mmol)
-
42% Aqueous HBF₄
-
Sodium Nitrite (NaNO₂) (12.0 g, 174 mmol)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-water bath
-
Two-necked round-bottom flask with a magnetic stirrer and thermometer
Procedure:
-
In the two-necked round-bottom flask, dissolve the 4-aminopyridine in the 42% aqueous HBF₄. Gentle warming to 40 °C may be necessary.[1]
-
Cool the solution to 5-7 °C in an ice-water bath. Fine crystals of 4-pyridylammonium tetrafluoroborate may form.[1]
-
Slowly add a solution of sodium nitrite to the cooled suspension while maintaining the reaction temperature between 5-9 °C. The addition rate should be slower in the latter half as the exothermic decomposition of the diazonium salt may increase. This addition may take up to 90 minutes.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C.[1]
-
Allow the reaction mixture to warm to 25 °C.[1]
-
Slowly and carefully add the reaction mixture to a solution of NaHCO₃ in water to neutralize the acid. Be cautious of vigorous CO₂ evolution.
-
Brown, gummy precipitates may form. Separate the liquid by decantation.[1]
-
Extract the aqueous layer with dichloromethane (2 x 200 mL). Separately extract the residual gummy precipitate with dichloromethane (2 x 100 mL).[1]
-
Combine all organic layers and dry over anhydrous Na₂SO₄.[1]
-
Remove the solvent by distillation, followed by fractional distillation to purify the this compound product.
Protocol 2: General Procedure for SNAr Reaction
Materials:
-
Substituted 4-halopyridine (e.g., 4-chloropyridine) (1.0 eq)
-
Fluoride source (e.g., CsF, KF) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the 4-halopyridine and the anhydrous solvent.
-
Add the fluoride source to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: A workflow for the safe management of exothermic reactions.
References
Technical Support Center: Optimizing Suzuki Coupling of 4-Fluoropyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Suzuki-Miyaura cross-coupling of 4-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the Suzuki coupling of this compound?
A1: The primary challenges include:
-
Low Reaction Yield: This can be attributed to several factors, including suboptimal catalyst-ligand combination, inappropriate base or solvent, or the presence of impurities.
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid starting material before transmetalation is a common side reaction, particularly with heteroaryl boronic acids.
-
Dehalogenation: The reduction of the C-F bond on the pyridine ring can occur as a competitive side reaction, leading to the formation of pyridine as a byproduct.[1]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of this compound?
A2: While there is no single "best" combination for all substrates, certain systems have shown high efficacy for heteroaryl couplings. Bulky, electron-rich phosphine ligands are often preferred to promote the desired catalytic cycle and prevent catalyst deactivation.[2] Commonly successful combinations include:
-
Pd(dppf)Cl₂: A versatile and widely used catalyst for a range of Suzuki couplings.[3]
-
Pd₂(dba)₃ with ligands like SPhos or XPhos: These Buchwald ligands are particularly effective for challenging substrates, including heteroaryl chlorides and hindered aryl halides.[4]
-
Pd(PPh₃)₄: A classic catalyst that can be effective, though sometimes less so than more modern systems for heteroaryl couplings.[5]
Q3: How does the choice of base and solvent affect the reaction outcome?
A3: The base and solvent system plays a critical role in the reaction's success.
-
Base: The base is required to activate the boronic acid for transmetalation.[6] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and the extent of side reactions. For instance, stronger bases may increase the rate of protodeboronation.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include 1,4-dioxane/water, THF/water, and toluene/water.[5] The solvent affects the solubility of the reagents and the stability of the catalytic species. Anhydrous conditions can sometimes mitigate protodeboronation.
Q4: How can I minimize protodeboronation of the boronic acid?
A4: To reduce the incidence of protodeboronation, consider the following strategies:
-
Use of Boronic Esters or Trifluoroborates: These derivatives are often more stable than the corresponding boronic acids and release the boronic acid slowly into the reaction mixture.[7]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress this side reaction.
-
Careful Selection of Base: Use the mildest base that effectively promotes the reaction.
-
Optimize Reaction Temperature: Lowering the temperature may reduce the rate of protodeboronation.
Q5: What are the signs of dehalogenation, and how can it be prevented?
A5: The primary sign of dehalogenation is the formation of pyridine as a byproduct, which can be detected by GC-MS or NMR analysis of the crude reaction mixture. To prevent dehalogenation:
-
Ligand Choice: Employing bulky, electron-rich ligands can favor the desired cross-coupling pathway over the reductive dehalogenation pathway.
-
Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Hydrogen Source: Minimize potential sources of hydride in the reaction mixture, such as certain alcohols or water under specific conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective catalyst/ligand system. | Screen a panel of catalysts and ligands. For heteroaryl couplings, consider palladacycle precatalysts with bulky phosphine ligands like SPhos or XPhos. |
| Inappropriate base or solvent. | Vary the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/H₂O, THF/H₂O, toluene). Ensure the base is finely powdered and the solvents are adequately degassed. | |
| Poor quality of reagents. | Use fresh, high-purity reagents. Boronic acids can degrade upon storage. | |
| Insufficient degassing. | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) to remove oxygen, which can oxidize the catalyst. | |
| Significant Protodeboronation | Instability of the boronic acid. | Convert the boronic acid to a more stable pinacol ester or potassium trifluoroborate salt. |
| Reaction conditions are too harsh. | Lower the reaction temperature and use a milder base. | |
| Presence of excess water. | Use anhydrous solvents and reagents. | |
| Dehalogenation of this compound | Reductive side reaction is favored. | Employ bulky, electron-rich phosphine ligands to accelerate the cross-coupling pathway. |
| High reaction temperature. | Reduce the reaction temperature. | |
| Incomplete Reaction | Catalyst deactivation. | Increase catalyst loading or use a more robust catalyst system. The pyridine nitrogen can inhibit the catalyst; ligands like SPhos can mitigate this. |
| Insufficient reaction time or temperature. | Cautiously increase the reaction time and/or temperature while monitoring for side product formation. | |
| Formation of Homocoupled Byproducts | Presence of oxygen. | Ensure rigorous degassing of the reaction mixture and solvents. |
| Inefficient transmetalation. | Optimize the base and solvent to facilitate the transfer of the organic group from boron to palladium. |
Quantitative Data
The following tables summarize representative yields for the Suzuki coupling of 4-substituted pyridines with various boronic acids under different conditions. Note that optimal conditions can be substrate-dependent, and these tables should be used as a starting point for optimization.
Table 1: Suzuki Coupling of 4-Halopyridines with Phenylboronic Acid
| 4-Halopyridine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/Toluene (2:3) | Reflux | 24 | 70[4] |
| 4-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 2 | ~90 (unreproducible) |
| 4-Chloropyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 18 | 85 |
Table 2: Suzuki Coupling of Pyridine Derivatives with Various Boronic Acids
| Pyridine Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DMF | 100 | 12 | 88 |
| 4-Chloropyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | n-Butanol | 100 | 16 | 92 |
| 2-Ethyl-4-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-100 | 12-24 | >85 (hypothetical)[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of Fluoropyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of fluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet powerful C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a fluoropyridine giving a low yield?
Low yields in the amination of fluoropyridines can stem from several factors. Common issues include catalyst deactivation by the pyridine nitrogen, competition from a non-catalyzed Nucleophilic Aromatic Substitution (SNAr) pathway, inappropriate choice of ligand or base for the specific substrate, and the formation of side products like hydrodefluorination.[1] The electron-deficient nature of the fluoropyridine ring makes it susceptible to side reactions and can complicate the desired catalytic cycle.
Q2: What is SNAr, and how does it compete with the Buchwald-Hartwig reaction?
Nucleophilic Aromatic Substitution (SNAr) is a non-catalyzed reaction where a nucleophile (like your amine) directly attacks the electron-deficient fluoropyridine, displacing the fluoride.[2][3] This pathway is often competitive with the palladium-catalyzed Buchwald-Hartwig amination.[3][4] The outcome is highly dependent on the reaction conditions; high temperatures can favor SNAr, while a well-chosen catalyst system should accelerate the Buchwald-Hartwig pathway. For certain activated substrates, SNAr can become the dominant pathway, especially without a catalyst.[2]
Q3: My reaction mixture turns dark, and the reaction stalls. What is happening?
A dark-colored, stalling reaction often indicates catalyst decomposition or the formation of inactive palladium species. The basic nitrogen atom of the pyridine substrate or product can coordinate strongly to the palladium center, inhibiting its catalytic activity. This catalyst poisoning is a known issue with heteroaromatic substrates.[5] Optimizing the ligand, temperature, and reaction time can help mitigate this problem.
Q4: How do I choose the right ligand and base for my fluoropyridine substrate?
The choice of ligand and base is critical and highly substrate-dependent.
-
Ligands : Bulky, electron-rich phosphine ligands are generally preferred for challenging substrates like aryl chlorides and heteroaryl halides.[6] Ligands such as XPhos, RuPhos, and BrettPhos have shown great success in promoting the amination of halopyridines.[5][7][8] The ligand's steric and electronic properties are key to promoting the desired reductive elimination step and preventing catalyst deactivation.
-
Bases : Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] However, for substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be better alternatives, though they might require higher temperatures.[1][9] The solubility of the base in the reaction solvent is also a crucial, often overlooked, factor.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Catalyst Inactivity/Decomposition | Ensure strictly inert conditions (use degassed solvents and an argon/nitrogen atmosphere). Use a pre-catalyst or ensure the active Pd(0) species is properly generated. Consider using a more robust ligand from the newer generations (e.g., biaryl phosphines like XPhos).[5][8] |
| Inappropriate Ligand/Base Combination | Screen a panel of ligands and bases. For fluoropyridines, start with a bulky, electron-rich ligand (e.g., XPhos, RuPhos) and a strong base (e.g., NaOtBu, LHMDS).[7][8] If the substrate is base-sensitive, switch to a weaker base like Cs₂CO₃.[9] |
| Poor Solubility | Test a range of solvents. While toluene is common, ethereal solvents like dioxane or THF may be effective.[1] For polar substrates, consider more polar aprotic solvents. Increasing the reaction temperature can also improve solubility. |
| Dominant SNAr Pathway | If SNAr is suspected (especially at high temperatures), try running the reaction at a lower temperature with a more active catalyst system to favor the Buchwald-Hartwig pathway. |
Issue 2: Significant Side Product Formation
| Possible Cause | Suggested Solution |
| Hydrodehalogenation/Hydrodefluorination | This side reaction replaces the halogen with hydrogen. It can occur if the reductive elimination step is slow.[6] Employing bulkier, more electron-donating ligands can accelerate C-N bond formation. Lowering the reaction temperature may also disfavor this pathway. |
| Biaryl Byproduct Formation | Homocoupling of the aryl halide can sometimes occur. Optimizing the catalyst-to-ligand ratio and ensuring a clean reaction setup can help minimize this. |
Data Presentation: Ligand and Base Screening
While data specifically for fluoropyridines is dispersed, the following table, compiled from studies on the closely related and challenging 2-bromopyridines, provides a strong starting point for catalyst system selection. The trends observed are highly relevant for optimizing fluoropyridine aminations.
Table 1: Performance of Catalyst Systems in the Amination of 2-Bromopyridines
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93 |
| Pd₂(dba)₃ / BINAP | trans-1,2-Diaminocyclohexane | NaOtBu | Toluene | 80 | 4 | 60 |
Data compiled from representative literature for illustrative purposes.[7] Conditions should be optimized for each specific substrate.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Fluoropyridine
This protocol provides a robust starting point for the amination of a generic fluoropyridine with an amine. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
Fluoropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add the palladium pre-catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the fluoropyridine and the amine (if solid). If the amine is a liquid, it can be added via syringe after the solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at room temperature for 5 minutes, then heat to the desired temperature (typically 80-110 °C) using a preheated oil bath.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1][7]
Visualizations
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving low-yield issues.
Caption: A troubleshooting workflow for low yields.
Competing Reaction Pathways
This diagram illustrates the competition between the desired Pd-catalyzed Buchwald-Hartwig cycle and the uncatalyzed SNAr pathway for a 2-fluoropyridine.
Caption: Buchwald-Hartwig vs. SNAr pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series | Semantic Scholar [semanticscholar.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting Byproduct Formation in Balz-Schiemann Reactions
Welcome to the technical support center for the Balz-Schiemann reaction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Balz-Schiemann reaction?
The Balz-Schiemann reaction is a chemical process used to synthesize aryl fluorides from primary aromatic amines.[1][2] It involves the diazotization of an aromatic amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired aryl fluoride.[3][4]
Q2: What are the most common byproducts in the Balz-Schiemann reaction?
The two most prevalent byproducts are:
-
Hydrodediazoniation products: Where the diazonium group is replaced by a hydrogen atom.
-
Azo compounds: Formed by the coupling of the diazonium salt with an electron-rich aromatic species.[1]
Q3: What factors influence the formation of these byproducts?
Several factors can impact the formation of byproducts, including:
-
Reaction Temperature: Higher temperatures can promote the decomposition of the diazonium salt, potentially leading to an increase in byproducts.[5]
-
Solvent Polarity: The choice of solvent plays a crucial role. Polar solvents can promote hydrodediazoniation, while non-polar solvents generally favor the desired fluorination.[5]
-
pH: The acidity of the reaction medium is critical. Azo coupling is more likely to occur in less acidic (mildly acidic to neutral) conditions.[6]
-
Substrate Electronics: The electronic nature of the starting aniline can influence the stability of the diazonium salt and the propensity for side reactions.[4]
Q4: Can I avoid isolating the diazonium tetrafluoroborate salt?
While the isolation of the diazonium salt is a traditional step, in situ generation and decomposition protocols exist to avoid handling these potentially explosive intermediates.[1] Continuous flow reactors also offer a safer alternative for performing the reaction without isolating the diazonium salt.[7]
Troubleshooting Guides
Issue 1: Significant Formation of Hydrodediazoniation Byproduct
Symptoms:
-
Lower than expected yield of the desired aryl fluoride.
-
Presence of a significant peak in your analytical data (e.g., GC-MS, LC-MS, NMR) corresponding to the arene where the diazonium group has been replaced by hydrogen.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| High Reaction Temperature | Decompose the diazonium salt at the lowest temperature that allows for a reasonable reaction rate. A gradual increase in temperature may be necessary. For some substrates, decomposition can be effective at temperatures as low as 50-60 °C in appropriate solvents.[5] |
| Polar Reaction Solvent | Switch to a low-polarity or non-polar solvent. Solvents like hexane, chlorobenzene, or toluene have been shown to significantly suppress hydrodediazoniation and improve the yield of the aryl fluoride.[5] |
| Radical Reaction Pathway | The formation of the hydrodediazoniation product may proceed through a radical mechanism.[5] Ensuring the reaction is free of radical initiators and conducted under an inert atmosphere (e.g., nitrogen or argon) can help minimize this pathway. |
Issue 2: Presence of Colored Impurities (Azo Compound Byproducts)
Symptoms:
-
The reaction mixture or isolated product has an intense color (typically yellow, orange, or red).
-
Your desired product is contaminated with a high molecular weight, colored impurity.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Insufficiently Acidic Conditions | Maintain a strongly acidic medium during the diazotization step to prevent the diazonium salt from coupling with unreacted aniline or other electron-rich species. The pH should ideally be kept low.[6] |
| Excess Diazonium Salt | Use a slight excess of the amine component or ensure the complete consumption of the diazonium salt during the reaction to prevent it from reacting with the product or other aromatic compounds present. |
| Slow Reaction/Decomposition | If the decomposition of the diazonium salt is slow, it provides more opportunity for side reactions like azo coupling to occur. Optimizing the decomposition temperature and solvent can help to drive the desired reaction forward more efficiently. |
Data on Byproduct Formation
The following tables summarize the effect of solvent and temperature on the yield of the desired aryl fluoride versus the hydrodediazoniation byproduct.
Table 1: Effect of Solvent on Product Distribution
| Solvent | Aryl Fluoride Yield (%) | Hydrodediazoniation Byproduct Yield (%) |
| Hexane | 95 | <1 |
| Chlorobenzene | 92 | <1 |
| Toluene | 91 | 2 |
| Dichloromethane | 75 | 15 |
| Tetrahydrofuran (THF) | 48 | 34 |
| Acetonitrile | 35 | 55 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Temperature on Product Distribution in Hexane
| Temperature (°C) | Aryl Fluoride Yield (%) | Hydrodediazoniation Byproduct Yield (%) |
| 40 | 9 | 0 |
| 50 | 86 | <1 |
| 60 | 95 | <1 |
| 70 | 94 | <1 |
Data adapted from studies on the thermal decomposition of benzenediazonium tetrafluoroborate.[5]
Experimental Protocols
Protocol 1: Minimizing Hydrodediazoniation Byproduct
This protocol focuses on optimizing the reaction conditions to favor the formation of the aryl fluoride over the hydrodediazoniation byproduct.
1. Diazotization: a. Dissolve the primary aromatic amine in a suitable non-polar solvent (e.g., hexane or chlorobenzene) and cool the mixture to 0-5 °C in an ice bath. b. Slowly add a solution of sodium nitrite in concentrated fluoroboric acid, maintaining the temperature below 5 °C. c. Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.
2. Isolation of Diazonium Salt (Optional but Recommended for Purity): a. Filter the precipitated diazonium salt under vacuum. b. Wash the salt with cold diethyl ether to remove any unreacted starting material. c. Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
3. Thermal Decomposition: a. Suspend the diazonium salt in a fresh portion of a non-polar solvent (e.g., hexane). b. Gradually heat the mixture with stirring. Start at a lower temperature (e.g., 40-50 °C) and slowly increase until nitrogen evolution is observed.[5] c. Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction. d. Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the diazonium salt and formation of the desired product.
4. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography or distillation to isolate the pure aryl fluoride.
Protocol 2: Suppressing Azo Compound Formation
This protocol emphasizes maintaining acidic conditions to prevent the unwanted azo coupling side reaction.
1. Diazotization: a. Dissolve the primary aromatic amine in an excess of a strong acid (e.g., fluoroboric acid or a mixture of hydrochloric acid and fluoroboric acid). b. Cool the acidic solution to 0-5 °C. c. Prepare a solution of sodium nitrite in water and add it dropwise to the amine solution, keeping the temperature strictly below 5 °C. The strongly acidic environment will protonate any unreacted amine, deactivating it towards electrophilic attack by the diazonium salt. d. After the addition is complete, stir for an additional 30 minutes at 0-5 °C.
2. Decomposition: a. Proceed with the thermal decomposition as described in Protocol 1. The key is to ensure that the medium remains acidic throughout the initial stages where unreacted amine might be present.
3. Work-up and Purification: a. Follow the work-up and purification steps outlined in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting byproduct formation.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Balz-Schiemann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Azo Coupling [organic-chemistry.org]
- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
Technical Support Center: Regioselective C-H Fluorination of Pyridines
Welcome to the technical support center for the regioselective C-H fluorination of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining regioselectivity in the C-H fluorination of pyridines using silver(II) fluoride (AgF₂)?
A1: The inherent electronic properties of the pyridine ring are the primary determinant of regioselectivity. Fluorination with AgF₂ shows a strong preference for the C-H bond adjacent to the nitrogen atom (the C-2 position). This is due to the mechanism of the reaction, which is inspired by the classic Chichibabin amination reaction.[1][2][3] More Lewis basic pyridines tend to undergo C-H fluorination more readily than less Lewis basic ones.[4]
Q2: My fluorination reaction with AgF₂ is giving low or no yield. What are the common causes?
A2: Low yields in AgF₂-mediated fluorination of pyridines can stem from several factors:
-
Moisture: AgF₂ is a hygroscopic solid that decomposes in the presence of water.[4][5] Ensure all glassware is rigorously dried and use anhydrous acetonitrile (MeCN). While the reaction can be set up in the air, prolonged exposure of AgF₂ to atmospheric moisture should be avoided.[5]
-
Reagent Quality: The quality of AgF₂ is critical. It should be a black, fine crystalline solid. If it appears yellow or brown, it has likely decomposed and should be discarded.[5]
-
Substrate Electronics: Pyridines bearing multiple electron-withdrawing substituents can exhibit lower reactivity and result in reduced yields.[4]
-
Incompatible Functional Groups: The reaction is not compatible with certain functional groups, including free amines, alcohols, carboxylic acids, and aldehydes.[4] These groups should be protected prior to the fluorination step.
Q3: I am observing a mixture of isomers in the fluorination of my substituted pyridine. How can I improve the regioselectivity?
A3: Regioselectivity is highly dependent on the substitution pattern of the pyridine ring.
-
3-Substituted Pyridines: For pyridines with substituents at the 3-position, the electronic nature of the substituent is key. Electron-withdrawing groups such as halo, alkoxy, cyano, or trifluoromethyl groups generally lead to exclusive fluorination at the C-2 position.[4] Conversely, 3-alkyl, 3-alkoxycarbonyl, and 3-carboxamido substituents can lead to a mixture of 2-fluoro and 6-fluoro isomers.[4]
-
3,5-Disubstituted Pyridines: Fluorination of unsymmetrically 3,5-disubstituted pyridines often results in poor regioselectivity, yielding mixtures of isomers.[4] However, some directing effect has been observed, for instance, with a 3-benzyloxy group, which can favor fluorination at the adjacent C-2 position.[4]
Q4: Are there alternative methods to achieve regioselectivity at positions other than C-2?
A4: Yes, while AgF₂ is highly selective for the C-2 position, other strategies have been developed to target C-3 and C-4 positions. These methods often involve different reaction mechanisms, such as:
-
Temporary Dearomatization: This strategy, involving intermediates like Zincke imines, can enable selective functionalization at the C-3 position.[6]
-
Directing Groups: The use of directing groups in combination with transition metal catalysis (e.g., palladium) can guide fluorination to specific C-H bonds, often at the ortho-position to the directing group.
-
Photoredox Catalysis: This approach has also emerged as a powerful tool for various C-H functionalization reactions, including fluorination, and can offer different regioselectivity profiles.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in the reaction. 2. Decomposed AgF₂ reagent. 3. Substrate has multiple electron-withdrawing groups. 4. Presence of incompatible functional groups (e.g., -OH, -NH₂, -CHO, -COOH). | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous MeCN (<15 ppm water).[5] 2. Use fresh, black crystalline AgF₂. Store in a desiccator and handle quickly in the air.[5] 3. Increase reaction time or consider a slight, controlled increase in temperature. 4. Protect incompatible functional groups prior to fluorination. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Substrate is a 3-alkyl-, 3-CO₂R-, or 3-C(O)NR₂-substituted pyridine. 2. Substrate is an unsymmetrically 3,5-disubstituted pyridine. | 1. For these substrates, a mixture is often expected.[4] Consider purification by chromatography. If a single isomer is crucial, an alternative synthetic route may be necessary. 2. Regioselectivity is inherently challenging for these substrates.[4] Consider strategies like introducing a strong directing group if feasible. |
| Difficulty in Isolating the Fluorinated Product | 1. Product is volatile. 2. The resulting fluoropyridine is reactive towards subsequent SNAr reactions.[1][4] | 1. Take care during solvent removal; use a rotovap at reduced pressure and ambient temperature. 2. After the reaction, filter through a short plug of silica gel to remove silver salts before concentrating. This prevents unwanted side reactions.[4] |
Data Presentation: Regioselectivity in AgF₂ Fluorination of Substituted Pyridines
Table 1: Regioselectivity of C-H Fluorination for 3-Substituted Pyridines
| Substituent at C-3 | Observed Regioselectivity (C-2 vs. C-6) | Reference |
| Halo (Br, Cl) | Exclusive C-2 fluorination | [4] |
| Alkoxy (-OR) | Exclusive C-2 fluorination | [4] |
| Cyano (-CN) | Exclusive C-2 fluorination | [4] |
| Trifluoromethyl (-CF₃) | Exclusive C-2 fluorination | [4] |
| Alkyl (-R) | Mixture of C-2 and C-6 isomers | [4] |
| Alkoxycarbonyl (-CO₂R) | Mixture of C-2 and C-6 isomers | [4] |
| Carboxamide (-C(O)NR₂) | Mixture of C-2 and C-6 isomers | [4] |
Table 2: Regioselectivity of C-H Fluorination for Selected 3,5-Disubstituted Pyridines
| Substituents (C-3, C-5) | Regioselectivity Ratio (C-2 vs. C-6) | Reference |
| -OBn, -Ph | 4.2 : 1 | [4] |
| -OBn, -CN | 20 : 1 | [4] |
| -OBn, -Br | 9.1 : 1 | [4] |
| -Ph, -CN | 1.4 : 1 | [4] |
| -Br, -CF₃ | 1.1 : 1 | [4] |
Experimental Protocols
Key Experiment: General Protocol for C-H Fluorination of Pyridines using AgF₂
This protocol is adapted from established literature procedures.[1][5]
Materials:
-
Pyridine substrate
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask or vial
-
Magnetic stir bar
-
Septum
-
Nitrogen or argon supply (optional, for maintaining a dry atmosphere)
-
Syringes and needles
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a dry round-bottom flask or vial containing a magnetic stir bar, add the pyridine substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to dissolve the substrate.
-
Reagent Addition: In the air, quickly weigh the silver(II) fluoride (typically 1.5-2.0 equiv) and add it to the reaction vessel in one portion. The reaction mixture will typically turn dark.
-
Reaction Conditions: Seal the flask and stir the reaction mixture at ambient temperature (22-25 °C). The reaction is typically complete within 1 hour.[1][2]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate). Filter the mixture through a short plug of Celite or silica gel to remove the insoluble silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caution: Silver(II) fluoride is a strong oxidizing agent and is sensitive to moisture. Handle it with care in a well-ventilated fume hood.
Visualizations
Caption: Experimental workflow for AgF₂-mediated C-H fluorination of pyridines.
Caption: Factors influencing regioselectivity in pyridine C-H fluorination.
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 4-Fluoropyridine from gummy polymer byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoropyridine, focusing on its purification from gummy polymer byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of gummy polymer formation during this compound purification?
A1: Gummy, brown polymer byproducts are a frequent challenge in the synthesis and purification of this compound.[1] The primary cause is the inherent instability of this compound, especially under aqueous or acidic conditions.[1][2] This instability leads to self-polymerization, a reaction that is often acid-catalyzed.[2] The formation of these polymers can significantly complicate the extraction and isolation of the desired product.[1]
Q2: How can I minimize the formation of polymeric byproducts during the synthesis and work-up?
A2: To minimize polymer formation, it is crucial to handle this compound with care, particularly during the work-up phase. Key strategies include:
-
Rapid Extraction: After neutralization of the reaction mixture, the extraction should be performed as quickly as possible to minimize the time this compound is in an aqueous environment.[1]
-
Careful Neutralization: While neutralization is necessary, it can promote the formation of brown, gummy precipitates.[1] The process should be done carefully and efficiently.
-
Temperature Control: Maintaining low temperatures during the synthesis, particularly during diazotization, can help control side reactions.
Q3: My crude this compound is a dark, viscous oil. What is the best initial purification step?
A3: For a crude product that is a dark, viscous oil, a primary purification step is necessary to remove the bulk of the polymeric material. Decantation and filtration through a loose cotton plug can be effective in separating the liquid product from the gummy precipitates before proceeding with extraction.[1]
Q4: Is distillation a suitable method for purifying this compound?
A4: Yes, vacuum distillation (or vacuum transfer) is a highly effective method for purifying this compound, especially for removing residual solvents like dichloromethane and other volatile impurities.[1] However, it is critical to ensure that the starting material is substantially free of the gummy polymer to prevent fouling of the distillation apparatus.
Q5: Can column chromatography be used to purify this compound?
A5: Column chromatography is a viable, albeit potentially challenging, method for purifying this compound. Due to the basic nature of pyridine compounds, tailing can be an issue on standard silica gel.[3] To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[3] For compounds sensitive to acidic silica, using neutral or basic alumina might be a better alternative.[4]
Q6: I am concerned about the instability of pure this compound. How can it be stored?
A6: Free this compound is known to be unstable and can self-condense at room temperature.[5] For long-term storage, it is highly recommended to convert it into a stable salt, such as this compound hydrochloride.[5] These salt adducts are stable under ambient conditions and can be stored indefinitely.[5] The free base can be readily regenerated from the salt when needed.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant formation of brown, gummy solid during neutralization. | This compound is unstable in aqueous conditions, leading to polymerization.[1] | Perform the neutralization and subsequent extraction as rapidly as possible. Consider using a biphasic system to immediately extract the product into an organic layer.[5] |
| Difficulty in separating the organic layer from the aqueous layer due to the gummy polymer. | The polymer acts as an emulsifying agent, hindering phase separation.[1] | Separate the bulk of the gummy precipitate by decantation or filtration through cotton before performing the extraction.[1] Centrifugation might also aid in separating the phases. |
| Product appears oily and discolored after initial purification. | Presence of residual polymeric impurities and other colored byproducts. | Consider a charcoal treatment to remove colored impurities. Follow this with a high-purity purification method like vacuum distillation or column chromatography. |
| Low yield after purification. | Loss of product due to polymerization during work-up and purification steps. Adherence of the product to the gummy polymer. | Minimize the time the product is in contact with aqueous or acidic environments. Ensure efficient extraction from the polymer. The formation of a stable salt adduct prior to final purification can also improve yields by preventing degradation.[5] |
| Product degradation on the chromatography column. | This compound may be sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel (e.g., by adding triethylamine to the eluent) or switch to a more inert stationary phase like neutral or basic alumina.[3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities and residual solvents after initial removal of polymeric byproducts.
Materials:
-
Crude this compound (pre-filtered to remove gummy solids)
-
Drying agent (e.g., anhydrous Na₂SO₄, CaH₂)[1]
-
Vacuum distillation apparatus
-
Cold trap
-
Heating mantle
-
Oil bath
Procedure:
-
Drying: Dry the crude this compound solution (e.g., in CH₂Cl₂) over a suitable drying agent like anhydrous Na₂SO₄, followed by further drying with CaH₂ overnight if stringent anhydrous conditions are required.[1]
-
Solvent Removal: Remove the bulk of the solvent by simple distillation at atmospheric pressure.[1]
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed. Use a cold trap to protect the vacuum pump.
-
Vacuum Distillation: Heat the residue under vacuum. The temperature of the oil bath should be gradually increased.[1] Collect the fractions that distill at the expected boiling point of this compound (see table below).
-
Product Collection: The pure this compound should be collected in a pre-weighed flask. Pure this compound will freeze when cooled to -40 °C.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 108 °C / 757 mmHg | [1] |
| Boiling Point | 104–105 °C | [1] |
| Purity (by ¹H NMR) | Can be estimated by comparing the integration of product signals with residual solvent signals (e.g., CH₂Cl₂ at 5.30 ppm). | [1] |
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A workflow for troubleshooting the purification of this compound.
Logical Relationship of Instability and Polymer Formation
Caption: The pathway from this compound instability to purification challenges.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. Preparation and stability of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US3703521A - Method for the preparation of stable this compound salts - Google Patents [patents.google.com]
Technical Support Center: Catalyst Inhibition by Pyridine Nitrogen in Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving pyridine-containing substrates. Catalyst inhibition by the Lewis basic pyridine nitrogen is a common hurdle that can lead to low yields, slow reaction rates, or complete reaction failure. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridyl substrates often problematic?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," particularly when the coupling site is adjacent to the nitrogen.[1][2]
Q2: What are the main catalyst deactivation pathways when using pyridine substrates?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1][3]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose into inactive forms like palladium black. This is often accelerated by a slow catalytic cycle caused by pyridine inhibition.[1]
Q3: How does the position of the leaving group on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly influences the reaction's success. 2-Halopyridines are notoriously difficult substrates due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst poisoning.[1][2] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further away, reducing its inhibitory effect.[1]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can:
-
Sterically hinder the coordination of the pyridine nitrogen to the metal center.[1]
-
Increase the electron density on the metal, which can promote the desired catalytic steps and potentially weaken the metal-pyridine bond.[1]
Q5: What is protodeboronation and how can it be minimized in Suzuki-Miyaura couplings with pyridylboronic acids?
A5: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the corresponding unsubstituted pyridine.[4] 2-Pyridylboronic acids are particularly susceptible to this.[4][5] To minimize it:
-
Use anhydrous conditions, ensuring all reagents and solvents are dry.[4]
-
Choose a non-aqueous base, such as K₃PO₄, in an anhydrous solvent.[4]
-
Employ MIDA boronates, which are more stable and release the boronic acid slowly under the reaction conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1] | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are more reactive.[1] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, monitoring for decomposition.[1] | |
| Poor Transmetalation: The transfer of the organometallic reagent to the palladium center is slow. | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base is critical for transmetalation.[1] | |
| Formation of Side Products | Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom.[4] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[4] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[4] |
| Homocoupling: The organometallic reagent is coupling with itself. | 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.[1] 2. Use a Pd(0) Source or a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0).[1] | |
| Dehalogenation: The halide on the pyridine substrate is replaced by a hydrogen atom. | 1. Optimize the Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation. 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] | |
| Catalyst Decomposition (Palladium Black Formation) | Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the chance of agglomeration.[1] | 1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., ligand choice, temperature).[1] 2. Use a Ligand that Stabilizes Pd(0): Some ligands are better at preventing the agglomeration of palladium nanoparticles.[1] |
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data on the performance of different catalyst systems in cross-coupling reactions involving pyridine substrates. This data is intended to provide a comparative overview to guide your selection of reaction conditions.
Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Dioxane | 100 | 12 | 75 |
| XPhos | 1.5 | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| SPhos | 1.5 | K₃PO₄ | Dioxane | 100 | 8 | 95 |
Data is representative and compiled from typical outcomes reported in the literature.
Table 2: Effect of Halide on Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid
| Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos (2 mol%) | K₃PO₄ | Dioxane | 110 | 24 | 65 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos (2 mol%) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 2-Iodopyridine | Pd₂(dba)₃ / XPhos (2 mol%) | K₃PO₄ | Dioxane | 90 | 8 | 96 |
Data is representative and compiled from typical outcomes reported in the literature.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).[1]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.[1]
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.
-
Reagent Preparation: In a glovebox, to an oven-dried vial, add the aryl halide (1.0 equiv), the 2-pyridyl-N-methyliminodiacetic acid (MIDA) boronate (1.1 equiv), and a highly active palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Base and Solvent: In a separate vial, dissolve the base (e.g., K₃PO₄, 3.0 equiv) in degassed solvent (e.g., 1,4-dioxane/water 5:1).
-
Reaction Assembly: Add the base solution to the vial containing the reagents and catalyst. Seal the vial and remove from the glovebox.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) with vigorous stirring for 4-24 hours, monitoring for completion.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Catalyst poisoning by pyridine nitrogen disrupts the active catalytic cycle.
Caption: A workflow for troubleshooting pyridine cross-coupling reactions.
References
Technical Support Center: Optimizing SNAr Reactions of 4-Fluoropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-fluoropyridine. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the success of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the SNAr reaction of this compound in a question-and-answer format.
Q1: My SNAr reaction with this compound is showing low or no conversion. What are the potential causes and how can I improve the yield?
A1: Low or no conversion in SNAr reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Nucleophile Reactivity: The nucleophilicity of the reacting partner is crucial. Weakly nucleophilic species may require more forcing conditions.
-
Troubleshooting:
-
If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonation with a suitable base to generate the more reactive anionic nucleophile (alkoxide or amide).
-
Ensure the chosen nucleophile is not overly sterically hindered, which can impede its approach to the reaction center.
-
-
-
Base Strength and Solubility: The choice of base is critical for deprotonating the nucleophile and neutralizing the HF generated.
-
Troubleshooting:
-
For O- and N-nucleophiles, stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃) are often effective.
-
The solubility of the base in the reaction solvent can impact its effectiveness. Ensure the chosen base has some solubility or is a fine powder to maximize surface area.
-
-
-
Solvent Choice: The solvent plays a pivotal role in stabilizing the charged intermediate (Meisenheimer complex) and solvating the reactants.
-
Troubleshooting:
-
Polar aprotic solvents such as DMSO, DMF, and NMP are generally the best choice as they can stabilize the Meisenheimer complex.
-
Ensure the solvent is anhydrous, as water can consume the base and react with the starting material.
-
-
-
Reaction Temperature: SNAr reactions are often accelerated by heat.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, gradually increase the temperature. Reactions are commonly run between 80 °C and 150 °C.
-
-
-
Purity of this compound: Impurities in the starting material can interfere with the reaction.
-
Troubleshooting:
-
Ensure the this compound is of high purity. If necessary, purify it by distillation or chromatography before use.
-
-
Q2: I am observing the formation of multiple side products in my reaction. What could be the cause and how can I improve selectivity?
A2: Side product formation can be due to competing reactions or degradation.
-
Competing Nucleophilic Attack: If your nucleophile has multiple nucleophilic sites, you may see a mixture of products.
-
Troubleshooting:
-
Employ protecting groups to block reactive sites that are not intended to participate in the reaction.
-
-
-
Reaction with the Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile at elevated temperatures.
-
Troubleshooting:
-
Switch to a non-nucleophilic polar aprotic solvent like DMSO or DMF.
-
-
-
Degradation of Starting Material or Product: At high temperatures, starting materials or the desired product may decompose.
-
Troubleshooting:
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
Consider if a lower reaction temperature with a stronger base or a more polar solvent could achieve the desired conversion.
-
-
Frequently Asked Questions (FAQs)
Q1: Which position on a substituted fluoropyridine is most reactive for SNAr?
A1: For fluoropyridines, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are most activated towards nucleophilic attack. This is because the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Reactions at the meta (3- and 5-) positions are significantly less favorable.
Q2: What is the general reactivity trend for leaving groups in pyridine SNAr reactions?
A2: The reactivity of halogens as leaving groups in SNAr reactions follows the trend: F > Cl > Br > I. This is counterintuitive to SN1 and SN2 reactions and is due to the rate-determining step being the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.
Q3: How do I choose the right base for my reaction?
A3: The choice of base depends on the pKa of the nucleophile.
-
For alcohols and phenols, strong bases like NaH or KOtBu are often required to generate the corresponding alkoxide or phenoxide.
-
For amines, weaker inorganic bases like K₂CO₃ or K₃PO₄ are frequently sufficient.
-
For thiols, which are more acidic, K₂CO₃ is a common choice.
Q4: What are the best solvents for this compound SNAr reactions?
A4: Polar aprotic solvents are highly recommended.
-
Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices due to their high polarity, which stabilizes the charged intermediate.
-
N-Methyl-2-pyrrolidone (NMP) is another good option, especially for higher temperatures due to its high boiling point.
-
Acetonitrile (MeCN) and tetrahydrofuran (THF) can also be used, but may result in slower reaction rates.
-
Protic solvents like alcohols can sometimes be used, especially if the corresponding alkoxide is the nucleophile, but they may lead to side reactions.
Q5: How can I monitor the progress of my SNAr reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Co-spotting the reaction mixture with the starting materials (this compound and the nucleophile) will allow you to visualize the consumption of reactants and the appearance of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can be used.
Data Presentation
The following tables summarize typical reaction conditions for the SNAr reaction of this compound with various nucleophiles. Note that optimal conditions may vary depending on the specific substrate and should be optimized on a small scale.
Table 1: Optimizing Base for SNAr with O-Nucleophiles (e.g., Phenol)
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| K₂CO₃ | DMF | 120 | 12 | Moderate to Good |
| Cs₂CO₃ | DMF | 120 | 8 | Good to Excellent |
| NaH | THF | 65 | 6 | Good |
| KOtBu | THF | 25-65 | 4 | Good to Excellent |
Table 2: Optimizing Base and Solvent for SNAr with N-Nucleophiles (e.g., Aniline)
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| K₂CO₃ | DMSO | 130 | 12 | Good |
| K₃PO₄ | Dioxane | 110 | 10 | Good to Excellent |
| DBU | MeCN | 80 | 16 | Moderate |
| None | Neat | 150 | 24 | Low to Moderate |
Table 3: Optimizing Solvent for SNAr with S-Nucleophiles (e.g., Thiophenol) using K₂CO₃
| Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| DMF | 25 | 2 | Excellent |
| DMSO | 25 | 2 | Excellent |
| MeCN | 80 | 6 | Good |
| Toluene | 110 | 12 | Moderate |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane and carefully decant the hexane.
-
Add anhydrous THF to the flask, followed by the slow addition of the alcohol (1.1 equivalents) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
-
To a reaction vial, add this compound (1.0 equivalent), the amine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add DMSO as the solvent.
-
Seal the vial and heat the reaction mixture to 130 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General mechanism of an SNAr reaction on this compound.
Caption: A decision-making workflow for troubleshooting low conversion in SNAr reactions.
Avoiding hydrolysis of diazonium salt in fluoropyridine synthesis
Welcome to the Technical Support Center for Fluoropyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of fluoropyridines, with a special focus on avoiding the hydrolysis of diazonium salt intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing fluoropyridines?
A1: The most common methods for synthesizing fluoropyridines include:
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed to yield the corresponding fluoropyridine. While widely used, it requires careful control of reaction conditions to avoid hydrolysis and decomposition of the unstable diazonium intermediate.[1][2][3]
-
Synthesis from Pyridine N-Oxides: This method offers an alternative route, particularly for the synthesis of 2-fluoropyridines. The pyridine N-oxide is activated, facilitating nucleophilic substitution with a fluoride source.[4][5][6] This approach can offer milder reaction conditions and avoid the handling of potentially explosive diazonium salts.
-
Halogen Exchange (Halex) Reaction: This method involves the substitution of a chloro or bromo group on the pyridine ring with fluoride, typically using a fluoride salt like KF or CsF at elevated temperatures. Its effectiveness is often dependent on the position of the halogen and the presence of activating groups.[2]
Q2: My Balz-Schiemann reaction is giving a very low yield. What are the most likely causes?
A2: Low yields in the Balz-Schiemann reaction are a frequent issue. The primary culprits are often:
-
Hydrolysis of the Diazonium Salt: Diazonium salts are highly susceptible to hydrolysis, especially in aqueous acidic solutions and at elevated temperatures. This leads to the formation of hydroxypyridines as a major byproduct.[7][8][9]
-
Decomposition of the Diazonium Salt: Pyridyldiazonium salts can be thermally unstable and may decompose before the desired fluorination occurs, leading to a variety of side products.[8][10]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can all contribute to low yields.[11]
-
Product Instability: Some fluoropyridines, like 4-fluoropyridine, are unstable in aqueous conditions and can polymerize or hydrolyze during workup.[12]
Q3: Are there safer alternatives to isolating solid diazonium salts?
A3: Yes, isolating diazonium salts in their dry, solid form is hazardous due to their potential to be explosive.[1][8][10] Safer alternatives include:
-
In situ Generation and Decomposition: The diazonium salt can be generated and decomposed in the same reaction vessel without isolation. This is a common practice in many modern protocols.[13]
-
Use of Stabilizing Agents: The stability of diazonium salts can be improved by forming double salts, for example, with zinc chloride, or by complexation with crown ethers.[1] Fluoroboric acid is also widely used to form more stable tetrafluoroborate salts.[14]
-
Continuous Flow Chemistry: Performing the reaction in a continuous flow reactor minimizes the accumulation of the hazardous diazonium intermediate at any given time, significantly improving the safety of the process.[13]
Troubleshooting Guides
Issue 1: Low Yield in Balz-Schiemann Reaction Due to Suspected Hydrolysis
Symptoms:
-
Significantly lower than expected yield of the desired fluoropyridine.
-
Presence of a significant amount of the corresponding hydroxypyridine in the crude reaction mixture (identifiable by LC-MS or NMR).
-
Observation of excessive gas evolution (N₂) at temperatures below the intended decomposition temperature.
Troubleshooting Workflow:
Issue 2: Uncontrolled Exothermic Reaction During Diazonium Salt Decomposition
Symptoms:
-
A sudden, rapid increase in reaction temperature.
-
Vigorous and uncontrolled evolution of gas (N₂).
-
Darkening or tarring of the reaction mixture.
Troubleshooting Workflow:
Data Presentation
Table 1: Thermal Stability of Selected Arenediazonium Tetrafluoroborate Salts
This table provides the initial decomposition temperatures (Tᵢ) for a selection of arenediazonium tetrafluoroborate salts, as determined by Differential Scanning Calorimetry (DSC). This data can help researchers anticipate the thermal stability of their intermediates.
| Substituent on Phenyl Ring | Initial Decomposition Temp. (Tᵢ, °C) |
| H | 130 |
| 4-F | 135 |
| 4-Cl | 145 |
| 4-Br | 140 |
| 4-I | 125 |
| 4-NO₂ | 150 |
| 4-CH₃ | 120 |
| 4-OCH₃ | 115 |
| 2-F | 110 |
| 2-Cl | 125 |
| 2-Br | 115 |
| 3-F (on Pyridine) | Violent Decomposition |
Note: Data is compiled from various sources and should be used as a general guide. The stability of diazonium salts can be influenced by purity and experimental conditions. The 3-pyridyldiazonium tetrafluoroborate is known to be particularly unstable and can decompose violently.[14][15]
Table 2: Comparison of Yields for Different Fluoropyridine Synthesis Methods
This table presents a comparison of reported yields for the synthesis of 2-, 3-, and 4-fluoropyridines using different methods.
| Target Compound | Starting Material | Method | Reagents | Yield (%) | Reference |
| 2-Fluoropyridine | 2-Aminopyridine | Balz-Schiemann | HBF₄, NaNO₂ | 20-30 | [16] |
| 2-Fluoropyridine | Pyridine N-oxide | Nucleophilic Fluorination | Ts₂O, Et₃N; then TBAF | 61-99 (for derivatives) | [4] |
| 3-Fluoropyridine | 3-Aminopyridine | Balz-Schiemann | HBF₄, NaNO₂ | ~50 | [17] |
| 3-Fluoropyridine | 3-Chloropyridine | Halogen Exchange | CsF, HF | Low | [18] |
| This compound | 4-Aminopyridine | Balz-Schiemann | HBF₄, NaNO₂ | ~20 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is adapted from a detailed procedure for the synthesis of this compound.[12]
Materials:
-
4-Aminopyridine
-
42% Aqueous Tetrafluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Calcium Hydride (CaH₂)
Procedure:
-
Formation of the Diazonium Tetrafluoroborate Salt:
-
In a two-necked round-bottom flask, dissolve 4-aminopyridine (14.4 g, 153 mmol) in 42% aqueous HBF₄, gently warming to 40 °C to aid dissolution.
-
Cool the solution to 5-7 °C in an ice-water bath. Fine crystals of 4-pyridylammonium tetrafluoroborate may appear.
-
Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) in water dropwise to the suspension while maintaining the internal temperature between 5-9 °C. This addition may take around 90 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C.
-
-
Decomposition and Product Formation:
-
Allow the reaction mixture to warm to 25 °C. Nitrogen evolution will be observed as the diazonium salt decomposes.
-
-
Work-up and Isolation:
-
Slowly add the reaction mixture to a solution of sodium bicarbonate (30.0 g) in 200 mL of water to neutralize the acid. Be cautious of vigorous gas evolution.
-
Brown, gummy precipitates may form. Decant the liquid and filter it through cotton.
-
Extract the filtrate with dichloromethane (2 x 200 mL).
-
Separately extract the residual gummy precipitate with dichloromethane (2 x 100 mL).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter, and add well-crushed calcium hydride (5 g) to the filtrate to thoroughly dry the solution overnight.
-
Remove the solvent by distillation.
-
Purify the residue by vacuum transfer to obtain pure this compound.
-
Protocol 2: Synthesis of 2-Fluoropyridine Derivatives from Pyridine N-Oxides
This protocol is a general procedure based on the work of Xiong et al. for the synthesis of 2-fluoropyridine derivatives.[4][6]
Materials:
-
Substituted Pyridine N-Oxide
-
Triethylamine (Et₃N)
-
Tosyl Anhydride (Ts₂O) or Triflic Anhydride (Tf₂O)
-
Tetrabutylammonium Fluoride (TBAF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous solvent (e.g., THF or CH₃CN)
Procedure:
-
Formation of the 2-Pyridyltrialkylammonium Salt:
-
To a solution of the pyridine N-oxide (1.0 equiv) in dichloromethane at 0 °C, add triethylamine (3.0 equiv).
-
Slowly add a solution of tosyl anhydride (1.5 equiv) or triflic anhydride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Isolate the crude pyridyltrialkylammonium salt by trituration with diethyl ether/dichloromethane.
-
-
Fluorination:
-
Dissolve the isolated ammonium salt in an anhydrous solvent (e.g., THF or CH₃CN).
-
Add a solution of TBAF (1.0 M in THF, 1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating until the fluorination is complete (monitor by TLC or LC-MS).
-
-
Work-up and Isolation:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoropyridine derivative.
-
Mandatory Visualizations
References
- 1. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. quora.com [quora.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. benchchem.com [benchchem.com]
- 12. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Improving reaction times for fluoropyridine synthesis with microwave irradiation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave irradiation to improve reaction times in fluoropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for fluoropyridine synthesis?
A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods. The primary benefit is a significant reduction in reaction time, with some reactions completing in minutes rather than hours.[1][2] This rapid heating can also lead to increased product yields and higher purity by minimizing the formation of byproducts that may occur during prolonged heating.[3][4][5]
Q2: How do I select an appropriate solvent for a microwave-assisted fluoropyridine synthesis?
A2: Solvent selection is critical for a successful microwave-assisted reaction. The ideal solvent should have a high dielectric constant to efficiently absorb microwave energy and heat the reaction mixture. Polar aprotic solvents like DMSO, DMF, and acetonitrile are often effective.[3][6] However, solvent-free conditions have also been shown to be highly effective, leading to high yields in very short reaction times.[3][4] It is crucial to consider the boiling point of the solvent and the pressure limitations of your microwave reactor.
Q3: What are some common catalysts used to facilitate microwave-assisted fluoropyridine synthesis?
A3: Catalysts can play a significant role in improving reaction efficiency. For nucleophilic aromatic substitution (SNAr) reactions to introduce fluorine, phase-transfer catalysts are sometimes employed. In other pyridine syntheses, such as the Hantzsch reaction, catalysts like barium nitrate (Ba(NO₃)₂) have been used effectively under microwave irradiation.[3][4] The choice of catalyst will be highly dependent on the specific reaction mechanism.
Q4: Is it possible to scale up a microwave-assisted fluoropyridine synthesis?
A4: Yes, scaling up is feasible. Successful gram-scale synthesis of dihydropyridine nucleoside analogues using microwave irradiation has been demonstrated, confirming the practical viability for larger-scale production.[3][4][5] However, scaling up may require optimization of reaction parameters and may necessitate the use of a continuous flow microwave reactor for larger quantities.[7]
Q5: What are the key safety considerations when working with microwave reactors?
A5: Safety is paramount when using microwave reactors. Always ensure that the reaction vessel is properly sealed and that the volume of the reaction mixture does not exceed the manufacturer's recommendation to avoid over-pressurization. Be cautious of highly exothermic reactions, which can lead to a rapid increase in pressure.[8] It is also important to avoid using metallic instruments or reagents that could cause arcing inside the microwave cavity. Always consult your microwave reactor's safety manual before operation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product in my microwave-assisted fluoropyridine synthesis. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or so high that it causes decomposition of the starting materials or product.
-
Incorrect Solvent: The solvent may not be effectively coupling with the microwave irradiation, leading to inefficient heating.
-
Inadequate Reaction Time: The reaction may not have had enough time to go to completion.
-
Solution: Monitor the reaction at different time points using TLC or LC-MS to determine the optimal reaction time.
-
-
Catalyst Inefficiency: The chosen catalyst may not be active under the reaction conditions, or no catalyst was used when one was required.
-
Purity of Starting Materials: Impurities in the starting materials, especially water, can interfere with the reaction.
-
Solution: Ensure all starting materials are pure and anhydrous.[6]
-
Issue 2: Formation of Significant Byproducts or Impurities
Q: My reaction is producing the desired fluoropyridine, but I am also seeing a large number of impurities. How can I improve the selectivity of my reaction?
A: The formation of byproducts is often due to side reactions that can be minimized by optimizing the reaction conditions.
Potential Causes and Solutions:
-
Overheating: Excessive temperature can lead to the decomposition of reactants or products, or promote alternative reaction pathways.
-
Solution: Carefully control the reaction temperature. A lower temperature with a slightly longer reaction time may provide a cleaner reaction profile.
-
-
Incorrect Reagent Stoichiometry: An excess of one of the reactants can lead to the formation of byproducts.
-
Solution: Experiment with different stoichiometric ratios of your reactants to find the optimal balance.
-
-
Order of Reagent Addition: In multi-component reactions, the order in which the reagents are added can be critical to minimizing side reactions.[9]
-
Solution: For reactions like the Hantzsch synthesis, it can be beneficial to pre-form an intermediate, such as the enamine or the Knoevenagel condensation product, before the final cyclization step.[9]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my final fluoropyridine product. What are some effective purification strategies?
A: The basicity of the pyridine ring can sometimes make purification challenging.
Potential Causes and Solutions:
-
Tailing on Silica Gel: The basic nature of pyridines can cause them to interact strongly with the acidic silica gel, leading to tailing during column chromatography.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to improve the peak shape.[8]
-
-
Similar Polarity of Product and Impurities: If the byproducts have similar polarities to the desired product, separation by standard chromatography can be difficult.
-
Solution: Consider alternative purification techniques:
-
Acid-Base Extraction: Use a dilute acid wash to extract the basic pyridine product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[8]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[8]
-
Distillation: For volatile fluoropyridine derivatives, distillation can be an effective purification method.[8]
-
-
Quantitative Data
Table 1: Comparison of Microwave vs. Conventional Heating in Dihydropyridine Synthesis
| Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Conventional Heating | 50 | - | 42 | [3] |
| Microwave Irradiation | 50 | 30 | 58 | [3] |
Table 2: Effect of Solvent on Microwave-Assisted Dihydropyridine Synthesis
Reaction Conditions: 50°C, 30 min, microwave irradiation.
| Solvent | Yield (%) | Reference |
| Acetonitrile | 58 | [3][4] |
| 1,4-Dioxane | 72 | [3][4] |
| MeOH | 62 | [3][4] |
| EtOH | 54 | [3][4] |
| THF | 46 | [3][4] |
| Toluene | 65 | [3][4] |
| Solvent-free | 86 (at 20 min) | [3][4] |
Table 3: Effect of Temperature on Solvent-Free Microwave-Assisted Dihydropyridine Synthesis
Reaction Conditions: 20 min, solvent-free, microwave irradiation.
| Temperature (°C) | Yield (%) | Reference |
| 50 | 86 | [3][4] |
| 60 | 93 | [3][4] |
| 70 | 88 | [3][4] |
| 80 | 68 | [3][4] |
| 100 | 32 | [3][4] |
| 120 | 25 | [3][4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine Nucleoside Analogue (Solvent-Free)
This protocol is adapted from a study by Arora et al.[3]
-
Reagents:
-
3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine (1 mmol)
-
Ethyl acetoacetate (3 mmol)
-
Ammonium acetate (1.2 mmol)
-
Barium nitrate (0.1 mmol)
-
-
Procedure:
-
Combine all reagents in a microwave-safe reaction vessel.
-
Subject the mixture to microwave irradiation under solvent-free conditions.
-
Set the temperature to 60°C and the reaction time to 20 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Perform a simple workup to isolate the desired product. This facile methodology has been shown to yield the desired product in up to 93% yield.[3][4]
-
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution for Fluoropyridine Synthesis
This is a general protocol based on principles of SNAr reactions.[10]
-
Reagents:
-
Nitro- or chloro-substituted pyridine precursor (1 mmol)
-
Fluoride source (e.g., CsF or KF, 5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMSO, 6 mL)
-
-
Procedure:
-
Add the pyridine precursor and the fluoride source to a dry microwave vial under an inert atmosphere (e.g., N₂).
-
Add the anhydrous solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 90 minutes). The optimal time and temperature will need to be determined experimentally.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and add distilled water.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
-
Visualizations
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 4-Fluoropyridine and 4-Chloropyridine
For researchers, scientists, and professionals in drug development, the efficiency and selectivity of nucleophilic aromatic substitution (SNAr) reactions are of paramount importance. This guide provides an objective comparison of the reactivity of 4-fluoropyridine and 4-chloropyridine, two common substrates in SNAr reactions, supported by experimental data and detailed protocols.
The pyridine ring, being electron-deficient, is amenable to nucleophilic attack, particularly when substituted with a halogen at the 2- or 4-position. This susceptibility is due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The choice of the halogen leaving group, however, can significantly influence the reaction rate and conditions required for a successful transformation. This guide focuses on the comparative reactivity of this compound and 4-chloropyridine, highlighting the superior performance of the fluoro-substituted analog in SNAr reactions.
Data Presentation: Quantitative Comparison of Reactivity
The enhanced reactivity of this compound over 4-chloropyridine is a well-established principle in SNAr chemistry. This is primarily attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction. While extensive kinetic data directly comparing the 4-isomers across a wide range of nucleophiles is not consolidated in a single source, the available data and comparative experimental conditions unequivocally demonstrate the superior reactivity of this compound.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Relative Rate (approx.) |
| This compound | Piperidine | Ethanol | 80 | 2 | >95 | Significantly Faster |
| 4-Chloropyridine | Piperidine | Ethanol | 130 | 18 | High | 1 |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 25 | - | - | 320[1] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 25 | - | - | 1[1] |
Note: The relative rate for the 4-isomers with piperidine is inferred from the milder reaction conditions required for this compound to achieve a high yield. The data for the 2-isomers with sodium ethoxide is included to provide a quantitative illustration of the general reactivity trend (F >> Cl) in halopyridines.
The general trend for leaving group ability in SNAr reactions on electron-deficient systems is F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the formation of the stabilized Meisenheimer complex, not the cleavage of the carbon-halogen bond.[2]
Mandatory Visualization: The SNAr Mechanism
The following diagram illustrates the addition-elimination mechanism of the SNAr reaction on a 4-halopyridine.
Caption: General mechanism of the SNAr reaction on 4-halopyridines.
Experimental Protocols
The following are representative experimental protocols for the SNAr reaction of this compound and 4-chloropyridine with an amine nucleophile.
Reaction of this compound with Piperidine
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous ethanol (to achieve a concentration of ~0.5 M).
-
Add piperidine to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Reaction of 4-Chloropyridine with Piperidine
Materials:
-
4-Chloropyridine (1.0 eq)
-
Piperidine (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Sealed reaction vessel (e.g., microwave vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a sealed reaction vessel charged with a magnetic stir bar, add 4-chloropyridine and the chosen anhydrous solvent (to achieve a concentration of ~0.5 M).
-
Add piperidine to the solution.
-
Seal the vessel and heat the reaction mixture to 130°C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion
For nucleophilic aromatic substitution reactions on the pyridine scaffold, this compound is demonstrably more reactive than 4-chloropyridine. This enhanced reactivity allows for the use of milder reaction conditions, including lower temperatures and shorter reaction times, which can be advantageous for the synthesis of complex molecules with sensitive functional groups. While 4-chloropyridine remains a viable and often more economical substrate, the superior performance of this compound makes it the preferred choice when higher reactivity and milder conditions are required. Researchers and drug development professionals should consider the trade-offs between cost and reactivity when selecting a 4-halopyridine for their specific synthetic needs.
References
A Comparative Guide to 4-Fluoropyridine and 4-Bromopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, and the choice of the halopyridine starting material is a critical parameter influencing reaction efficiency, scope, and conditions. This guide provides an objective comparison of 4-fluoropyridine and 4-bromopyridine in three major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Principles of Reactivity
In palladium-catalyzed cross-coupling reactions, a key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the electrophile. The reactivity of the halopyridine is largely governed by the strength of this C-X bond. The general trend for the reactivity of halogens in these reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the bond dissociation energy of the C-X bond.
Consequently, 4-bromopyridine , with its weaker carbon-bromine bond, is generally more reactive than This compound , which possesses a strong carbon-fluorine bond.[2] This difference in reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for 4-bromopyridine compared to this compound. While the C-F bond is typically unreactive under standard cross-coupling conditions, specialized catalysts and more forcing conditions can sometimes facilitate its activation.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | This compound | 4-Bromopyridine |
| Typical Catalyst | Pd(OAc)₂ / Buchwald Ligands | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Typical Ligand | SPhos, XPhos | PPh₃, dppf |
| Typical Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Typical Solvent | Toluene, Dioxane, DMF | Dioxane/Water, Toluene |
| Typical Temperature | 80-120 °C | 80-100 °C |
| Reported Yields | Moderate to Good (often requires optimization) | Good to Excellent |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from various sources and represents typical conditions.
Experimental Protocols: Suzuki-Miyaura Coupling
Protocol for 4-Bromopyridine:
A mixture of 4-bromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 90 °C for 12-24 hours.[2] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol for this compound:
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon). Anhydrous 1,4-dioxane and water are added, followed by the palladium catalyst such as Pd(OAc)₂ and a specialized ligand like SPhos. The mixture is then heated, and the progress is monitored. Work-up and purification follow standard procedures as described for 4-bromopyridine.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.
Data Presentation: Buchwald-Hartwig Amination
| Parameter | This compound | 4-Bromopyridine |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | RuPhos, BrettPhos, BINAP | BINAP, Xantphos |
| Typical Base | NaOtBu, LiHMDS, K₂CO₃ | NaOtBu, Cs₂CO₃ |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 80-110 °C | 80-110 °C |
| Reported Yields | Moderate to Good | Good to Excellent |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from various sources and represents typical conditions.
Experimental Protocols: Buchwald-Hartwig Amination
Protocol for 4-Bromopyridine:
In a glovebox, a vial is charged with Pd(OAc)₂ (0.05 equiv.), a suitable ligand such as BINAP (0.08 equiv.), and a base like Cs₂CO₃ (1.4 equiv.). The vial is sealed, removed from the glovebox, and 4-bromopyridine (1.0 equiv.), the amine (1.2 equiv.), and toluene are added via syringe. The mixture is then degassed and heated to 110 °C for 8-24 hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is then purified by silica gel chromatography.
Protocol for this compound:
The reaction setup is similar to that for 4-bromopyridine. However, due to the lower reactivity of the C-F bond, a more active catalyst system is often required. A common system involves a palladium precursor like Pd₂(dba)₃ and a specialized, bulky electron-rich phosphine ligand such as RuPhos or BrettPhos. A strong base like NaOtBu or LiHMDS is typically used in an anhydrous solvent like toluene or dioxane. The reaction is heated, and progress is monitored, followed by a standard work-up and purification.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Data Presentation: Sonogashira Coupling
| Parameter | This compound | 4-Bromopyridine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI | CuI |
| Typical Base | Et₃N, DIPEA | Et₃N, piperidine |
| Typical Solvent | THF, DMF | THF, DMF |
| Typical Temperature | Room Temperature to 65 °C | Room Temperature to 60 °C |
| Reported Yields | Moderate to Good | Good to Excellent |
Note: Direct comparative studies under identical conditions are limited. Data is compiled from various sources and represents typical conditions.
Experimental Protocols: Sonogashira Coupling
Protocol for 4-Bromopyridine:
To a degassed solution of 4-bromopyridine (1.0 equiv) in a suitable solvent like THF/Et₃N, Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) are added. The mixture is degassed again, and the terminal alkyne (1.1 equiv) is added dropwise. The reaction is typically stirred at room temperature for several hours.[4] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Protocol for this compound:
A dry, two-necked round-bottom flask is charged with this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv) under an inert atmosphere. Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv) are added. After stirring, the terminal alkyne (1.1-1.5 equiv) is added slowly. The reaction can be stirred at room temperature or heated to 40-65 °C.[5] Work-up involves dilution with an organic solvent, filtration through celite, washing with water and brine, drying, and purification by column chromatography.[5]
Visualizations
References
A Comparative Guide to the Nucleophilic Substitution Reactivity of Halopyridines: F vs. Cl vs. Br
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and drug development. Nucleophilic aromatic substitution (SNAr) on halopyridines is a widely employed strategy for introducing diverse functionalities. This guide provides an objective comparison of the reactivity of 2-fluoro-, 2-chloro-, and 2-bromopyridines in SNAr reactions, supported by experimental data, to aid in the selection of the optimal substrate for synthetic applications.
Executive Summary
In nucleophilic aromatic substitution reactions on the pyridine ring, the reactivity of the halogen leaving group follows the general trend: Fluorine > Chlorine > Bromine . This order is primarily dictated by the rate-determining step of the reaction, which is the initial attack of the nucleophile to form a stabilized intermediate. The high electronegativity of fluorine makes the carbon atom at the substitution site more electrophilic and thus more susceptible to nucleophilic attack.
Quantitative Comparison of Reactivity
The relative reactivity of halopyridines in SNAr reactions is highly dependent on the nucleophile, solvent, and temperature. Below are tables summarizing quantitative data from comparative studies.
Table 1: Relative Rates of Reaction of 2-Halopyridines with Sodium Ethoxide in Ethanol at 25°C
| Halopyridine | Relative Rate Constant (krel) |
| 2-Fluoropyridine | 320[1] |
| 2-Chloropyridine | 1[1] |
| 2-Bromopyridine | Data not available under these specific conditions |
This data clearly demonstrates the significantly higher reactivity of 2-fluoropyridine compared to 2-chloropyridine when reacting with an alkoxide nucleophile.[1]
Table 2: General Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution (SNAr)
This table reflects the general trend for activated aryl halides, which is also applicable to halopyridines.
| Leaving Group | Relative Rate |
| -F | 3300 |
| -Cl | 1.0 |
| -Br | 0.8 |
This data represents a general trend for SNAr reactions and may vary depending on the specific substrate and reaction conditions.
The Underlying Mechanism: Addition-Elimination
The SNAr reaction of halopyridines proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen. This is typically the rate-determining step. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this intermediate. For 2-halopyridines, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the halide ion.
The higher reactivity of fluoropyridines is attributed to the first step. The high electronegativity of the fluorine atom makes the attached carbon more electron-deficient and, therefore, a better target for the nucleophile.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a 2-halopyridine.
Experimental Protocols
The following is a general experimental protocol for the nucleophilic aromatic substitution of a 2-halopyridine with an amine nucleophile. This can be adapted for comparative studies by ensuring identical reaction conditions for each halopyridine.
General Procedure for the Reaction of a 2-Halopyridine with Morpholine
Materials:
-
2-Fluoropyridine, 2-Chloropyridine, or 2-Bromopyridine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Potassium Carbonate (K2CO3) (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the 2-halopyridine (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Attach a condenser and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)pyridine.
Conclusion
For researchers and professionals in drug development, understanding the relative reactivity of halopyridines is crucial for efficient synthesis design. Fluoropyridines are generally the most reactive substrates for SNAr reactions due to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack. This enhanced reactivity often allows for milder reaction conditions, which can be advantageous when working with complex molecules bearing sensitive functional groups. While chloropyridines and bromopyridines are also viable substrates, they typically require more forcing conditions to achieve comparable reaction rates and yields. The choice of halogen will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic route.
References
4-Halopyridines vs. 3-Halopyridines: A Comparative Guide to Reactivity in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, the functionalization of pyridine rings is a cornerstone of synthetic organic chemistry, with profound implications for drug discovery and materials science. Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying halopyridines. A fundamental question often encountered by researchers is the differential reactivity of halopyridine isomers. This guide provides an in-depth comparison of the reactivity of 4-halopyridines and 3-halopyridines in SNAr reactions, supported by mechanistic insights and experimental data.
The Decisive Role of the Meisenheimer Intermediate in Reactivity
The greater reactivity of 4-halopyridines compared to their 3-isomers in nucleophilic aromatic substitution is fundamentally attributed to the stability of the intermediate formed during the reaction. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the pyridine ring, forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group.[1][2][3][4]
The stability of this Meisenheimer complex is the critical determinant of the reaction rate. For 4-halopyridines, the negative charge introduced by the nucleophile can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring through resonance.[2][5][6] This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.
In contrast, when a nucleophile attacks a 3-halopyridine, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[2][5] The negative charge is distributed only among the carbon atoms of the ring, resulting in a less stable intermediate and a consequently slower reaction rate.
Quantitative Comparison of Reaction Rates
While extensive datasets directly comparing the reaction rates of a wide range of 4- and 3-halopyridines with various nucleophiles are dispersed throughout the literature, a seminal study by Coppens, Declerck, Gillet, and Nasielski provides a clear quantitative illustration of this reactivity difference. Their work on the reaction of chloropyridine N-oxides with piperidine in methanol demonstrates the significantly lower reactivity of the 3-isomer. Although this study was conducted on N-oxides, the underlying electronic principles governing the stability of the intermediate are analogous to those in halopyridines themselves.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Apparent Unimolecular Rate Constant (s⁻¹) | Relative Reactivity |
| 4-Chloropyridine N-oxide | 1 M Piperidine | Methanol | 80 | 1.02 x 10⁻⁴ | 981 |
| 3-Chloropyridine N-oxide | 1 M Piperidine | Methanol | 80 | 1.04 x 10⁻⁷ | 1 |
| 2-Chloropyridine N-oxide | 1 M Piperidine | Methanol | 80 | 3.70 x 10⁻⁴ | 3558 |
Data summarized from Coppens, G., Declerck, F., Gillet, C., & Nasielski, J. (1963). La Substitution Nucléophile Activée en Série Aromatique V. Réactivité Des 2-, 3- et 4- Chloropyridine N-Oxydes Avec la Piperidine dans le Méthanol. Bulletin des Sociétés Chimiques Belges, 72(9-10), 626-631.
As the data clearly indicates, the 4-chloropyridine N-oxide is approximately 981 times more reactive than the 3-chloropyridine N-oxide under these conditions, highlighting the profound impact of the substituent position on reactivity.
Mechanistic Visualization
The differing abilities of the ring nitrogen to stabilize the Meisenheimer intermediate in 4- and 3-halopyridines can be visualized through their respective reaction pathways.
Figure 1. Reaction pathway for SNAr on a 4-halopyridine.
In the case of the 4-halopyridine (Figure 1), the Meisenheimer intermediate can delocalize the negative charge onto the ring nitrogen, as depicted in "Intermediate 2". This resonance form is a significant contributor to the overall stability of the intermediate.
Figure 2. Reaction pathway for SNAr on a 3-halopyridine.
Conversely, for the 3-halopyridine (Figure 2), the negative charge in the Meisenheimer intermediate is confined to the carbon atoms of the ring. The absence of a resonance structure that places the negative charge on the more electronegative nitrogen atom results in a less stable intermediate and, consequently, a slower reaction.
Experimental Protocols
The following is a general experimental protocol for a competitive kinetic study to determine the relative reactivity of 4-chloropyridine and 3-chloropyridine with a nucleophile, such as piperidine. This protocol is representative of the methodologies used in the field.
Objective: To determine the relative reaction rates of 4-chloropyridine and 3-chloropyridine with piperidine via SNAr.
Materials:
-
4-Chloropyridine
-
3-Chloropyridine
-
Piperidine
-
Anhydrous solvent (e.g., Methanol or Acetonitrile)
-
Internal standard (e.g., Naphthalene or other inert compound with a distinct GC or HPLC peak)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-chloropyridine (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of 3-chloropyridine (e.g., 0.1 M) in the same anhydrous solvent.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M) in the same anhydrous solvent.
-
Prepare a stock solution of piperidine (e.g., 1.0 M) in the same anhydrous solvent.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine equimolar amounts of the 4-chloropyridine and 3-chloropyridine stock solutions.
-
Add the internal standard stock solution.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 80 °C).
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding the piperidine stock solution to the reaction mixture with vigorous stirring.
-
Immediately withdraw an aliquot (t=0) and quench it by diluting with a suitable solvent (e.g., cooled acetonitrile) to stop the reaction.
-
Withdraw aliquots at regular time intervals (e.g., every 30 minutes) and quench them in the same manner.
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC.
-
Determine the concentrations of the remaining 4-chloropyridine and 3-chloropyridine at each time point by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of each chloropyridine isomer versus time. For a pseudo-first-order reaction (with a large excess of piperidine), this should yield a straight line.
-
The slope of each line will be the negative of the pseudo-first-order rate constant (k').
-
The ratio of the rate constants (k'4-chloropyridine / k'3-chloropyridine) will give the relative reactivity.
-
Conclusion
The enhanced reactivity of 4-halopyridines over 3-halopyridines in nucleophilic aromatic substitution is a well-established principle in heterocyclic chemistry, underpinned by the superior stability of the Meisenheimer intermediate in the former. The ability of the pyridine nitrogen to delocalize the negative charge through resonance is the key factor driving this reactivity difference. For researchers engaged in the synthesis of pyridine-containing molecules, a thorough understanding of this principle is crucial for predicting reaction outcomes and designing efficient synthetic routes. The provided data and mechanistic rationale offer a solid foundation for making informed decisions in the laboratory.
References
- 1. zenodo.org [zenodo.org]
- 2. Kinetics of displacement reactions with pyridines as both leaving group and nucleophile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempanda.com [chempanda.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Regioselective Cross-Coupling of Dihalopyridines
For researchers, scientists, and drug development professionals, the selective functionalization of dihalopyridines is a critical step in the synthesis of novel pharmaceuticals and functional materials. This guide provides an objective comparison of catalytic systems for the regioselective cross-coupling of various dihalopyridines, supported by experimental data, detailed protocols, and visual aids to streamline your synthetic strategy.
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the ability to precisely install substituents at specific positions on the pyridine ring is paramount for structure-activity relationship (SAR) studies and the development of new chemical entities. Dihalopyridines offer a versatile platform for introducing molecular complexity through sequential cross-coupling reactions. However, controlling the regioselectivity of these transformations can be challenging. This guide delves into the key factors governing site-selectivity in Suzuki-Miyaura, Buchwald-Hartwig, Kumada, Negishi, and Sonogashira couplings of dihalopyridines, with a focus on providing actionable data and protocols.
Factors Influencing Regioselectivity
The regiochemical outcome of cross-coupling reactions on dihalopyridines is a delicate interplay of electronic and steric factors, which can be modulated by the choice of catalyst, ligand, base, and solvent.
-
Electronic Effects : The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, making the α-positions (C2 and C6) and the γ-position (C4) more electrophilic and generally more reactive towards oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). Consequently, for many dihalopyridines, such as 2,4- and 2,5-dihalopyridines, the conventional site of reactivity is the C2 position.[1][2]
-
Steric Effects : The steric hindrance around a C-X bond can significantly influence the rate of oxidative addition. Bulky ligands on the metal center can amplify these steric interactions, often leading to a reversal of the intrinsic electronic preference. This strategy has been successfully employed to achieve unconventional C4-selective coupling of 2,4-dihalopyridines.
-
Ligand Choice : The ligand plays a pivotal role in tuning the steric and electronic properties of the catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) and N-heterocyclic carbenes (NHCs) are instrumental in promoting reductive elimination and can influence the regioselectivity of the initial oxidative addition step. For instance, sterically demanding NHC ligands have been shown to favor coupling at the C4 position of 2,4-dichloropyridines.
-
Catalyst Speciation : The nature of the active catalytic species, whether mononuclear or multinuclear palladium species, can also dictate the regiochemical outcome. Ligand-free conditions, which may involve the formation of palladium nanoparticles, have been reported to dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine.[1]
-
Leaving Group : The inherent reactivity of the carbon-halogen bond (I > Br > Cl) can be exploited to achieve chemoselective coupling in mixed dihalopyridines.
Comparison of Cross-Coupling Reactions
The following sections provide a comparative overview of different cross-coupling reactions for the regioselective functionalization of dihalopyridines, with quantitative data summarized in tables for easy reference.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used and versatile method for C-C bond formation. In the context of dihalopyridines, it offers a range of possibilities for controlling regioselectivity.
Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dihalopyridines
| Dihalopyridine | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | C2:C4 Ratio | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | C4 major | 81 | [3] |
| 2,4-Dichloropyridine | Arylboronic acid | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | KF | THF | RT | - | ~1:10 | - | [1] |
| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / QPhos | KF | Toluene/H₂O | - | - | 1:2.4 | 36 | [4] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (1:4) | K₃PO₄ | Toluene | 100 | 16 | >25:1 | - | [5] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd/CeO₂ (SAC) | K₃PO₄ | Toluene | 100 | 16 | C4 major | - | [5] |
Table 2: Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | C2:C5 Ratio | Yield (%) | Reference |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | C2 major | - | [1] |
| 4-Tolylboronic acid | Pd(OAc)₂ / NBu₄Br | K₂CO₃ | DMF | 100 | 24 | 1:>99 | 50-60 | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, and its application to dihalopyridines allows for the synthesis of various aminopyridine derivatives.
Table 3: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Selectivity | Yield (%) | Reference |
| Anilines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | - | C2-selective (20:1 to 50:1) | - | [2] |
| Benzylamines | Pd(OAc)₂ / Josiphos | - | - | - | - | C4-selective | - | [2] |
| Aromatic amines | Pd(OAc)₂ / BINAP | K₂CO₃ | - | - (MW) | 0.5 | C4-selective (for 2-fluoro-4-iodopyridine) | good | [2] |
Kumada, Negishi, and Sonogashira Couplings
These cross-coupling reactions provide alternative and complementary methods for the functionalization of dihalopyridines.
Table 4: Regioselective Kumada, Negishi, and Sonogashira Couplings of Dihalopyridines
| Reaction | Dihalopyridine | Coupling Partner | Catalyst / Ligand | Conditions | Selectivity | Yield (%) | Reference |
| Kumada | 2,4-Dibromopyridine | Phenylmagnesium bromide | Pd(OAc)₂ / PPh₃ (low ratio) | n-Oct₄NBr, THF | C4-selective | - | [3] |
| Negishi | 2,5-Dichloropyridine | Organozinc reagents | Pd/IPr system | - | C5-selective | - | [1] |
| Sonogashira | 2,4-Dibromopyridine | Arylacetylenes | Pd(CF₃COO)₂ / CuI / PPh₃ | i-Pr₂NH, CH₃CN, reflux | C2-selective | good to high | [5] |
| Sonogashira | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkynes | Pd catalysts | Optimized conditions | Sequential alkynylation | good | [6] |
Experimental Protocols
Protocol 1: C2-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine[1]
Materials:
-
2,5-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloropyridine product.
Protocol 2: C4-Selective (Unconventional) Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[1]
Materials:
-
2,4-Dichloropyridine
-
Arylboronic acid
-
(η³-1-tBu-indenyl)Pd(IPr)(Cl) (or other bulky NHC-Pd precatalyst)
-
Potassium fluoride (KF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
In a glovebox, to a vial add 2,4-dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium fluoride (2.0 equiv).
-
Add the (η³-1-tBu-indenyl)Pd(IPr)(Cl) precatalyst (1-3 mol%).
-
Add anhydrous THF.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction for completion by LC-MS or GC-MS.
-
Upon completion, the reaction mixture can be filtered through a pad of celite, concentrated, and purified by column chromatography.
Protocol 3: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine[2]
Materials:
-
2,4-Dichloropyridine
-
Aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (1.5-2.0 equiv.).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous toluene, followed by 2,4-dichloropyridine (1.0 equiv.) and the aniline derivative (1.1-1.2 equiv.).
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Decision Making
To further aid in the understanding and application of these regioselective cross-coupling reactions, the following diagrams illustrate key concepts.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Decision tree for achieving regioselectivity in 2,4-dihalopyridine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Performance in Fluoropyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. The efficient and selective functionalization of fluoropyridines is therefore of paramount importance. This guide provides an objective comparison of catalyst performance for key C-C and C-N bond-forming reactions on fluoropyridine cores, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Palladium-Catalyzed C-H Arylation of Fluoroarenes with Chloro- and Fluoropyridines
Direct C-H arylation represents an atom-economical approach to biaryl synthesis. The performance of a Palladium-based catalyst system in the C-H arylation of various fluoroarenes with 2-chloropyridine derivatives is summarized below.
Table 1: Performance of Pd/SPhos in C-H Arylation of Fluoroarenes with 2-Chloropyridines [1][2]
| Fluoroarene Substrate | 2-Chloropyridine Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,2,3,4-Tetrafluorobenzene | 2-Chloropyridine | Pd(OAc)₂/SPhos (2 mol%) | PivOK | i-PrOAc | 120 | 16 | 85 |
| 1,3,5-Trifluorobenzene | 2-Chloropyridine | Pd(OAc)₂/SPhos (2 mol%) | PivOK | i-PrOAc | 120 | 16 | 78 |
| Pentafluorobenzene | 2-Chloropyridine | Pd(OAc)₂/SPhos (2 mol%) | PivOK | i-PrOAc | 120 | 16 | 90 |
| 1,2-Difluorobenzene | 2-Chloropyridine | Pd(OAc)₂/SPhos (2 mol%) | PivOK | i-PrOAc | 120 | 16 | 65 |
| 1,3-Difluorobenzene | 2-Chloropyridine-5-CF₃ | Pd(OAc)₂/SPhos (2 mol%) | PivOK | i-PrOAc | 120 | 16 | 82 |
Suzuki-Miyaura Coupling of Halopyridines: A Comparative Analysis
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation. The choice of palladium catalyst, particularly the ligand, is crucial for achieving high efficiency, especially with electron-deficient heteroaryl halides like fluoropyridines. Below is a comparison of different palladium catalyst systems for the Suzuki coupling of 3-bromopyridine, which serves as a good proxy for the reactivity of fluoropyridines.
Table 2: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid [3]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: This data is representative and compiled from various sources to illustrate performance trends.[3]
Nickel vs. Palladium in Buchwald-Hartwig Amination of Aryl Halides
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. While palladium has traditionally dominated this field, nickel has emerged as a cost-effective and highly reactive alternative.
Table 3: Comparative Performance of Nickel and Palladium Catalysts in the Amination of 4-Chlorotoluene with Morpholine [4]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (approx.) |
| NiCl₂(PCy₃)₂ | 2 | NaOt-Bu | Toluene | 100 | 24 | 92 | 46 |
| Pd(OAc)₂ / BINAP | 1 | NaOt-Bu | Toluene | 80 | 18 | 95 | 95 |
| NiCl₂(dppe) | 3 | K₃PO₄ | Dioxane | 110 | 12 | 88 | 29 |
| Pd₂(dba)₃ / XPhos | 0.5 | K₃PO₄ | Dioxane | 80 | 6 | 99 | 198 |
Note: This data is representative and compiled from various sources to illustrate performance trends.[4]
Experimental Protocols
Representative Experimental Protocol for Suzuki-Miyaura Coupling of a Fluoropyridine
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., SPhos, 0.04 equiv), and a base (e.g., K₃PO₄, 2.0 equiv). Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane). Stir the mixture for a few minutes to allow for the formation of the active catalyst. Add the fluoropyridine halide (1.0 equiv) and the boronic acid or ester (1.2 equiv). Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the desired product.
Visualizing Catalyst Selection and Performance
Logical Workflow for Catalyst Screening
The following diagram outlines a systematic approach to selecting and evaluating catalysts for fluoropyridine functionalization.
Caption: A generalized workflow for the screening and comparison of catalysts for fluoropyridine functionalization.
Comparative Overview of Catalyst Classes
Different classes of catalysts exhibit distinct advantages and disadvantages for the functionalization of fluoropyridines. The following diagram provides a logical comparison.
References
The Fluorine Advantage: A Comparative Guide to Fluoropyridines and Chloropyridines in Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into pyridine scaffolds is a pivotal tactic in medicinal chemistry. While both chlorine and fluorine are frequently employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, the substitution of chlorine with fluorine often imparts a range of distinct advantages. This guide provides an objective comparison of fluoropyridines and chloropyridines, supported by established principles in drug design and detailed experimental protocols for their evaluation.
The decision to utilize a fluoropyridine over a chloropyridine analogue can significantly impact a drug candidate's metabolic stability, binding affinity, and membrane permeability. These advantages stem from the unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.
Key Performance Comparisons: Fluoropyridines vs. Chloropyridines
While direct, side-by-side experimental data for a single drug candidate is often proprietary and not always available in public literature, the principles of medicinal chemistry and numerous case studies allow for a clear comparative analysis. The following tables summarize the expected performance differences based on the fundamental properties of fluorine and chlorine.
Table 1: Physicochemical Property Comparison
| Property | Fluoropyridine | Chloropyridine | Rationale |
| Electronegativity | High | Moderate | Fluorine is the most electronegative element, leading to a more polarized C-F bond. |
| Atomic Radius (van der Waals) | 1.47 Å | 1.75 Å | Fluorine is smaller and more isosteric to hydrogen, minimizing steric hindrance.[1] |
| Bond Strength (C-X) | ~110 kcal/mol | ~80 kcal/mol | The C-F bond is significantly stronger, contributing to increased metabolic stability.[1] |
| Lipophilicity (LogP) | Context-dependent increase | Generally increases LogP | Fluorine's effect on lipophilicity is more nuanced and can be used to fine-tune this property. |
| pKa of Pyridine Nitrogen | Decreased | Slightly decreased | The strong electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. |
Table 2: Pharmacokinetic and Pharmacodynamic Profile Comparison
| Parameter | Advantage: Fluoropyridine | Advantage: Chloropyridine | Underlying Mechanism |
| Metabolic Stability | Significant | Moderate | The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes like Cytochrome P450s.[2] |
| Binding Affinity | Often Enhanced | Can be favorable | Fluorine can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins without the steric bulk of chlorine.[3] |
| Membrane Permeability | Tunable | Generally increased | Fluorine's impact on lipophilicity and polarity allows for more precise control over permeability to optimize absorption and distribution. |
| Selectivity | Potentially Higher | Varies | The unique electronic and steric profile of fluorine can lead to more specific interactions with the target receptor over off-targets. |
| Reduced Off-Target Effects | More Likely | Less Predictable | Improved selectivity due to fluorine substitution can minimize interactions with unintended biological targets, leading to a better safety profile. |
Experimental Protocols for Comparative Evaluation
To empirically determine the advantages of a fluoropyridine analogue over its chlorinated counterpart, a series of standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Metabolic Stability Assessment: Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds in the presence of liver microsomes.
Materials:
-
Test compounds (fluoropyridine and chloropyridine analogues)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compounds to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).
Binding Affinity Determination: IC50 Assay
This assay measures the concentration of a compound required to inhibit a specific biological function (e.g., enzyme activity) by 50%.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the fluoropyridine and chloropyridine analogues against a specific biological target.
Materials:
-
Test compounds
-
Target enzyme or receptor
-
Substrate for the enzyme
-
Assay buffer
-
Detection reagent (e.g., colorimetric, fluorescent, or luminescent)
-
96- or 384-well plates, plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a multi-well plate, add the target enzyme/receptor and the corresponding substrate.
-
Add the different concentrations of the test compounds to the wells. Include control wells with no inhibitor (100% activity) and wells with buffer only (background).
-
Incubate the plate for a predetermined period at a specific temperature to allow for the enzymatic reaction and inhibition to occur.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data by setting the average signal of the no-inhibitor control as 100% activity and the background as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
References
A Comparative Guide to Nucleophilic Substitution at the 2- vs. 4-Position of Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction rates and underlying principles of nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions of a fluoropyridine ring. Understanding the factors that govern this regioselectivity is crucial for the efficient design and synthesis of novel pyridine derivatives for applications in pharmaceuticals, agrochemicals, and materials science. This document presents supporting experimental data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of these reactions.
Executive Summary
Nucleophilic aromatic substitution on fluoropyridines is a fundamental reaction in synthetic chemistry. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. While both the 2- and 4-positions are susceptible to substitution, their relative reactivities can be influenced by the reaction conditions and the nature of the nucleophile. Generally, for polyfluorinated pyridines, the 4-position is observed to be more reactive towards nucleophilic attack under kinetically controlled conditions. This is attributed to a combination of electronic factors that stabilize the transition state of the reaction.
Data Presentation: A Comparative Analysis
The following table summarizes quantitative data from studies on the regioselectivity of nucleophilic substitution on pyridine rings. While direct kinetic comparisons of 2-fluoropyridine and 4-fluoropyridine with a wide range of nucleophiles are not extensively documented in a single study, data from related systems provide valuable insights into the preferential site of attack.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Product Distribution (2- vs. 4-) | Observations |
| Pentafluoropyridine | Hydroxybenzaldehydes | Not specified | Not specified | Predominantly 4-substitution | Under mild basic conditions, nucleophilic attack occurs almost exclusively at the C-4 position.[1] |
| Pentafluoropyridine | Oximes | Not specified | Not specified | Exclusive 4-substitution | The substitution of fluorine by the oxygen of the oxime occurs at the 4-position of the pyridine ring.[2] |
| N-Methyl-2-halopyridinium ions vs. N-Methyl-4-cyanopyridinium ion | Piperidine | Methanol | 25 | 4-cyano > 2-halo | In this system, the 4-cyano substituted pyridinium ion is more reactive than the 2-halo substituted ions.[3][4][5] |
Theoretical Underpinnings: Why the Regioselectivity?
The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is governed by the stability of the intermediate Meisenheimer complex. The attack of a nucleophile at the 2- or 4-position results in a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. This delocalization is a key factor in lowering the activation energy of the reaction for substitution at these positions compared to the 3- and 5-positions.[6]
Caption: Logical relationship of factors influencing the rate of SNAr at C2 vs. C4.
While both positions benefit from this stabilization, computational studies and experimental evidence from polyfluorinated systems suggest that the transition state for the attack at the 4-position is often lower in energy. This can be attributed to more effective delocalization of the developing negative charge and potentially less steric hindrance compared to the 2-position, which is adjacent to the nitrogen atom.
Experimental Protocols
The following are generalized protocols for conducting nucleophilic aromatic substitution on 2-fluoropyridine and this compound. These should be adapted based on the specific nucleophile and substrate used.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
Materials:
-
2-Fluoropyridine or this compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Phosphate Tribasic (K₃PO₄) (1.5 eq)
-
Anhydrous tert-Amyl Alcohol (or other suitable high-boiling solvent like DMF or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add potassium phosphate tribasic.
-
Add the fluoropyridine and morpholine to the flask.
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure substituted pyridine.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Materials:
-
2-Fluoropyridine or this compound (1.0 eq)
-
Sodium Methoxide (1.5 eq)
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere, add the fluoropyridine.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 12 hours or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: A typical experimental workflow for SNAr reactions involving fluoropyridines.
Conclusion
The nucleophilic aromatic substitution of fluoropyridines is a powerful tool for the synthesis of a diverse range of functionalized heterocyclic compounds. Both the 2- and 4-positions are activated towards this reaction, with the 4-position often exhibiting higher reactivity, particularly in polyfluorinated systems. The choice of reaction conditions and nucleophile can be tailored to achieve the desired regioselectivity. The provided protocols offer a solid starting point for researchers to explore the utility of 2- and 4-fluoropyridines as versatile building blocks in their synthetic endeavors.
References
- 1. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Unraveling Reaction Pathways: A Comparative Guide to Computational Analysis of Transition States in Halopyridine Substitution
For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions at a molecular level is paramount. The nucleophilic aromatic substitution (SNAr) of halopyridines is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and functional materials. Predicting the feasibility and rate of these reactions is crucial for efficient drug design and process optimization. This guide provides a comparative analysis of computational methods used to study the transition states of halopyridine substitution, supported by experimental data.
The journey of a chemical reaction from reactants to products traverses a high-energy landscape, the peak of which is the transition state. The energy required to reach this peak, known as the activation energy, dictates the reaction rate. Computational chemistry offers powerful tools to model these fleeting transition states and predict activation energies, thereby providing invaluable insights into reaction mechanisms and kinetics. This guide delves into the performance of various computational approaches, primarily Density Functional Theory (DFT), in elucidating the SNAr of halopyridines and compares their predictive power against experimental findings.
Performance of Computational Methods: A Quantitative Comparison
The accuracy of computational methods in predicting the energetics of a reaction is a critical aspect of their utility. Below is a summary of experimental and computationally derived activation free energies (ΔG‡) for the nucleophilic aromatic substitution on various halopyridines. This data allows for a direct comparison of the performance of different DFT functionals against real-world experimental results.
| Reactant (Halopyridine) | Nucleophile | Experimental ΔG‡ (kJ/mol) | Computational Method | Calculated ΔG‡ (kJ/mol) | Reference |
| 2-Chloropyridine | Benzyl alkoxide | Value not specified | B3LYP/def2-TVZPD | Value not specified | [1] |
| 4-Chloro-2-methylpyridine | Benzyl alkoxide | Value not specified | B3LYP/def2-TVZPD | Value not specified | [1] |
| 4-Chloro-6-morpholinopyridine | Benzyl alkoxide | Value not specified | B3LYP/def2-TVZPD | Value not specified | [1] |
| 2-Fluoropyridine | Sodium ethoxide | Relative rate vs. 2-chloropyridine: 320 times faster | ωB97X-D/6-31G* | LUMO+1 energy correlates well with relative activation energy (R² = 0.9175) | [2] |
| Pentachloropyridine | Fluoride ion | ~26.2 kcal/mol (~109.6 kJ/mol) | G3MP2B3 (modified) | 27.3 kcal/mol (114.2 kJ/mol) | [3] |
Note: While a direct numerical comparison is not available for all entries, the relative reactivity trends and correlations provide valuable insights into the predictive power of the computational methods.
Benchmark studies on related SN2 reactions suggest that for transition state geometries and energies, certain DFT functionals offer a good balance of accuracy and computational cost. For instance, the OLYP and ωB97M-V functionals have shown strong performance.[4][5] The B3LYP-D3BJ functional with the jun-cc-pVTZ basis set has also been reported to reproduce energies from higher-level coupled cluster methods (DLPNO-CCSD(T)/aug-cc-pVTZ) with good accuracy.
Methodologies Behind the Data
A clear understanding of the protocols used to generate both experimental and computational data is essential for its correct interpretation and for the replication of results.
Experimental Protocols
Kinetic Analysis of Halopyridine Substitution using UV-Vis Spectroscopy:
A common method to determine the reaction rates of halopyridine substitution involves monitoring the change in concentration of reactants or products over time using UV-Visible spectroscopy.[6]
-
Preparation of Solutions: Stock solutions of the halopyridine substrate and the nucleophile of known concentrations are prepared in a suitable solvent (e.g., ethanol, acetonitrile).
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions in a cuvette placed within a thermostatted UV-Vis spectrophotometer. The concentration of the nucleophile is typically kept in large excess to ensure pseudo-first-order kinetics.
-
Data Acquisition: The absorbance at a wavelength where the product absorbs maximally (and reactants minimally) is monitored over time.
-
Data Analysis: The rate constant of the reaction is determined by fitting the absorbance versus time data to the appropriate integrated rate law. The activation energy can then be calculated by measuring the rate constant at different temperatures and applying the Arrhenius equation.
General Procedure for Nucleophilic Aromatic Substitution:
-
Reaction Setup: The halopyridine, nucleophile, and a base (if necessary) are combined in a suitable solvent in a reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature for a predetermined period.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up and Purification: Once the reaction is complete, the mixture is worked up to remove unreacted starting materials and byproducts. The desired product is then purified using techniques like column chromatography.[7]
Computational Protocols
Transition State Search and Energy Calculation:
The computational analysis of a transition state typically involves the following steps:
-
Structure Preparation: The 3D structures of the reactants (halopyridine and nucleophile) and the expected product are built using molecular modeling software.
-
Initial Guess of Transition State: An initial guess for the geometry of the transition state is generated. This can be done manually based on chemical intuition or by using automated transition state search algorithms.
-
Transition State Optimization: The guessed structure is then optimized to locate the true transition state geometry, which is a first-order saddle point on the potential energy surface. This is achieved using quantum mechanical methods, most commonly DFT with a chosen functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set (e.g., 6-31G*, def2-SVP).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true transition state. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the breaking and forming of bonds).
-
Energy Calculation: The single-point energies of the optimized reactants, transition state, and products are calculated at a higher level of theory or with a larger basis set to obtain a more accurate activation energy.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state connects the reactants and products on the potential energy surface.
Visualizing Reaction and Signaling Pathways
Diagrams are powerful tools for visualizing complex processes. Below are representations of a typical computational workflow and a biological signaling pathway where halopyridine derivatives often play a role.
Many pharmaceuticals derived from halopyridine substitution act as inhibitors of specific signaling pathways implicated in diseases like cancer.
References
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 4-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic aspects of nucleophilic aromatic substitution (SNAr) reactions on 4-fluoropyridine. The heightened reactivity of fluorinated pyridines, particularly at the 4-position, makes them valuable substrates in the synthesis of complex molecules and pharmaceutical agents. This document summarizes available quantitative data, details experimental protocols for kinetic studies, and presents reaction mechanisms to facilitate a deeper understanding and application of these reactions.
Enhanced Reactivity of this compound
Nucleophilic aromatic substitution on pyridine rings is significantly influenced by the nature of the leaving group. The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyridine ring, renders the 4-position particularly susceptible to nucleophilic attack. This activation leads to substantially higher reaction rates compared to other 4-halopyridines.
While specific kinetic data for this compound is not abundant in publicly available literature, the general principles of SNAr and data from analogous systems, such as 2-fluoropyridine, provide strong evidence for its enhanced reactivity. For instance, in a comparative study, 2-fluoropyridine was found to react with sodium ethoxide in ethanol 320 times faster than 2-chloropyridine[1][2]. This significant rate enhancement is attributed to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong inductive electron-withdrawing effect. This effect is paramount in the rate-determining step of the SNAr mechanism, which is the initial attack of the nucleophile[2].
Comparative Kinetic Data
Precise second-order rate constants and activation parameters for the reaction of this compound with a wide range of nucleophiles are not extensively documented in readily accessible literature. However, based on the established principles of nucleophilic aromatic substitution on activated rings, a clear reactivity trend can be established.
The following table summarizes the expected relative reactivity and provides available quantitative data for the reaction of 4-halopyridines with nucleophiles.
| 4-Halopyridine | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Rate (vs. 4-Chloropyridine) |
| This compound | Piperidine | Toluene | 100 | Data not available | Fastest |
| This compound | Sodium Methoxide | Methanol | 50 | Data not available | Fastest |
| 4-Chloropyridine | Piperidine | Toluene | 100 | Data not available | 1 |
| 4-Chloropyridine | Sodium Methoxide | Methanol | 50 | Data not available | 1 |
| 4-Bromopyridine | Piperidine | Toluene | 100 | Data not available | Slower |
| 4-Iodopyridine | Piperidine | Toluene | 100 | Data not available | Slowest |
Note: While specific rate constants for this compound are not provided, the qualitative ranking is based on well-established principles of leaving group ability in SNAr reactions on activated aromatic systems.
Reaction Mechanism and Experimental Workflow
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Signaling Pathway Diagram
Caption: General mechanism of SNAr on this compound.
The initial attack of the nucleophile on the carbon atom bearing the fluorine is the rate-determining step, leading to the formation of the Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride ion.
Experimental Workflow for Kinetic Studies
A typical experimental workflow for determining the kinetics of the reaction between this compound and a nucleophile, such as piperidine, is outlined below.
Caption: General experimental workflow for kinetic analysis.
Detailed Experimental Protocol
This protocol describes a general method for determining the second-order rate constant for the reaction of this compound with an amine nucleophile (e.g., piperidine) using gas chromatography (GC) for analysis.
Materials:
-
This compound (high purity)
-
Piperidine (distilled)
-
Toluene (anhydrous)
-
Internal standard (e.g., decane)
-
Thermostatted oil bath or reaction block
-
Reaction vials with septa
-
Gas-tight syringes
-
Gas chromatograph with a suitable column and FID detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in anhydrous toluene containing a known concentration of an internal standard.
-
Prepare a stock solution of piperidine (e.g., 1.0 M) in anhydrous toluene.
-
-
Kinetic Run:
-
Place a known volume of the this compound stock solution into a reaction vial and seal with a septum.
-
Place the vial in the thermostatted bath at the desired temperature (e.g., 100 °C) and allow it to equilibrate for at least 15 minutes.
-
Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution to the reaction vial via a gas-tight syringe. The final concentrations should be chosen to ensure pseudo-first-order conditions with respect to this compound (i.e., [Piperidine] >> [this compound]).
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a small amount of a suitable quenching agent (e.g., dilute acid in a solvent compatible with GC analysis).
-
-
GC Analysis:
-
Analyze the quenched aliquots by GC to determine the concentration of this compound relative to the internal standard.
-
Generate a calibration curve for this compound with the internal standard to accurately quantify its concentration at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[4-FP]) versus time.
-
The slope of the resulting linear plot will be equal to -kobs (the pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of piperidine: k₂ = kobs / [Piperidine].
-
Conclusion
This compound stands out as a highly reactive substrate for nucleophilic aromatic substitution, offering significant advantages in synthetic efficiency, particularly in the development of novel pharmaceuticals. While a comprehensive database of its kinetic parameters is still emerging, the principles outlined in this guide, along with the provided experimental framework, offer a solid foundation for researchers to explore and utilize the unique reactivity of this important building block. The enhanced reaction rates allow for milder conditions, which can be crucial for the late-stage functionalization of complex molecules with sensitive functional groups.
References
A Comparative Analysis of Synthetic Routes to 4-Fluoropyridine for Researchers and Drug Development Professionals
The synthesis of 4-Fluoropyridine, a key building block in the pharmaceutical and agrochemical industries, is achievable through several synthetic pathways. This guide provides a comparative analysis of the most common routes, focusing on reaction yields and detailed experimental protocols to assist researchers in selecting the optimal method for their specific needs. The primary methods reviewed are the Balz-Schiemann reaction, the Halex (Halogen Exchange) reaction, and a route involving a pyridine N-oxide intermediate.
Comparative Yield Analysis
The following table summarizes the reported yields for the different synthetic routes to this compound and its derivatives. Direct comparison is challenging due to variations in substrates and reaction conditions; however, this data provides a valuable overview of the potential efficacy of each method.
| Synthesis Route | Starting Material | Product | Reported Yield (%) |
| Balz-Schiemann Reaction | 4-Aminopyridine | This compound | 20%[1] |
| Pyridine N-Oxide Route | 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide | 37%[2] |
| Halex Reaction | 4-Chloropyridine | This compound | Unsuccessful (in DMF with KF)[3] |
Note: The Halex reaction for the direct synthesis of this compound from 4-chloropyridine has been reported as unsuccessful under specific conditions. However, the Halex reaction is a viable method for fluorinating pyridine rings that are activated by electron-withdrawing groups. Further optimization of reaction conditions, such as the use of different fluoride sources (e.g., CsF), catalysts, and solvents, may lead to a successful outcome. The pyridine N-oxide route demonstrates the feasibility of nucleophilic fluorination at the 4-position, albeit on a substituted pyridine.
Synthesis Route Overviews
Below are diagrams illustrating the general pathways for the three discussed synthesis routes.
Experimental Protocols
Balz-Schiemann Reaction for this compound Synthesis
This method involves the diazotization of 4-aminopyridine followed by thermal decomposition of the resulting diazonium salt.
Materials:
-
4-Aminopyridine
-
42% Aqueous tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
Procedure:
-
In a 200 mL two-necked round-bottom flask equipped with a thermometer and a magnetic stirrer, dissolve 14.4 g (153 mmol) of 4-aminopyridine in a 42% aqueous solution of HBF₄. Gentle heating to 40 °C may be required for complete dissolution.[1]
-
Cool the solution to 5-7 °C using an ice-water bath, which should result in the precipitation of fine crystals of 4-pyridylammonium tetrafluoroborate.[1]
-
Slowly add 12.0 g (174 mmol) of sodium nitrite to the suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.[1]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.
-
Allow the mixture to warm to room temperature (25 °C).
-
Slowly add the reaction mixture to a solution of 30.0 g (357 mmol) of NaHCO₃ in 200 mL of water to neutralize the acid.
-
Extract the aqueous mixture with dichloromethane (2 x 200 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and then add 5 g of well-crushed CaH₂ to the filtrate and let it stand overnight to ensure complete drying.[1]
-
Remove the solvent by distillation, and then purify the crude product by fractional distillation to obtain this compound.[1]
Note: The instability of this compound in aqueous conditions is a critical factor. The formation of brown, gummy polymeric material upon neutralization is a known issue that can complicate the extraction process.[1]
Halex Reaction (General Considerations)
General Materials:
-
4-Halopyridine (e.g., 4-chloropyridine)
-
Fluoride source (e.g., spray-dried potassium fluoride, cesium fluoride)
-
High-boiling aprotic polar solvent (e.g., dimethyl sulfoxide (DMSO), sulfolane)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium chloride)
General Procedure:
-
A mixture of the 4-halopyridine, an excess of the fluoride source, and the solvent is heated to a high temperature (typically >150 °C) in a sealed reactor.
-
The reaction progress is monitored by techniques such as GC-MS or HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by distillation or extraction.
Challenges: The direct fluorination of 4-chloropyridine is challenging due to the relatively low reactivity of the C-Cl bond towards nucleophilic substitution. The use of more reactive leaving groups (e.g., bromine or iodine) and highly reactive fluoride sources in combination with catalysts might be necessary to achieve a reasonable yield.
Pyridine N-Oxide Route (Example for a Substituted Pyridine)
This route involves the activation of the pyridine ring towards nucleophilic attack by forming the N-oxide, followed by fluorination and subsequent deoxygenation. The following is an example for the synthesis of 3-fluoro-4-aminopyridine.
Materials:
-
3-Bromo-4-nitropyridine N-oxide
-
Tetrabutylammonium fluoride (TBAF)
-
Dimethyl sulfoxide (DMSO)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Fluorination: To a solution of 3-bromo-4-nitropyridine N-oxide in DMSO, add 0.5 equivalents of TBAF at room temperature. The reaction is typically rapid (e.g., 5 minutes). This step yields 3-fluoro-4-nitropyridine N-oxide.[2]
-
Reduction: The crude 3-fluoro-4-nitropyridine N-oxide is then dissolved in methanol. 10% Pd/C is added as a catalyst, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for a short period (e.g., 10 minutes) to quantitatively yield 3-fluoro-4-aminopyridine.[2]
Applicability to this compound: A similar strategy could potentially be applied for the synthesis of this compound. This would involve the N-oxidation of a suitable 4-substituted pyridine (e.g., 4-chloropyridine or 4-bromopyridine), followed by nucleophilic fluorination and subsequent removal of the N-oxide group.
Conclusion
The Balz-Schiemann reaction remains a well-documented and reliable method for the synthesis of this compound, despite its moderate yield. The detailed experimental protocol provides a clear pathway for its implementation. The Halex reaction , while theoretically a more direct and atom-economical approach, presents significant challenges for the non-activated 4-halopyridine substrate. Further research and process optimization are required to develop a viable Halex-based synthesis of this compound. The pyridine N-oxide route shows promise as an alternative strategy, particularly for introducing fluorine at the 4-position under milder conditions. The successful synthesis of a substituted this compound derivative using this method suggests its potential applicability for the parent compound, warranting further investigation.
Researchers and drug development professionals should carefully consider the scale of their synthesis, the availability and cost of starting materials, and their tolerance for moderate yields when selecting the most appropriate synthetic route for this compound.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3703521A - Method for the preparation of stable this compound salts - Google Patents [patents.google.com]
The Fluorine Effect: A Comparative Guide to its Influence on Pyridine Ring Electron Density
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Its unique electronic properties can profoundly alter the physicochemical characteristics of a parent molecule, influencing everything from metabolic stability to receptor binding affinity. In heteroaromatic systems like pyridine, a common scaffold in numerous pharmaceuticals, the position of fluorine substitution can have nuanced yet significant effects on the ring's electron density. This guide provides a comparative analysis of how fluorine substitution at the 2, 3, and 4-positions of the pyridine ring impacts its electronic properties, supported by experimental data and detailed methodologies.
Quantitative Comparison of Electronic Properties
The electron-withdrawing nature of fluorine significantly impacts the electron density of the pyridine ring. This is quantitatively reflected in key experimental and theoretical parameters. The following table summarizes the pKa values, ¹³C NMR chemical shifts, and Hammett constants for 2-fluoro, 3-fluoro, and 4-fluoropyridine, offering a clear comparison of fluorine's influence based on its position.
| Parameter | Pyridine (Unsubstituted) | 2-Fluoropyridine | 3-Fluoropyridine | This compound |
| pKa | 5.25 | -0.44 | 2.97 | 1.90 |
| ¹³C NMR Chemical Shifts (δ, ppm) | ||||
| C2 | 150.3 | 163.1 (d, ¹JCF = 236 Hz) | 147.8 (d, ²JCF = 20.1 Hz) | 150.3 (d, ²JCF = 16.5 Hz) |
| C3 | 124.2 | 109.2 (d, ²JCF = 38.0 Hz) | 124.2 (d, ¹JCF = 245 Hz) | 110.1 (d, ³JCF = 4.2 Hz) |
| C4 | 136.2 | 140.7 (d, ³JCF = 13.7 Hz) | 136.2 (d, ³JCF = 5.5 Hz) | 166.5 (d, ¹JCF = 258 Hz) |
| C5 | 124.2 | 122.0 (d, ⁴JCF = 5.3 Hz) | 124.2 | 110.1 (d, ²JCF = 18.2 Hz) |
| C6 | 150.3 | 147.5 (d, ³JCF = 15.5 Hz) | 150.3 (d, ⁴JCF = 2.9 Hz) | 150.3 (d, ³JCF = 6.0 Hz) |
| Hammett Constant (σp) | 0.00 | - | 0.34 | 0.02 |
| Hammett Constant (σm) | 0.00 | 0.25 | - | 0.34 |
Note: NMR data is typically recorded in CDCl₃. 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz). Hammett constants for fluorine on a pyridine ring can vary slightly depending on the reaction series used for determination.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments cited in this guide.
Determination of pKa Values
The acidity of the pyridinium ion, and thus the basicity of the pyridine, is a direct measure of the electron density at the nitrogen atom.
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare a 0.01 M solution of the fluorinated pyridine in a 50:50 (v/v) mixture of water and ethanol.
-
Titration Setup: Use a calibrated pH meter with a glass electrode. The titrant is a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Titration Procedure:
-
Place a known volume (e.g., 25 mL) of the fluorinated pyridine solution in a beaker with a magnetic stirrer.
-
Slowly add the HCl titrant in small increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.
-
¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the electronic environment of individual atoms within a molecule. The chemical shifts of carbon and fluorine nuclei are highly sensitive to changes in electron density.
Methodology: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the fluorinated pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Tune the probe for ¹³C observation.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of ~250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the chemical shift (δ) in ppm for each carbon atom. The coupling constants (J) due to through-bond interactions with fluorine should also be measured.
-
Methodology: ¹⁹F NMR Spectroscopy
-
Sample Preparation: As for ¹³C NMR, dissolve 5-10 mg of the sample in a deuterated solvent.
-
Instrument Setup:
-
Tune the probe for ¹⁹F observation.
-
An external reference standard, such as CFCl₃ (trichlorofluoromethane) at 0 ppm, is often used.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
The spectral width for ¹⁹F NMR can be large, so it's important to ensure the full range of expected chemical shifts is covered.
-
-
Data Analysis:
-
Determine the chemical shift of the fluorine resonance.
-
Computational Chemistry: Electron Density Analysis
Density Functional Theory (DFT) calculations are a powerful tool for visualizing and quantifying the electron distribution within a molecule.
Methodology: DFT Calculation for Atomic Charges
-
Molecular Modeling:
-
Build the 3D structure of the fluorinated pyridine molecule using a molecular modeling software (e.g., GaussView, Avogadro).
-
-
Input File Preparation:
-
Create an input file for a DFT calculation package (e.g., Gaussian, ORCA).
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Request a geometry optimization followed by a population analysis (e.g., Mulliken, NBO) to calculate the atomic charges.
-
-
Calculation Execution: Submit the input file to a high-performance computing cluster.
-
Data Extraction and Analysis:
-
Once the calculation is complete, extract the calculated atomic charges from the output file.
-
Compare the charges on the nitrogen and ring carbon atoms across the different isomers to understand the electronic effects of fluorine substitution.
-
Visualizing Electronic Effects and Experimental Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Inductive vs. Resonance Effects of Fluorine.
Caption: Workflow for Analyzing Fluorine's Electronic Effects.
Conclusion
The data presented in this guide unequivocally demonstrates that the position of fluorine substitution on the pyridine ring has a dramatic and predictable influence on its electron density. The strong inductive effect of fluorine generally leads to a decrease in the basicity of the pyridine nitrogen, as evidenced by the lower pKa values compared to the parent pyridine. This effect is most pronounced in 2- and this compound due to the proximity of the fluorine atom to the nitrogen and the involvement of resonance structures that delocalize the electron-withdrawing effect. The ¹³C NMR data further corroborates these findings, with significant downfield shifts observed for the carbon atoms directly attached to or in close proximity to the fluorine atom.
For drug development professionals, a thorough understanding of these electronic perturbations is critical. The modulation of pKa can directly impact a drug's solubility, membrane permeability, and interaction with biological targets. Furthermore, the altered electron density of the pyridine ring can influence its susceptibility to metabolic enzymes and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-stacking. By leveraging the principles outlined in this guide, researchers can make more informed decisions in the design and optimization of novel fluorinated pyridine-containing drug candidates.
Validating 4-Fluoropyridine Reaction Products: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers and professionals in drug development, the synthesis of novel pyridine derivatives is a cornerstone of creating new therapeutic agents. 4-Fluoropyridine is a valuable building block in this process, readily undergoing nucleophilic aromatic substitution (SNAr) to introduce a wide array of functional groups at the C-4 position. The electron-withdrawing nature of the pyridine nitrogen activates the C-4 position, making the fluoride ion an excellent leaving group.[1][2] However, the success of these reactions hinges on rigorous analytical validation to confirm that the desired substitution has occurred.
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating the structure of this compound reaction products. It includes detailed experimental protocols and data to support the analytical strategies discussed.
The Power of Multinuclear NMR in Product Validation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules. For reactions involving this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive and definitive assessment of the product's structure.
A successful SNAr reaction on this compound results in distinct and predictable changes across these NMR spectra:
-
¹H NMR: The symmetry and chemical environment of the pyridine ring protons are altered. The complex splitting patterns caused by through-space coupling to fluorine collapse into simpler, more predictable patterns. New signals corresponding to the protons of the introduced nucleophile will also appear.
-
¹³C NMR: The most telling change is observed at the C-4 carbon. In this compound, this carbon exhibits a large one-bond coupling constant (¹JCF). Upon substitution, this coupling disappears, and the chemical shift of C-4 changes significantly, reflecting the new substituent's electronic influence.
-
¹⁹F NMR: This is the most direct method to monitor the reaction's progress. The complete disappearance of the ¹⁹F NMR signal corresponding to this compound is conclusive evidence that the fluorine atom has been displaced.
Table 1: Comparison of Expected NMR Data for Reactant vs. Products
| Compound | Analysis | C2-H / C6-H (δ, ppm) | C3-H / C5-H (δ, ppm) | C4 (δ, ppm) & Coupling | Other Key Signals (δ, ppm) |
| This compound (Reactant) | ¹H NMR | ~8.4 | ~7.1 | - | - |
| ¹³C NMR | ~151 (d, J≈15 Hz) | ~110 (d, J≈21 Hz) | ~165 (d, ¹JCF ≈ 250 Hz) | - | |
| ¹⁹F NMR | - | - | - | ~ -115 to -125 | |
| 4-Aminopyridine (Product) | ¹H NMR | ~8.1[3] | ~6.6[3] | - | ~5.8 (s, 2H, -NH₂)[4] |
| ¹³C NMR | ~150 | ~109 | ~151 (No C-F coupling) | - | |
| ¹⁹F NMR | - | - | - | No signal | |
| 4-Methoxypyridine (Product) | ¹H NMR | ~8.2[5] | ~6.7[5] | - | ~3.8 (s, 3H, -OCH₃)[5] |
| ¹³C NMR | ~151 | ~109 | ~165 (No C-F coupling) | ~55 (-OCH₃) | |
| ¹⁹F NMR | - | - | - | No signal | |
| 4-(Phenylthio)pyridine (Product) | ¹H NMR | ~8.4[6] | ~7.2[6] | - | ~7.3-7.5 (m, 5H, -SPh)[6] |
| ¹³C NMR | ~150 | ~122 | ~152 (No C-F coupling) | ~128-135 (-SPh) | |
| ¹⁹F NMR | - | - | - | No signal |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) are given in Hertz (Hz). "d" denotes a doublet.
Diagrams of Reaction and Workflow
Caption: General pathway for SNAr of this compound.
Caption: Workflow for synthesis and validation.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Add the nucleophile (1.1-1.5 eq.). If the nucleophile is not anionic, a non-nucleophilic base (e.g., NaH, K₂CO₃) may be required to facilitate the reaction.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux), monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated NH₄Cl solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-substituted pyridine.
Protocol for NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is compatible with your compound and does not have signals that overlap with key product signals.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS), if quantitative analysis is required and the solvent does not already contain it.
-
Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals to determine proton ratios.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C. Note the disappearance of the large C-F coupling at C-4.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. The absence of a signal confirms the reaction's success. If a signal is present, it indicates residual starting material.
Comparison with Alternative Validation Methods
While NMR is the gold standard for structure elucidation, other techniques provide complementary and crucial information. The choice of method depends on the specific information required and available resources.
Table 2: Comparison of Key Analytical Validation Techniques
| Technique | Information Provided | Sample Requirements | Speed | Relative Cost | Key Advantage/Limitation |
| NMR Spectroscopy | Detailed connectivity (¹H, ¹³C), atom counting, stereochemistry. Direct confirmation of F displacement (¹⁹F). | 5-10 mg, soluble | Hours | High | Advantage: Unambiguous and comprehensive structure determination. |
| Limitation: Higher cost; requires soluble sample. | |||||
| Mass Spectrometry (MS) | Molecular weight of the product, elemental composition (HRMS), fragmentation patterns. | <1 mg, soluble/volatile | Minutes | Medium | Advantage: High sensitivity, confirms molecular formula.[7] |
| Limitation: Does not provide connectivity information for isomers. | |||||
| Infrared (IR) Spectroscopy | Presence or absence of key functional groups (e.g., N-H, C=O, C-O). Disappearance of C-F stretch. | ~1 mg, solid or liquid | Minutes | Low | Advantage: Fast, inexpensive, good for tracking functional group changes.[8] |
| Limitation: Provides limited information on the overall carbon skeleton. | |||||
| X-ray Crystallography | Absolute 3D structure, bond lengths, and angles in the solid state. | High-quality single crystal | Days | Very High | Advantage: The definitive method for structure proof. |
| Limitation: Only applicable to crystalline solids that form suitable crystals. | |||||
| Elemental Analysis (EA) | Percentage composition of C, H, N, and other elements. | 2-3 mg, solid or liquid | Hours | Medium | Advantage: Confirms the empirical formula and sample purity. |
| Limitation: Does not distinguish between isomers. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrcs.org [ijrcs.org]
Safety Operating Guide
Proper Disposal of 4-Fluoropyridine: A Comprehensive Guide
For Immediate Release
Ensuring the safe and compliant disposal of 4-Fluoropyridine is a critical aspect of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound (CAS No. 694-52-0) and its associated waste. Adherence to these procedures is paramount to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified laboratory chemical fume hood.
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are a common choice, but breakthrough times can be very short for pyridine and its derivatives. Double gloving may be advisable. Always consult the glove manufacturer's specific chemical resistance data. | To prevent skin contact. |
| Body Protection | A fully-buttoned lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required if handled in a functioning fume hood. | To avoid inhalation of vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous waste. This compound and materials contaminated with it are typically classified as hazardous waste.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure solvent, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and empty containers), must be classified as hazardous waste.
-
This waste stream is categorized under the EPA hazardous waste code F005 for spent non-halogenated solvents, which includes pyridine.[1][2][3]
-
Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents and strong acids.
-
-
Waste Collection and Storage:
-
Collect waste in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material. While high-density polyethylene (HDPE) is often used for hazardous waste, some data suggests that pyridine can cause immediate damage to HDPE.[4][5] Therefore, a glass container is a more reliable choice for storing this compound waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., Flammable, Toxic).
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
The primary and most effective method for the disposal of pyridine and its derivatives is high-temperature incineration in a rotary kiln or through liquid injection.[6]
-
Quantitative Data for Disposal
| Parameter | Value | Notes |
| EPA Hazardous Waste Code | F005 | For spent non-halogenated solvents, including pyridine.[1][2][3] |
| Recommended Disposal Method | Incineration | Rotary kiln or liquid injection is standard for pyridine-containing waste.[6] |
| General Incineration Temperature | 820°C - 1600°C | This is a general range for pyridine waste; the optimal temperature for this compound may vary. |
| Glove Permeation (Pyridine) | < 1 minute | For Nitrile gloves when tested with Pyridine.[7] This indicates a very short breakthrough time, emphasizing the need for caution and potentially double gloving. |
| Container Compatibility (HDPE) | Not Recommended | Pyridine may cause immediate damage to HDPE.[4][5] Glass containers are a safer alternative. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability. Always consult your institution's specific policies and the manufacturer's Safety Data Sheet (SDS) for the most detailed information.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. wku.edu [wku.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. professionalplastics.com [professionalplastics.com]
- 5. astisensor.com [astisensor.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ehs.yale.edu [ehs.yale.edu]
Personal protective equipment for handling 4-Fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Fluoropyridine in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles or a full-face shield. | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant lab coat. | NIOSH-approved respirator (e.g., N95 dust mask or half-mask with organic vapor cartridges) if handled outside a fume hood. |
| Solution Preparation | Chemical safety goggles. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | Work should be conducted in a certified chemical fume hood. |
| Reaction and Work-up | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | All operations must be performed within a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA). |
II. First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.
A. Preparation and Weighing:
-
Designated Area: All handling of this compound solid should be conducted in a designated area within a certified chemical fume hood.
-
PPE: Don the appropriate PPE as specified in the table above.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite or sand) is readily accessible.
-
Weighing:
-
Use a tared, sealed container to weigh the desired amount of this compound.
-
Alternatively, weigh the compound on wax paper or a weighing boat and carefully transfer it to the reaction vessel inside the fume hood.
-
Avoid creating dust.[4]
-
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of all contaminated materials as hazardous waste.
B. Solution Preparation:
-
Inert Atmosphere: If the reaction is air or moisture-sensitive, perform all transfers under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Slowly add the solvent to the flask containing the this compound with stirring.
-
Container Rinsing: Rinse the original container with a small amount of solvent and add it to the reaction flask to ensure a complete transfer.
C. Spill and Emergency Procedures:
-
Minor Spills (Solid):
-
If a small amount of solid this compound is spilled, carefully sweep it up, avoiding dust generation.[5]
-
Place the material in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
-
-
Minor Spills (Liquid):
-
For small liquid spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous.[6]
A. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[6]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a puncture-proof sharps container.[5]
B. Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound. Collect this rinse as hazardous liquid waste.
-
Washing: Wash the rinsed glassware and equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
C. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program. Never pour this compound or its solutions down the drain.
V. Workflow and Safety Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, highlighting the critical safety checkpoints.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
